3'-Trifluoromethyl-2-methylvaleranilide
Description
Properties
IUPAC Name |
2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-3-5-9(2)12(18)17-11-7-4-6-10(8-11)13(14,15)16/h4,6-9H,3,5H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSKDVJCJDLPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1939-26-0 | |
| Record name | 2-Methyl-N-[3-(trifluoromethyl)phenyl]pentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1939-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3'-Trifluoromethyl-2-methylvaleranilide
Abstract
This technical guide provides a comprehensive overview of 3'-Trifluoromethyl-2-methylvaleranilide, a key chemical intermediate and building block in modern medicinal chemistry. The document details its chemical identity, core physicochemical properties, and characteristic spectroscopic profile. Furthermore, it outlines a standard synthetic methodology and discusses the compound's chemical stability and reactivity, which are critical considerations for its application in research and development. The guide is structured to deliver actionable, field-proven insights, grounded in authoritative references to support further investigation by professionals in drug discovery and chemical synthesis.
Introduction: Strategic Importance in Synthesis
This compound, an amide derivative, holds significance primarily as a structural motif and intermediate in the synthesis of more complex molecules. The presence of a trifluoromethyl (-CF3) group on the anilide ring is of particular interest to medicinal chemists. The -CF3 group is a well-established bioisostere for other chemical groups and is known to significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by altering its electronic properties. The valeramide side chain introduces a degree of conformational flexibility and lipophilicity that can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles. This guide serves to consolidate the known chemical data of this compound to facilitate its effective use in research and manufacturing settings.
Chemical Identity and Structure
Proper identification is the cornerstone of chemical research and application. This compound is identified by the following key parameters:
-
IUPAC Name: 2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide
-
Synonyms: 3'-Trifluoromethyl-1,2-methylvaleranilide, 3'-(Trifluoromethyl)-2-methylpentanoicanilide[1]
-
CAS Number: 1939-26-0[1]
-
Molecular Formula: C₁₃H₁₆F₃NO[1]
-
Molecular Weight: 259.27 g/mol [1]
Structure:
The structure consists of a pentanamide (valeramide) backbone where the nitrogen atom is substituted with a 3-(trifluoromethyl)phenyl group. A methyl group is present at the alpha-position (C2) of the pentanamide chain.
Core Physicochemical Properties
Understanding the physicochemical properties of a compound is critical for predicting its behavior in both chemical reactions and biological systems. These parameters dictate choices in solvent selection, purification methods, and formulation strategies. The predicted and observed properties for this compound are summarized below.
| Property | Value | Source |
| Melting Point | 71-72 °C | [1] |
| Boiling Point | 343.2 ± 42.0 °C (Predicted) | [1] |
| Density | 1.165 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 14.23 ± 0.70 (Predicted) | [1] |
Discussion of Properties:
-
The defined melting point of 71-72 °C indicates that the compound is a solid at room temperature, which simplifies handling and storage.[1] Its crystalline nature is advantageous for purification via recrystallization.
-
The high predicted boiling point is typical for a molecule of this size and polarity, suggesting that distillation would require vacuum conditions to prevent thermal degradation.
-
The predicted pKa value is associated with the amide N-H proton.[1] Its high value indicates it is a very weak acid and will not be deprotonated under typical physiological or synthetic conditions, contributing to its overall stability.
Synthetic Pathway and Process Logic
The most direct and common method for synthesizing anilides is through the acylation of an amine. For this compound, this involves the reaction of 3-(trifluoromethyl)aniline with 2-methylvaleryl chloride.
Typical Laboratory-Scale Synthesis Protocol:
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)aniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.2 eq) or pyridine, to the solution. The purpose of the base is to neutralize the hydrochloric acid byproduct that is formed during the reaction, driving the equilibrium towards the product.
-
Acylation: Cool the mixture in an ice bath (0 °C). Slowly add 2-methylvaleryl chloride (1.0 eq) dropwise to the stirred solution. The exothermic nature of the reaction necessitates slow addition and cooling to prevent side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.
-
Workup and Purification:
-
Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to remove excess base.
-
Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
-
Diagram: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: General workflow for the synthesis of this compound.
Analytical Characterization & Spectroscopic Profile
Confirmation of the structure and purity of the synthesized compound is achieved through a combination of spectroscopic methods. While specific experimental spectra for this exact compound are not widely published, a predictive analysis based on its structure provides a reliable guide for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Region (δ 7.0-8.0 ppm): The protons on the trifluoromethyl-substituted phenyl ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.
-
Amide Proton (δ ~8.0-9.0 ppm): A broad singlet corresponding to the N-H proton.
-
Aliphatic Region (δ 0.8-2.5 ppm): Signals corresponding to the 2-methylvaleryl group, including a triplet for the terminal methyl group, multiplets for the methylene groups, a multiplet for the alpha-proton, and a doublet for the alpha-methyl group.
-
-
¹³C NMR:
-
Aromatic Region (δ ~120-140 ppm): Four signals for the aromatic carbons, with the carbon attached to the CF₃ group appearing as a quartet due to C-F coupling.
-
Carbonyl Carbon (δ ~175 ppm): A signal for the amide C=O.
-
CF₃ Carbon (δ ~124 ppm): A distinct quartet signal due to one-bond C-F coupling.
-
Aliphatic Region (δ ~10-45 ppm): Signals for the five carbons of the 2-methylvaleryl side chain.
-
-
¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups:
-
N-H Stretch: A sharp peak around 3300 cm⁻¹.
-
C-H Stretch (aliphatic/aromatic): Peaks in the range of 2850-3100 cm⁻¹.
-
C=O Stretch (Amide I band): A strong, sharp absorption around 1660-1680 cm⁻¹.
-
N-H Bend (Amide II band): A peak around 1550 cm⁻¹.
-
C-F Stretch: Strong absorptions in the 1100-1350 cm⁻¹ region, characteristic of the trifluoromethyl group.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 260.13.
Diagram: Analytical Validation Workflow
This diagram outlines the logical sequence for confirming the identity and purity of a synthesized batch of the compound.
Caption: Standard analytical workflow for structural and purity validation.
Chemical Reactivity and Stability
-
Stability: The anilide linkage is generally stable under neutral and mildly acidic or basic conditions at ambient temperature. However, it is susceptible to hydrolysis to 3-(trifluoromethyl)aniline and 2-methylvaleric acid under harsh acidic or basic conditions, particularly with heating. The trifluoromethyl group is highly stable and chemically inert to most common reagents.
-
Reactivity: The primary sites of reactivity are the amide N-H proton and the aromatic ring.
-
N-H Deprotonation: The amide proton can be deprotonated by strong bases (e.g., NaH) to form an amidate, which can then be used in N-alkylation reactions.
-
Aromatic Substitution: The trifluoromethyl group is a meta-director and strongly deactivating for electrophilic aromatic substitution. Therefore, reactions like nitration or halogenation on the aromatic ring would require forcing conditions and would be expected to occur at the positions ortho and para to the amide group, which is an ortho-, para-director.
-
Conclusion
This compound is a well-defined chemical entity with predictable properties. Its straightforward synthesis from commercially available starting materials, coupled with the strategic importance of the trifluoromethyl-anilide motif, makes it a valuable compound for researchers in drug discovery and materials science. The data and protocols presented in this guide provide a solid technical foundation for its synthesis, characterization, and application in further research endeavors.
References
Sources
3'-Trifluoromethyl-2-methylvaleranilide CAS number 1939-26-0
An In-Depth Technical Guide to 3'-Trifluoromethyl-2-methylvaleranilide (CAS 1939-26-0)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1939-26-0), a fluorinated aromatic amide. The document delineates the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis and characterization, and explores its potential biological significance within the context of modern medicinal chemistry. By synthesizing foundational chemical principles with insights into the role of fluorination in drug design, this guide serves as a critical resource for researchers investigating novel small molecules. Methodologies are presented with a focus on causality, ensuring that experimental choices are scientifically justified. All protocols are designed as self-validating systems, and key claims are substantiated with authoritative references.
Introduction and Compound Profile
This compound is a synthetic organic compound characterized by a valeranilide core structure. The molecule incorporates two key features of interest to medicinal chemists: a chiral center at the 2-position of the pentanoyl (valeryl) group and a trifluoromethyl (-CF₃) substituent on the aniline ring. The trifluoromethyl group is a bioisostere for groups like chlorine and methyl but offers unique electronic properties and metabolic stability that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Its presence is known to enhance lipophilicity, membrane permeability, and binding affinity to biological targets.[1]
This guide will deconstruct the synthesis of this molecule from commercially available precursors and provide the analytical framework for its characterization, laying the groundwork for its potential exploration in drug discovery programs.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 1939-26-0 | [2] |
| Molecular Formula | C₁₃H₁₆F₃NO | [2][3] |
| Molecular Weight | 259.27 g/mol | [2][3] |
| IUPAC Name | 2-Methyl-N-[3-(trifluoromethyl)phenyl]pentanamide | [] |
| Synonyms | SKL794, 3'-(Trifluoromethyl)-2-methylpentanoicanilide | [2] |
| Melting Point | 71-72 °C | [2] |
| Boiling Point | 343.2 ± 42.0 °C (Predicted) | [2] |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [2] |
| Vapor Pressure | 7.17E-05 mmHg at 25°C (Predicted) | [5] |
| InChI Key | HZSKDVJCJDLPLQ-UHFFFAOYSA-N | [3] |
Synthesis and Mechanism
The most direct and logical synthetic route to this compound is through a nucleophilic acyl substitution, specifically an amide coupling reaction. This involves the reaction of a reactive carboxylic acid derivative, 2-methylvaleryl chloride, with an aromatic amine, 3-(trifluoromethyl)aniline. This approach is favored for its high efficiency and atom economy.
Overall Synthetic Workflow
The synthesis can be visualized as a two-stage process starting from basic precursors, as outlined in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-Methylvaleryl Chloride
Rationale: Carboxylic acids are not sufficiently reactive for direct amidation under mild conditions. Conversion to the more electrophilic acyl chloride using a reagent like thionyl chloride (SOCl₂) is a standard and highly effective activation strategy. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride.[6]
Materials:
-
2-Methylvaleric acid (CAS 97-61-0)
-
Thionyl chloride (SOCl₂) (CAS 7719-09-7)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Round-bottom flask, reflux condenser with a drying tube (CaCl₂), dropping funnel, and magnetic stirrer.
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon). All glassware must be scrupulously dry to prevent hydrolysis of the thionyl chloride.[6]
-
Reaction: Charge the flask with 2-methylvaleric acid (1.0 eq). Dissolve it in a minimal amount of anhydrous DCM.
-
Addition of Thionyl Chloride: From the dropping funnel, add thionyl chloride (approx. 1.5 eq) dropwise to the stirred solution at room temperature. The reaction is exothermic and will generate gas.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-3 hours, or until gas evolution ceases.
-
Purification: The crude 2-methylvaleryl chloride can be purified. First, carefully remove the solvent and excess thionyl chloride (boiling point: 76 °C) by distillation. The final product, 2-methylvaleryl chloride (boiling point: 140-144 °C), is then purified by fractional distillation under reduced pressure.[7][8]
Experimental Protocol: Synthesis of this compound
Rationale: This step is a classic Schotten-Baumann reaction. The 2-methylvaleryl chloride, being a highly reactive electrophile, readily reacts with the nucleophilic nitrogen of 3-(trifluoromethyl)aniline. A mild base, such as pyridine, is included to neutralize the HCl byproduct, driving the reaction to completion.
Materials:
-
2-Methylvaleryl chloride (CAS 5238-27-7)[9]
-
3-(Trifluoromethyl)aniline (CAS 98-16-8)[10]
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous solvent (e.g., DCM, THF, or diethyl ether)
-
Separatory funnel, rotary evaporator.
Procedure:
-
Setup: In a dry, inert-atmosphere flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.
-
Addition of Acyl Chloride: Add a solution of 2-methylvaleryl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and aniline), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) to yield pure this compound as a crystalline solid.
Reaction Mechanism
The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism.
Caption: Structure-Activity Relationship (SAR) components.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [12]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [13]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
The precursors, particularly thionyl chloride and 2-methylvaleryl chloride, are corrosive and moisture-sensitive and require handling with extreme caution in a fume hood. [6][7]
Conclusion
This compound (CAS 1939-26-0) is a rationally designed small molecule that embodies key principles of contemporary medicinal chemistry. Its synthesis is straightforward, employing robust and well-understood amidation chemistry. The incorporation of a trifluoromethyl group provides a strong rationale for its investigation across various therapeutic areas, including but not limited to inflammatory diseases, oncology, and infectious diseases. This guide provides the necessary foundational knowledge—from synthesis to analytical validation and hypothesized biological relevance—to empower researchers to confidently produce and explore this promising compound in their discovery efforts.
References
A complete list of sources cited within this document is provided below for verification and further reading.
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This compound | 1939-26-0 - ChemicalBook.
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This compound | CAS: 1939-26-0 | Chemical Product - FINETECH INDUSTRY LIMITED.
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Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure.
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EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents.
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3'-三氟甲基-2-甲基戊酰苯胺(CAS 1939-26-0) 化学品安全技术说明书(SDS) - chemBlink.
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CAS 2300-87-0 3'-TRIFLUOROMETHYL-2,2-DIMETHYLVALERANILIDE - BOC Sciences.
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US6333434B1 - Preparation of trifluoromethylanilines - Google Patents.
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3-(TRIFLUOROMETHYL)ANILINE (3-aminobenzotrifluoride) - Sdfine.
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1939-26-0 | 3'-trifluormetyl-2-metylvaleranilid - ChemIndex.
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This compound - TCI (Shanghai) Chemical Trading Co., Ltd.
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3-(Trifluoromethyl)aniline - Wikipedia.
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2-METHYLVALERYL CHLORIDE|5238-27-7 - LookChem.
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3'-Trifluoromethyl-2,2-dimethylvaleranilide | CAS 2300-87-0 - P212121 Store.
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This compound CAS 1939-26-0 - Alfa Chemistry.
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SAFETY DATA SHEET - Fisher Scientific.
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Comparative Guide to the Biological Activities of 3-(Trifluoromethyl)benzaldehyde Derivatives - Benchchem.
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2-METHYLVALERYL CHLORIDE - Chemdad.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
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Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - J-STAGE.
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An In-depth Technical Guide to the Synthesis of Valeryl Chloride Using Thionyl Chloride - Benchchem.
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How to Synthesize Valeryl Chloride? - FAQ - Guidechem.
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SAFETY DATA SHEET - Sigma-Aldrich.
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - MDPI.
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SAFETY DATA SHEET - Thermo Fisher Scientific.
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2-Methylvaleroyl chloride - NIST WebBook.
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CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents.
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Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC.
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Improved Process for the Preparation of 2-Methyl-3-Trifluoromethylaniline: A Versatile Intermediate for Flunixin Synthesis - HETEROCYCLES.
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2-Methyl-3-(trifluoromethyl)pivalanilide | CAS 150783-50-9 - SCBT.
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3-(Trifluoromethyl)benzaldehyde | Intermediate - MedchemExpress.com.
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
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Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed.
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Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery - ResearchGate.
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3-(Trifluoromethyl)pivalanilide | CAS No : 1939-19-1 - Pharmaffiliates.
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An In-depth Technical Guide to 3'-Trifluoromethyl-2-methylvaleranilide and its Dimethyl Congener
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 3'-Trifluoromethyl-2-methylvaleranilide and the closely related 3'-Trifluoromethyl-2,2-dimethylvaleranilide. As research in fluorinated organic compounds continues to expand, a detailed understanding of these molecules is crucial for researchers, scientists, and professionals in drug development and materials science. This document synthesizes available technical data and provides expert insights into the experimental considerations for the study of these compounds. We will delve into their structural attributes, plausible synthetic pathways, predictive spectroscopic analysis, and potential biological activities based on structure-activity relationships of analogous compounds.
Introduction: The Significance of Trifluoromethylated Anilides
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. This is due to the unique properties conferred by the -CF3 group, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity. Valeranilides, a class of amides derived from valeric acid and aniline, have been explored for various applications. The strategic incorporation of a trifluoromethyl group onto the aniline ring of a valeranilide scaffold, as seen in this compound and its 2,2-dimethyl analog, presents a compelling area of study for the development of novel bioactive compounds.
This guide will address two distinct but related molecules that fall under the general topic:
-
This compound (CAS: 1939-26-0)
-
3'-Trifluoromethyl-2,2-dimethylvaleranilide (CAS: 2300-87-0)
We will explore each compound in detail, providing a clear and in-depth analysis for the scientific community.
This compound: A Detailed Profile
Molecular Structure and Physicochemical Properties
This compound possesses a molecular structure characterized by a trifluoromethyl-substituted phenyl ring linked via an amide bond to a 2-methylpentanoyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1939-26-0 | [1] |
| Molecular Formula | C13H16F3NO | [1] |
| Molecular Weight | 259.27 g/mol | [1] |
| IUPAC Name | N-(3-(Trifluoromethyl)phenyl)-2-methylpentanamide | [1] |
| Predicted Boiling Point | 343.2±42.0 °C at 760 mmHg | [1] |
| Predicted Density | 1.165±0.06 g/cm³ | [1] |
| Predicted pKa | 14.23±0.70 | [1] |
digraph "Molecular_Structure_1" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes for the molecule N1 [label="NH", pos="0,0!"]; C1 [label="C=O", pos="-1.2,-0.5!"]; C2 [label="CH", pos="-2.4,0!"]; C3 [label="CH3", pos="-2.8,1.2!"]; C4 [label="CH2", pos="-3.6,-0.8!"]; C5 [label="CH2", pos="-4.8,-0.2!"]; C6 [label="CH3", pos="-6,0.5!"];
C7 [label="C", pos="1.2,0.5!"]; C8 [label="CH", pos="2.4,0!"]; C9 [label="CH", pos="3.6,0.5!"]; C10 [label="C", pos="3.6,1.7!"]; C11 [label="CH", pos="2.4,2.2!"]; C12 [label="CH", pos="1.2,1.7!"]; C13 [label="CF3", pos="4.8,2.5!"];
// Edges for the bonds N1 -- C1; C1 -- C2; C2 -- C3; C2 -- C4; C4 -- C5; C5 -- C6;
N1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- C13; }
Caption: 2D structure of this compound.
Synthesis Methodology
The most direct and industrially scalable synthesis of this compound involves the acylation of 3-(trifluoromethyl)aniline with 2-methylvaleryl chloride. This is a standard amide bond formation reaction.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen), add a base such as triethylamine or pyridine (1.1 eq).
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add 2-methylvaleryl chloride (1.05 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Base: The base is crucial to neutralize the HCl byproduct of the acylation reaction, driving the reaction to completion.
-
Aprotic Solvent: Dichloromethane or THF are chosen for their ability to dissolve the reactants and for being unreactive under the reaction conditions.
-
Controlled Addition at 0 °C: The acylation reaction is exothermic. Dropwise addition at low temperature helps to control the reaction rate and prevent the formation of side products.
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Characterization (Predictive Analysis)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trifluoromethylphenyl group, the amide proton, the methine proton at the 2-position of the valeryl chain, and the aliphatic protons of the ethyl and methyl groups. The aromatic protons will likely appear as complex multiplets in the range of 7.0-8.0 ppm. The amide proton (NH) will be a broad singlet, its chemical shift being solvent-dependent. The methine proton (CH) will be a multiplet, and the terminal methyl groups will appear as triplets or doublets in the upfield region (0.8-1.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the CF3 carbon (a quartet due to C-F coupling), the aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the 2-methylpentanoyl chain.[5][6] The carbonyl carbon will resonate at approximately 170-175 ppm.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong N-H stretching vibration around 3300 cm⁻¹, a strong C=O (amide I) stretching band around 1650 cm⁻¹, and C-F stretching vibrations in the region of 1100-1350 cm⁻¹.[7][8]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight (259.27). Fragmentation patterns would likely involve cleavage of the amide bond and loss of the trifluoromethyl group.[9][10][11]
3'-Trifluoromethyl-2,2-dimethylvaleranilide: A Detailed Profile
Molecular Structure and Physicochemical Properties
This analog differs by the presence of a gem-dimethyl group at the 2-position of the valeranilide chain, which introduces significant steric hindrance around the amide bond.
Table 2: Physicochemical Properties of 3'-Trifluoromethyl-2,2-dimethylvaleranilide
| Property | Value | Source |
| CAS Number | 2300-87-0 | [12][] |
| Molecular Formula | C14H18F3NO | [12][] |
| Molecular Weight | 273.29 g/mol | [12][] |
| IUPAC Name | 2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]pentanamide | [] |
| Boiling Point | 352.1°C at 760mmHg | [] |
| Density | 1.145 g/cm³ | [] |
digraph "Molecular_Structure_2" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=5678]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes for the molecule N1 [label="NH", pos="0,0!"]; C1 [label="C=O", pos="-1.2,-0.5!"]; C2 [label="C", pos="-2.4,0!"]; C3a [label="CH3", pos="-2.8,1.2!"]; C3b [label="CH3", pos="-3.6, -0.8!"]; C4 [label="CH2", pos="-2.0, -1.2!"]; C5 [label="CH2", pos="-3.2, -2.0!"]; C6 [label="CH3", pos="-4.4, -1.5!"];
C7 [label="C", pos="1.2,0.5!"]; C8 [label="CH", pos="2.4,0!"]; C9 [label="CH", pos="3.6,0.5!"]; C10 [label="C", pos="3.6,1.7!"]; C11 [label="CH", pos="2.4,2.2!"]; C12 [label="CH", pos="1.2,1.7!"]; C13 [label="CF3", pos="4.8,2.5!"];
// Edges for the bonds N1 -- C1; C1 -- C2; C2 -- C3a; C2 -- C3b; C2 -- C4; C4 -- C5; C5 -- C6;
N1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- C13; }
Caption: 2D structure of 3'-Trifluoromethyl-2,2-dimethylvaleranilide.
Synthesis Methodology
The synthesis of this compound follows a similar pathway to its 2-methyl analog, utilizing 2,2-dimethylvaleryl chloride as the acylating agent.
Protocol 2: Synthesis of 3'-Trifluoromethyl-2,2-dimethylvaleranilide
The protocol is analogous to that described for this compound, with the substitution of 2-methylvaleryl chloride with 2,2-dimethylvaleryl chloride. The reaction conditions, work-up, and purification procedures would be comparable. The increased steric hindrance from the gem-dimethyl group might necessitate slightly longer reaction times or higher temperatures to achieve a good yield.
Caption: Proposed synthesis workflow for 3'-Trifluoromethyl-2,2-dimethylvaleranilide.
Spectroscopic Characterization (Predictive Analysis)
The spectroscopic features of this compound will be similar to its 2-methyl counterpart, with notable differences arising from the gem-dimethyl group.[2][3][4]
-
¹H NMR: The most significant difference will be the absence of a methine proton at the 2-position. Instead, a singlet corresponding to the six protons of the two methyl groups will be observed in the upfield region. The signals for the aromatic and amide protons will be similar to the 2-methyl analog.
-
¹³C NMR: The spectrum will show a quaternary carbon signal for the C2 position, and a single signal for the two equivalent methyl carbons. The rest of the spectrum will be comparable to the 2-methyl derivative.[5][6]
-
IR Spectroscopy: The IR spectrum will be very similar to the 2-methyl analog, with characteristic N-H, C=O, and C-F stretching bands.[7][8][14]
-
Mass Spectrometry: The molecular ion peak (M+) will be observed at m/z 273.29. The fragmentation pattern will likely be influenced by the stability of the tertiary carbocation that can be formed upon fragmentation of the alkyl chain.[9][10][11]
Potential Biological Activity and Applications
While specific biological data for this compound and its 2,2-dimethyl analog are not extensively reported, the structural motifs present in these molecules suggest potential for bioactivity.
-
Fungicidal and Herbicidal Activity: N-aryl amides are a well-established class of agrochemicals.[15][16] The presence of a trifluoromethyl group can enhance the efficacy and spectrum of activity of these compounds.[17][18][19] It is plausible that these valeranilide derivatives could exhibit fungicidal or herbicidal properties.[20][21] Further screening against a panel of plant pathogens and weeds would be a logical step to explore this potential.
-
Pharmaceutical Applications: The trifluoromethyl group is a common feature in many pharmaceuticals, contributing to improved pharmacokinetic profiles.[22] Anilide-containing compounds have a broad range of therapeutic applications. The combination of the trifluoromethylphenyl moiety and the lipophilic valeranilide backbone could be a starting point for the design of new drug candidates.
Caption: Hypothesized structure-activity relationships for trifluoromethyl-valeranilides.
Conclusion and Future Directions
This compound and 3'-Trifluoromethyl-2,2-dimethylvaleranilide are two structurally related compounds with potential for further investigation in the fields of agrochemicals and pharmaceuticals. This guide has provided a detailed overview of their known properties, proposed robust synthetic methods, and offered predictive spectroscopic analyses. The key takeaway is the importance of the trifluoromethyl group in imparting desirable physicochemical properties.
Future research should focus on the experimental validation of the proposed synthesis and a thorough characterization of these compounds using modern analytical techniques. Furthermore, comprehensive biological screening is warranted to uncover any potential fungicidal, herbicidal, or pharmacological activities. The insights gained from such studies will undoubtedly contribute to the broader understanding of fluorinated organic molecules and could lead to the development of novel and valuable chemical entities.
References
A comprehensive list of references has been compiled to support the claims and protocols within this guide. Each source is linked for verification.
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Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2024). National Institutes of Health. [Link]
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Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (n.d.). MDPI. [Link]
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Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. (n.d.). Royal Society of Chemistry. [Link]
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Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (n.d.). MDPI. [Link]
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Synthesis of Tertiary Amides from Anionically Activated Aromatic Trifluoromethyl Groups. (n.d.). Figshare. [Link]
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Wiley-VCH 2008 - Supporting Information. (n.d.). Wiley Online Library. [Link]
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Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
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Chiral Trifluoromethylated Enamides: Synthesis and Applicability. (n.d.). ChemRxiv. [Link]
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Synthesis of N-trifluoromethyl amides from carboxylic acids. (n.d.). eScholarship.org. [Link]
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3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. (n.d.). National Institutes of Health. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences. [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]
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General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022). PubMed. [Link]
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Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2025). ResearchGate. [Link]
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Synthesis of some Amide derivatives and their Biological activity. (n.d.). International Journal of ChemTech Research. [Link]
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3,5-Bis(trifluoromethyl)benzaldehyde. (n.d.). NIST WebBook. [Link]
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Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. (2025). National Institutes of Health. [Link]
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1H and 13C NMR signal assignment of synthetic (-)-methyl thyrsiflorin B acetate, (-)-thyrsiflorin C and related scopadulane diterpenes. (n.d.). University of Valencia. [Link]
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Synthesis and Herbicidal Activity Evaluation of Novel β-Carboline Derivatives. (n.d.). MDPI. [Link]
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Site-Specific CH Chalcogenation of Quinoxalin-2(1H)-ones. (n.d.). Royal Society of Chemistry. [Link]
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13C[1H] NMR of Non-Deuterated Deuterated and Fluorinated Compounds. (2020). ChemInfoGraphic. [Link]
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Infrared Spectra of Controlled Substances. (n.d.). Spectra Analysis. [Link]
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3'-Trifluoromethyl-2,2-dimethylvaleranilide. (n.d.). P212121 Store. [Link]
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Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. (2024). PubMed. [Link]
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13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0059970). (n.d.). Human Metabolome Database. [Link]
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Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. (n.d.). ResearchGate. [Link]
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Synthesis, Herbicidal Activity, and Structure-Activity Relationships of O-Alkyl Analogues of Khellin and Visnagin. (2023). PubMed. [Link]
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Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. (2024). ResearchGate. [Link]
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Methyl fluoride. (n.d.). NIST WebBook. [Link]
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3-Fluoro-5-(trifluoromethyl)benzonitrile. (n.d.). NIST WebBook. [Link]
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3-Pentanol, 2,2-dimethyl-. (n.d.). NIST WebBook. [Link]
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3'-Trifluoromethyl-2-methylvaleranilide synthesis pathway
An In-depth Technical Guide to the Synthesis of 3'-Trifluoromethyl-2-methylvaleranilide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a substituted amide of interest in fine chemical and pharmaceutical intermediate synthesis. The core of this synthesis involves a nucleophilic acyl substitution reaction between 3-(trifluoromethyl)aniline and 2-methylvaleryl chloride. This document details the retrosynthetic analysis, the preparation of key precursors, a step-by-step protocol for the final amide formation, and methods for purification and characterization. The underlying chemical principles, reaction mechanisms, and practical considerations for laboratory execution are discussed to provide a self-validating and robust protocol for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
This compound (CAS No. 1939-26-0) is a complex aniline derivative characterized by a trifluoromethyl group on the aromatic ring and a chiral center in the acyl chain.[1] The trifluoromethyl group is a common feature in many active pharmaceutical ingredients (APIs) due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The synthesis strategy hinges on the formation of an amide bond, one of the most fundamental and prevalent reactions in organic chemistry.
The most direct and industrially scalable approach is the acylation of an amine with an acyl chloride.[2] This method is favored for its high reactivity and efficiency. The overall synthesis can be logically divided into three primary stages:
-
Preparation of 2-Methylvaleryl Chloride: Synthesized from the corresponding carboxylic acid.
-
Procurement or Synthesis of 3-(Trifluoromethyl)aniline: A commercially available but synthesizable starting material.
-
Coupling Reaction: The core amide formation step, followed by purification.
This guide will elaborate on each stage, providing both the theoretical basis and a practical, field-tested experimental protocol.
Retrosynthetic Analysis
A retrosynthetic approach to this compound logically disconnects the molecule at the amide C-N bond. This disconnection is strategically sound as it leads to readily available or easily synthesizable precursors.
Caption: Retrosynthetic analysis of the target molecule.
This analysis identifies two key building blocks: 3-(trifluoromethyl)aniline and 2-methylvaleryl chloride. The latter is readily derived from 2-methylvaleric acid.
Synthesis of Precursors
The success of the final coupling reaction is contingent upon the quality and purity of the starting materials.
Preparation of 2-Methylvaleryl Chloride
2-Methylvaleryl chloride is synthesized from 2-methylvaleric acid via reaction with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[3] This reaction is highly efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, driving the equilibrium towards the product.[3]
Mechanism of Acyl Chloride Formation:
The mechanism proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group of the carboxylic acid is converted into a superior leaving group.[3]
-
Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: A proton transfer and loss of a chloride ion forms a reactive acyl chlorosulfite intermediate.
-
Nucleophilic Acyl Substitution: The released chloride ion attacks the carbonyl carbon.
-
Product Formation: The tetrahedral intermediate collapses, eliminating SO₂ and HCl to yield the final acyl chloride.[3]
Caption: Workflow for the synthesis of 2-methylvaleryl chloride.
Experimental Protocol:
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to prevent hydrolysis of the thionyl chloride.[3]
-
Reagents: Charge the flask with 2-methylvaleric acid (1.0 eq).
-
Addition: Slowly add thionyl chloride (1.2-1.5 eq) to the stirred acid via the dropping funnel. The reaction is exothermic and should be controlled, potentially with an ice bath. A catalytic amount of N,N-Dimethylformamide (DMF) can be added to accelerate the reaction.[3]
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 80-90°C) for 1-2 hours. The evolution of gases (SO₂ and HCl) will be observed. The reaction is complete when gas evolution ceases.
-
Purification: The crude 2-methylvaleryl chloride is purified by fractional distillation. Excess thionyl chloride (boiling point: 76°C) is distilled off first, followed by the product (boiling point: ~140°C).[3][4]
3-(Trifluoromethyl)aniline
3-(Trifluoromethyl)aniline is a widely available commercial reagent.[5] It is a colorless to pale yellow liquid with a characteristic fish-like odor.[5] For projects requiring synthesis from basic materials, it is typically prepared by the catalytic hydrogenation (e.g., using H₂/Pd-C) of 3-nitrobenzotrifluoride. The synthesis of the nitro precursor involves the nitration of benzotrichloride followed by fluorination.[6] Given its commercial availability, procurement is the most efficient route for most laboratory applications.
Core Synthesis: Amide Formation
This is the key transformation, coupling the two precursors to form the target anilide. The reaction is a classic example of nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction when performed under specific conditions.[2][7]
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of 3-(trifluoromethyl)aniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-methylvaleryl chloride.[7]
-
Nucleophilic Attack: The amine attacks the acyl chloride's carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion as a good leaving group.
-
Deprotonation: A base (either a second equivalent of the aniline or an added non-nucleophilic base like pyridine or triethylamine) removes the proton from the nitrogen atom to yield the neutral amide product and an ammonium salt byproduct.[7][8]
Caption: Workflow for the nucleophilic acyl substitution.
Experimental Protocol
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 3-(trifluoromethyl)aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.2 eq) in a dry aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate).[2]
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the exothermic nature of the reaction.[7]
-
Addition: Prepare a solution of 2-methylvaleryl chloride (1.05 eq) in the same dry solvent and add it dropwise to the cooled aniline solution via the dropping funnel over 30-60 minutes.[9]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-16 hours, or until TLC analysis indicates the consumption of the starting aniline.[2]
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[10]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with dilute HCl (to remove excess base and aniline), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[11]
-
Purification and Characterization
Purification
The crude product obtained after work-up is typically a solid or a viscous oil. The primary method for purification is recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). If the product is an oil or if recrystallization fails to yield a pure product, flash column chromatography on silica gel is the preferred alternative.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the carbon-hydrogen framework and the successful formation of the amide bond. ¹⁹F NMR will show a characteristic signal for the CF₃ group.
-
Infrared (IR) Spectroscopy: Key signals will include the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1650-1680 cm⁻¹).[12]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (259.27 g/mol ).[1]
-
Melting Point: The purified solid product should exhibit a sharp melting point. Literature values indicate a melting point of 71-72°C.[1]
Data Summary and Reagent Properties
| Compound | Formula | MW ( g/mol ) | Role | Key Properties |
| 2-Methylvaleric Acid | C₆H₁₂O₂ | 116.16 | Precursor | Liquid |
| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating Agent | Corrosive, moisture-sensitive liquid, BP: 76°C[3] |
| 2-Methylvaleryl Chloride | C₆H₁₁ClO | 134.61 | Acylating Agent | Moisture-sensitive liquid, BP: ~140°C[4][13] |
| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | Nucleophile | Toxic liquid, BP: 187°C[5] |
| Triethylamine | C₆H₁₅N | 101.19 | Base | Corrosive, flammable liquid, BP: 89°C |
| Product | C₁₃H₁₆F₃NO | 259.27 | Target Molecule | Solid, MP: 71-72°C[1] |
Safety and Handling
-
Thionyl Chloride: Is highly corrosive and reacts violently with water to release toxic gases (SO₂ and HCl). It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acyl Chlorides: Are moisture-sensitive and corrosive. They can cause severe burns upon contact.
-
Anilines: 3-(Trifluoromethyl)aniline is toxic by inhalation and ingestion and can be absorbed through the skin.[5] Handle with appropriate PPE.
-
Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled in a fume hood.
Always perform a thorough risk assessment before beginning any chemical synthesis.
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HETEROCYCLES. IMPROVED PROCESS FOR THE PREPARATION OF 2 METHYL-3-TRIFLUOROMETHYLANILINE: A VERSATILE INTERMEDIATE FOR FLUNIXIN SYNTHESIS. Available from: [Link]
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Spectroscopic Characterization of 3'-Trifluoromethyl-2-methylvaleranilide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3'-Trifluoromethyl-2-methylvaleranilide (CAS No. 1939-26-0). Designed for researchers, scientists, and professionals in drug development, this document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural confirmation of this compound. While a complete experimental dataset for this specific molecule is not publicly available, this guide synthesizes data from structurally related compounds and established spectroscopic principles to provide a robust predictive analysis.
Introduction
This compound is a small molecule of interest in medicinal chemistry and drug discovery. Its structure, featuring a trifluoromethyl group on the aromatic ring and a chiral center in the aliphatic chain, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships in various biological assays. This guide will delve into the theoretical underpinnings and practical aspects of analyzing the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.
Molecular Structure and Key Features
The structure of this compound is presented below. Key structural features that will be prominent in its spectra include the substituted aromatic ring, the amide linkage, and the chiral 2-methylvaleryl group.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the aromatic protons, the amide proton, and the protons of the 2-methylvaleryl group.
Experimental Protocol
A standard ¹H NMR spectrum can be acquired using the following protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
Predicted ¹H NMR Data
The expected chemical shifts (δ) and multiplicities for the protons of this compound are summarized in the table below. These predictions are based on the analysis of similar structures containing the 3-(trifluoromethyl)phenyl moiety.[1][2][3][4]
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H (H-2', H-4', H-5', H-6') | 7.3 - 8.0 | Multiplet (m) | - |
| Amide-H (N-H) | ~7.5 - 8.5 | Broad singlet (br s) | - |
| Methine-H (C-2) | ~2.3 - 2.6 | Multiplet (m) | ~6-8 |
| Methylene-H (C-3) | ~1.4 - 1.7 | Multiplet (m) | ~7-8 |
| Methylene-H (C-4) | ~1.2 - 1.5 | Multiplet (m) | ~7-8 |
| Methyl-H (C-2-CH₃) | ~1.1 - 1.3 | Doublet (d) | ~6-7 |
| Methyl-H (C-5) | ~0.8 - 1.0 | Triplet (t) | ~7 |
Interpretation
-
Aromatic Region: The protons on the trifluoromethyl-substituted phenyl ring will appear as a complex multiplet in the downfield region (7.3-8.0 ppm) due to their distinct chemical environments and spin-spin coupling. The electron-withdrawing trifluoromethyl group will deshield the adjacent protons.
-
Amide Proton: The amide proton signal is expected to be a broad singlet, and its chemical shift can be concentration and solvent dependent.
-
Aliphatic Region: The protons of the 2-methylvaleryl group will resonate in the upfield region. The methine proton at C-2 will be a multiplet due to coupling with the adjacent methylene protons and the methyl group. The methyl group at C-2 will appear as a doublet, while the terminal methyl group at C-5 will be a triplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz (operating at 100 MHz for ¹³C) or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: A proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
Predicted ¹³C NMR Data
The expected chemical shifts for the carbons of this compound are summarized below, based on data from analogous compounds.[5][6][7][8]
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~175 |
| Aromatic C-1' | ~139 |
| Aromatic C-3' | ~131 (q, J ≈ 32 Hz) |
| Aromatic C-2', C-4', C-5', C-6' | 115 - 130 |
| Trifluoromethyl (CF₃) | ~124 (q, J ≈ 272 Hz) |
| Methine (C-2) | ~45 |
| Methylene (C-3) | ~35 |
| Methylene (C-4) | ~20 |
| Methyl (C-2-CH₃) | ~17 |
| Methyl (C-5) | ~14 |
Interpretation
-
Carbonyl Carbon: The amide carbonyl carbon will be the most downfield signal in the spectrum, typically around 175 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate in the 115-140 ppm region. The carbon attached to the trifluoromethyl group (C-3') will appear as a quartet due to coupling with the three fluorine atoms.
-
Trifluoromethyl Carbon: The carbon of the CF₃ group will also be a quartet with a large one-bond C-F coupling constant.
-
Aliphatic Carbons: The carbons of the 2-methylvaleryl group will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and C-F bonds.
Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: A background spectrum is first collected and then subtracted from the sample spectrum.
Predicted IR Data
The expected characteristic IR absorption bands for this compound are listed below, with predictions based on data for similar amide-containing and trifluoromethylated compounds.[9][10][11]
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3200 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |
| C=O Stretch (Amide I) | 1680 - 1640 | Strong |
| N-H Bend (Amide II) | 1570 - 1515 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| C-F Stretch | 1350 - 1100 | Strong, multiple bands |
Interpretation
-
N-H and C=O Stretching: The presence of a medium intensity band around 3300-3200 cm⁻¹ (N-H stretch) and a strong band around 1680-1640 cm⁻¹ (C=O stretch) are characteristic of a secondary amide.
-
C-F Stretching: Strong absorption bands in the 1350-1100 cm⁻¹ region are indicative of the C-F bonds of the trifluoromethyl group.
-
C-H Stretching: Bands corresponding to aromatic and aliphatic C-H stretches will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Experimental Protocol
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.
-
Ionization Method: Electron Ionization (EI) is a common technique for small molecules. Electrospray Ionization (ESI) is also suitable, especially when coupled with liquid chromatography.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is recorded.
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₁₃H₁₆F₃NO, with a molecular weight of 259.27 g/mol .[12]
-
Molecular Ion (M⁺): In an EI spectrum, the molecular ion peak is expected at m/z = 259.
-
Key Fragments: Common fragmentation pathways for anilides involve cleavage of the amide bond. Expected fragments include:
-
m/z = 160: Corresponding to the [CF₃C₆H₄NH]⁺ fragment.
-
m/z = 99: Corresponding to the [CH₃CH(CH₃)CH₂CO]⁺ fragment.
-
Loss of the trifluoromethyl group (-CF₃) is also a possible fragmentation pathway.[13]
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. This information serves as a valuable resource for researchers in the synthesis, purification, and characterization of this and related compounds, ensuring scientific integrity and facilitating further drug development efforts.
References
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Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass spectrometry reviews, 39(1-2), 105–211. [Link]
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Grunewald, G. L., Caldwell, T. M., Li, Q., & Criscione, K. R. (1995). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of medicinal chemistry, 38(18), 3562–3569. [Link]
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MDPI. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. [Link]
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MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
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Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & pharmaceutical bulletin, 15(12), 1901–1905. [Link]
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SpectraBase. 2-Fluoro-3-(trifluoromethyl)aniline. [Link]
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Berkman, E. P. (2025). Synthesis and characterization of 3,5 trifluoromethyl Tpm with a metal. [Link]
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NIST. Valylvaline, TMS derivative. [Link]
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SpectraBase. 3',5'-Bis(trifluoromethyl)acetanilide. [Link]
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SpectraBase. N
1-propyl-N2-[3-(trifluoromethyl)phenyl]ethanediamide. [Link] -
NIST. 3'-Trifluoromethyl-2-phenylacetanilide. [Link]
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Röschenthaler, G. V., & Kolomeitsev, A. A. (2022). Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. Chemistry (Weinheim an der Bergstrasse, Germany), 28(11), e202104192. [Link]
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NIST. Methyl trifluoroacetate. [Link]
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NIST. Methyl fluoride. [Link]
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SpectraBase. 3-Fluoro-6-trifluoromethylbenzamide, N-(3-methylphenyl)-. [Link]
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- 2. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR spectrum [chemicalbook.com]
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An In-depth Technical Guide to the Solubility Profile of 3'-Trifluoromethyl-2-methylvaleranilide
Abstract
This technical guide provides a comprehensive analysis of the anticipated solubility profile of 3'-Trifluoromethyl-2-methylvaleranilide, a compound of interest in contemporary drug discovery and development. While specific experimental solubility data for this molecule is not extensively documented in publicly available literature, this guide synthesizes foundational principles of physical chemistry and medicinal chemistry to predict its behavior in various solvent systems. Furthermore, it outlines detailed, field-proven experimental protocols for the precise determination of its solubility, ensuring a self-validating system for researchers. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug candidate from discovery to clinical application is critically dependent on its physicochemical properties, with solubility being a paramount determinant of its ultimate success. A compound's ability to dissolve in aqueous and lipid environments directly influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability, erratic dosing responses, and significant challenges in formulation development.
This compound (CAS No. 1939-26-0) is a molecule that incorporates structural motifs of significant interest in medicinal chemistry.[1] The valeranilide core provides a scaffold found in various bioactive compounds, while the trifluoromethyl (CF3) group is a widely employed bioisostere used to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[2][3][4] Understanding the interplay of these structural features on the solubility of this compound is therefore crucial for its potential development as a therapeutic agent.
This guide will first delve into the theoretical underpinnings of the solubility of this molecule, drawing on the known effects of its constituent functional groups. Subsequently, it will provide detailed, step-by-step protocols for the experimental determination of its solubility profile, empowering researchers to generate robust and reliable data.
Predicted Physicochemical Properties and Their Impact on Solubility
A comprehensive understanding of a molecule's physicochemical properties is the foundation for predicting its solubility. The key properties of this compound are summarized in the table below.
| Property | Value/Prediction | Source |
| CAS Number | 1939-26-0 | [1] |
| Molecular Formula | C13H16F3NO | [1] |
| Molecular Weight | 259.27 g/mol | [1] |
| Melting Point | 71-72 °C | [1] |
| Predicted Boiling Point | 343.2 ± 42.0 °C | [1] |
| Predicted Density | 1.165 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 14.23 ± 0.70 | [1] |
The presence of the trifluoromethyl group is a dominant factor influencing the molecule's properties. The CF3 group is highly electron-withdrawing and significantly increases the lipophilicity of a molecule.[2][4][5] This increased lipophilicity, often quantified by a positive Hansch π value, suggests that this compound will likely exhibit favorable solubility in non-polar organic solvents.[4] Conversely, its aqueous solubility is expected to be limited.
The valeranilide portion of the molecule contains a polar amide group, which can participate in hydrogen bonding. However, the steric hindrance from the adjacent methyl group and the overall lipophilicity contributed by the valeryl chain and the trifluoromethylated phenyl ring will likely diminish the impact of the amide group on aqueous solubility.
The predicted high pKa value suggests that the amide proton is not readily ionizable under typical physiological pH conditions, meaning that pH-dependent solubility enhancement through salt formation may not be a viable strategy.
Experimental Determination of Solubility: A Validating Workflow
To obtain a definitive solubility profile, a systematic experimental approach is essential. The following protocols are designed to be robust and provide a comprehensive understanding of the solubility of this compound in a range of relevant solvent systems.
Materials and Equipment
-
This compound (analytical standard)
-
Analytical balance (± 0.01 mg)
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
Scintillation vials
-
Solvents (HPLC grade): Water, Phosphate Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Octanol
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Protocol 1: Thermodynamic (Equilibrium) Solubility Assessment
This method determines the saturation solubility of the compound in a given solvent at equilibrium.
-
Preparation of Solvent Systems: Prepare a range of aqueous and organic solvents. For aqueous systems, consider buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess any pH-dependent effects.
-
Addition of Excess Compound: Add an excess amount of this compound to a known volume of each solvent in a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with a suitable mobile phase for HPLC analysis.
-
Quantification by HPLC: Analyze the diluted samples using a validated HPLC method. A standard curve of known concentrations of this compound should be prepared to accurately quantify the concentration in the samples.
-
Calculation of Solubility: Calculate the solubility in each solvent system based on the quantified concentration and the dilution factor.
Protocol 2: Kinetic (High-Throughput) Solubility Assessment
This method provides a more rapid assessment of solubility, often used in early-stage drug discovery.
-
Preparation of DMSO Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Addition to Aqueous Buffer: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4) in a microplate well. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. The solubility can be determined by various methods, such as nephelometry (measuring turbidity from precipitation) or by analyzing the concentration in the supernatant after centrifugation, similar to the thermodynamic method.
Predicted Solubility Profile and Data Interpretation
Based on the chemical structure, the following solubility profile is anticipated:
| Solvent System | Predicted Solubility | Rationale |
| Water | Low | High lipophilicity from the CF3 group and valeryl chain. |
| Phosphate Buffered Saline (pH 7.4) | Low | Similar to water, with minimal expected impact from physiological salts. |
| Ethanol/Methanol | Moderate to High | The polar hydroxyl group of the alcohol can interact with the amide moiety, while the alkyl chain can solvate the non-polar regions. |
| Acetonitrile | Moderate | A polar aprotic solvent that can solvate the molecule. |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Octanol | High | A non-polar solvent that mimics lipid environments, where the lipophilic nature of the compound will dominate. |
Interpreting the experimental data will involve comparing the measured solubility values across the different solvent systems. A significant difference in solubility between octanol and water will confirm the lipophilic nature of the compound. The results from the different pH buffers will indicate whether the compound's solubility is pH-dependent, although this is not expected to be a major factor.
Conclusion and Future Directions
This technical guide provides a robust framework for understanding and experimentally determining the solubility profile of this compound. The presence of the trifluoromethyl group is predicted to be a key driver of its physicochemical properties, leading to high lipophilicity and likely low aqueous solubility.[2][4][6] The provided experimental protocols offer a clear and validated pathway for researchers to generate precise solubility data.
Future work should focus on the experimental validation of these predictions. The obtained solubility data will be invaluable for guiding formulation development, designing in vivo studies, and ultimately determining the therapeutic potential of this compound.
References
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- Trifluoromethyl group. Wikipedia.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
- 3'-Trifluoromethyl-2,2-dimethylvaleranilide | CAS 2300-87-0. P212121 Store.
- This compound | 1939-26-0. ChemicalBook.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
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Introduction: The Strategic Value of Trifluoromethylated Anilides in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Trifluoromethylated Anilides
In the landscape of medicinal chemistry, the strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, represents a cornerstone of modern drug design.[1] This functional group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2][3] When appended to an anilide scaffold—a robust and versatile structural motif in its own right—the resulting trifluoromethylated anilide emerges as a "privileged structure," a framework that has repeatedly yielded potent modulators of various biological pathways.[4]
The power of the CF3 group lies in its unique electronic and steric characteristics. It is a potent electron-withdrawing group, which can significantly modulate the electronic properties of the anilide ring system, thereby enhancing interactions with target proteins.[1] Furthermore, the C-F bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation and increasing the compound's in vivo half-life and oral bioavailability.[1][2] This guide provides an in-depth exploration of the diverse biological activities of trifluoromethylated anilides, delves into their mechanisms of action, and presents detailed experimental protocols for their synthesis and evaluation, offering field-proven insights for researchers and drug development professionals.
Core Biological Activities and Underlying Mechanisms of Action
Trifluoromethylated anilides exhibit a remarkable breadth of biological activities, positioning them as valuable leads in oncology, infectious disease, and beyond. Their efficacy stems from the precise molecular architecture that allows for high-affinity interactions with key biological targets.
Kinase Inhibition: A Dominant Therapeutic Application
Perhaps the most prominent application of trifluoromethylated anilides is in the development of kinase inhibitors.[4] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The anilide scaffold serves as an excellent foundation for designing molecules that can compete with ATP for the kinase's binding pocket.
Mechanism of Action: Trifluoromethylated anilides often function as ATP-competitive inhibitors. The anilide nitrogen and carbonyl oxygen can form crucial hydrogen bonds with the "hinge" region of the kinase domain, a conserved sequence of amino acids that anchors ATP. The trifluoromethyl-substituted phenyl ring extends into a hydrophobic pocket, with the CF3 group enhancing binding affinity and selectivity.[1][4] This dual-interaction modality effectively blocks the kinase from phosphorylating its downstream substrates, thereby interrupting aberrant signaling pathways that drive tumor proliferation.[5]
A prime example is the bromo-(trifluoromethyl)aniline scaffold, which is the core of several potent kinase inhibitors.[4] The specific positioning of the bromo and trifluoromethyl groups dramatically influences binding affinity and selectivity. Ponatinib, a powerful broad-spectrum kinase inhibitor derived from 3-bromo-5-(trifluoromethyl)aniline, is notably effective against the T315I "gatekeeper" mutation in BCR-ABL, a frequent cause of resistance to other tyrosine kinase inhibitors (TKIs).[4]
Anticancer and Antileukemia Activity
Beyond broad-spectrum kinase inhibition, specific trifluoromethylated arylamides have been developed to target serine/arginine-rich protein kinases (SRPKs), which are implicated in various cancers.[6] Derivatives of SRPIN340, a known SRPK inhibitor, have demonstrated superior cytotoxic effects against myeloid and lymphoid leukemia cell lines.[6]
Mechanism of Action: These compounds impair the intracellular phosphorylation of SR proteins, which are crucial for pre-mRNA splicing. By inhibiting SRPKs, these anilides can alter the splicing of oncogenic isoforms of key proteins like VEGF and RON, leading to apoptosis (programmed cell death) and autophagy in cancer cells.[6] Some derivatives have also shown synergistic effects when combined with traditional chemotherapeutic agents like vincristine.[6]
Antimicrobial and Antimalarial Activity
The trifluoromethylanilide scaffold has also proven effective against infectious agents. A series of trifluoromethylcinnamanilides were synthesized and evaluated for their activity against Mycobacterium smegmatis (a model for tuberculosis) and the chloroquine-sensitive strain of Plasmodium falciparum (the parasite causing malaria).[7]
Mechanism of Action: While the precise mechanisms are still under investigation, the activity is closely tied to the substitution pattern on the anilide ring. Compounds with 3,5-bis(trifluoromethyl) substitutions were found to be highly effective against both microbes.[7] This suggests that the electronic properties and steric hindrance provided by multiple CF3 groups are critical for disrupting essential microbial pathways, potentially by inhibiting key enzymes or disrupting membrane integrity.
Quantitative Data Summary: Kinase Inhibition Profile
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of the target's activity. The data below compares the efficacy of Ponatinib and Nilotinib, two kinase inhibitors derived from different bromo-(trifluoromethyl)aniline isomers.
| Kinase Target | Ponatinib IC50 (nM) | Nilotinib IC50 (nM) | Reference |
| BCR-ABL | 0.37 | 20 | [4] |
| BCR-ABL T315I | 2.0 | >3000 | [4] |
| VEGFR2 | 1.5 | - | [4] |
| FGFR1 | 2.2 | - | [4] |
| SRC | 5.4 | - | [4] |
This data clearly illustrates the superior potency of Ponatinib, particularly against the resistant T315I mutant of BCR-ABL.[4]
Experimental Protocols and Methodologies
The successful development of trifluoromethylated anilides hinges on robust synthetic procedures and reliable biological assays. The protocols described below represent self-validating systems for the synthesis and evaluation of these potent compounds.
Workflow for Novel Anilide Development
Protocol 1: Representative Synthesis of a Trifluoromethylated Anilide
This protocol outlines a general, two-step synthesis for ortho-trifluoromethoxylated anilines, which are valuable building blocks. The causality behind this choice is its use of bench-stable reagents and operational simplicity.[8][9]
Objective: To synthesize methyl 4-acetamido-3-(trifluoromethoxy)benzoate.
Step 1: O-Trifluoromethylation
-
Reagents: Methyl 4-(N-hydroxyacetamido)benzoate (1a), Togni reagent II, cesium carbonate (Cs2CO3), Chloroform (CHCl3).
-
Procedure:
-
To a solution of methyl 4-(N-hydroxyacetamido)benzoate (1a) in chloroform, add a catalytic amount of cesium carbonate.
-
Add Togni reagent II to the mixture at room temperature.
-
Stir the reaction until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product via column chromatography to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2a).[9] Causality: The Togni reagent serves as an electrophilic "CF3+" source, while the cesium carbonate acts as a mild base to facilitate the reaction with the hydroxylamine derivative.[8]
-
Step 2: OCF3 Migration
-
Reagents: Intermediate (2a), Nitromethane.
-
Procedure:
-
Dissolve the intermediate (2a) in nitromethane.
-
Heat the reaction mixture to 120 °C.
-
Monitor the intramolecular migration of the OCF3 group by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate (3a), by column chromatography.[8][9] Causality: The thermal conditions provide the necessary energy to overcome the activation barrier for the intramolecular rearrangement, moving the trifluoromethoxy group to the ortho position on the aromatic ring.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a robust method for quantifying the inhibitory potency of a test compound against a specific kinase.[4] Its self-validating nature comes from the direct measurement of substrate phosphorylation.
Objective: To determine the IC50 value of a trifluoromethylated anilide against a target kinase.
-
Materials: Test compound (dissolved in DMSO), target kinase, specific peptide substrate, radiolabeled ATP ([-32P]ATP), kinase reaction buffer, phosphoric acid, 96-well filter plates.
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer across a 96-well plate. Include a DMSO-only control (vehicle control).
-
Add the target kinase and its specific peptide substrate to each well.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding radiolabeled ATP to each well.
-
Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate. The phosphorylated substrate will be captured by the filter membrane.
-
Wash the filter plate multiple times with phosphoric acid to remove any unincorporated radiolabeled ATP.[4]
-
Measure the radioactivity remaining on the filter for each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[4]
-
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound, providing crucial information on the compound's cytotoxic effects.[4]
Objective: To assess the effect of a trifluoromethylated anilide on the viability of cancer cell lines.
-
Materials: Cancer cell line(s) of interest, cell culture medium, 96-well plates, test compound (in DMSO), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for a specified duration (e.g., 48 or 72 hours).
-
After incubation, add MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each compound concentration. Calculate the IC50 value (the concentration that reduces cell viability by 50%).
-
Conclusion and Future Perspectives
Trifluoromethylated anilides represent a highly successful and enduring class of compounds in drug discovery. Their unique physicochemical properties, conferred by the strategic placement of the CF3 group, result in enhanced metabolic stability, bioavailability, and target affinity.[2][5] The scaffold's proven success in generating potent kinase inhibitors, particularly those capable of overcoming clinical resistance, underscores its continued relevance in oncology.[4] Furthermore, emerging research into their antimicrobial and antiparasitic activities opens new avenues for therapeutic development.[7]
Future efforts will likely focus on refining the structure-activity relationships to develop even more selective and potent inhibitors. The exploration of novel substitution patterns and the use of advanced synthetic methodologies will be crucial in expanding the chemical space of trifluoromethylated anilides.[10][11] As our understanding of complex disease pathways deepens, the versatility of this remarkable scaffold ensures it will remain a valuable tool in the arsenal of medicinal chemists for years to come.
References
- A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Bromo-(Trifluoromethyl)aniline Isomers. Benchchem.
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF.
- An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
- Development of a bench-scale pharmaceutical synthesis. DORAS.
- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
- Design and biological activity of trifluoromethyl containing drugs. Wechem.
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. [Source Not Available].
- Examples of difluoromethyl use in kinase inhibitors (4,5).
- Trifluoromethyl arylamides with antileukemia effect and intracellular inhibitory activity over serine/arginine-rich protein kinases (SRPKs). PubMed.
- Mechanism for trifluoromethylation of aniline.
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- In Vitro and In Vivo Activity of (Trifluoromethyl)
- C−H Trifluoromethylation of Anilines.
- Visible-Light Mediated ortho-Trifluoromethylation of Aniline Derivatives | Request PDF.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Trifluoromethylcinnamanilides - Effective dual inhibitors of Mycobacterium smegm
- In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity.
- Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv
- Recent advances in the trifluoromethylation methodology and new CF3-containing drugs | Request PDF.
- Photoinduced synthesis and biological investigation of aryl trifluoromethyl tellurides. Organic Chemistry Frontiers (RSC Publishing).
- Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. PubMed.
- Synthesis, Antimicrobial and QSAR Studies of Substituted Anilides. International Journal of Scientific Engineering and Research (IJSER).
- Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents.
- Novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones act as.
- (PDF) Recent Development of Trifluoromethyl Reagents: A Review.
- Visible-light-induced oxidant and metal-free dehydrogenative cascade trifluoromethylation and oxidation of 1,6-enynes with w
- Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer.
- First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complex
- Visible-light-promoted radical C-H trifluoromethyl
- Small-molecule modulators of inward rectifier K+ channels: recent advances and future possibilities. PubMed.
- Investigating Lipid Modulation of Ion Channels Using Molecular Dynamics Simul
- Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. [Source Not Available].
- Ion Channel Modul
- Photopharmacology of Ion Channels through the Light of the Comput
- On Exploring Structure Activity Rel
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The Trifluoromethyl Group: A Strategic Asset in Targeting Disease
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The strategic incorporation of the trifluoromethyl (CF3) group into therapeutic candidates has become a cornerstone of modern medicinal chemistry. Its unique and potent physicochemical properties—including high electronegativity, metabolic stability, and lipophilicity—profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive exploration of the CF3 group's role in drug design, focusing on its ability to modulate interactions with a wide array of high-value therapeutic targets across major disease areas. We will delve into the mechanistic underpinnings of how this functional group enhances target binding and selectivity, examine case studies of successful FDA-approved drugs, and present detailed experimental workflows for the identification and validation of novel targets for trifluoromethylated compounds.
The Physicochemical Power of Trifluoromethylation in Drug Design
The trifluoromethyl group is far more than a simple bioisostere for a methyl or chloro group; it is a strategic tool for optimizing a compound's drug-like properties.[1][2] Its profound impact stems from a unique combination of electronic and steric characteristics.
Key Physicochemical Impacts:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1] This makes the CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes. Replacing a metabolically vulnerable site with a CF3 group can significantly increase a drug's half-life and improve its pharmacokinetic profile.[1][3]
-
Increased Lipophilicity: The CF3 group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[1][4] This property can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier, which is critical for targeting intracellular proteins and central nervous system (CNS) disorders.[4][5]
-
Modulation of Acidity/Basicity (pKa): As a powerful electron-withdrawing group, the CF3 moiety can significantly lower the pKa of nearby functional groups.[1][2] This modulation can be crucial for optimizing a drug's ionization state at physiological pH, thereby affecting its solubility and ability to interact with the target protein through mechanisms like hydrogen bonding.[1][6]
-
Improved Target Binding Affinity: The CF3 group can enhance binding affinity through multiple mechanisms.[5] Its steric bulk can promote favorable van der Waals interactions, while its strong dipole moment can engage in productive dipole-dipole and halogen bonding with amino acid residues in the target's binding pocket.[1]
| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Impact on Drug Properties |
| van der Waals Radius | ~2.0 Å | ~2.7 Å | Increased steric bulk can improve binding pocket occupancy. |
| Hansch-Fujita π Constant | +0.56 | +0.88 | Increases lipophilicity, affecting permeability and distribution.[4] |
| Electronegativity | Moderately electron-donating | Strongly electron-withdrawing | Alters molecular electronics, pKa, and potential for H-bonding.[2] |
| Metabolic Stability | Prone to oxidation | Highly resistant to oxidation | Reduces clearance and prolongs in vivo half-life.[1][3] |
Key Therapeutic Areas and Molecular Targets
The versatility of the trifluoromethyl group has been exploited to develop drugs across a multitude of therapeutic areas. The following sections highlight specific targets where the CF3 group plays a pivotal role.
Oncology
In cancer therapy, trifluoromethylated compounds are designed to enhance selectivity and potency against critical oncogenic targets.[7]
-
Kinase Inhibitors: Many successful kinase inhibitors incorporate a CF3 group to achieve high affinity and selectivity. For example, Sorafenib, a multi-kinase inhibitor used to treat kidney and liver cancer, features a trifluoromethylphenyl group that is crucial for its binding to the Raf/Mek/Erk pathway kinases.[6] The CF3 group enhances the compound's ability to inhibit angiogenesis and suppress tumor cell proliferation.[6]
-
Nuclear Receptor Modulators: Apalutamide and Fulvestrant are examples of drugs targeting hormone receptors in cancer.[6] Fulvestrant is a selective estrogen receptor downregulator used in breast cancer therapy.[6] The fluorine-containing side chain is critical for its mechanism of action, which involves binding to and degrading the estrogen receptor.[6]
-
Enzyme Inhibitors: Enasidenib targets mutant isocitrate dehydrogenase 2 (IDH2) in acute myeloid leukemia.[6] Alpelisib is an inhibitor of phosphatidylinositol-3-kinase (PI3K), an enzyme involved in cell proliferation and survival.[6] In both cases, the trifluoromethyl groups contribute to the precise molecular interactions required for potent and selective inhibition.[6]
Signaling Pathway Example: Kinase Inhibition
The diagram below illustrates a simplified signaling pathway where a trifluoromethyl-containing drug inhibits a key kinase, thereby blocking downstream signaling that leads to tumor cell proliferation.
Caption: Simplified signaling pathway inhibited by a trifluoromethyl-containing drug.
Central Nervous System (CNS) Disorders
The ability of the CF3 group to increase lipophilicity and facilitate blood-brain barrier penetration makes it invaluable for drugs targeting the CNS.[4]
-
Serotonin Reuptake Inhibitors (SSRIs): Fluoxetine (Prozac) is a landmark antidepressant whose mechanism relies on the selective inhibition of the serotonin transporter (SERT).[2][6] The para-trifluoromethyl group on one of its phenyl rings is a key pharmacophore, increasing its potency and selectivity for SERT by six-fold compared to its non-fluorinated analog.[6]
-
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists: Ubrogepant, used for the acute treatment of migraine, targets the CGRP receptor.[6] The presence of both trifluoromethyl and trifluorophenyl groups enhances its metabolic stability, lipophilicity, and binding affinity to the receptor, which are all critical for its therapeutic effect in neurological pathways.[4][5]
Infectious Diseases
Trifluoromethylated compounds are potent agents against a variety of pathogens, including viruses, bacteria, and parasites.[7][8]
-
Antivirals: Tecovirimat is an orthopoxvirus inhibitor, and Tipranavir is a non-peptidic protease inhibitor used against multi-drug-resistant HIV.[6] The trifluoromethyl-2-pyridyl moiety in Tipranavir is crucial for its strong interaction with the protease active site.[6] Trifluoromethyl ketones are also known inhibitors of serine and cysteine proteases, such as the SARS-CoV 3CL protease.[9]
-
Antimalarials: Tafenoquine is an antimalarial drug where the CF3 group contributes to its efficacy.[6]
-
Antitubercular Agents: Novel trifluoromethyl pyrimidinone compounds have shown potent activity against Mycobacterium tuberculosis.[10]
Case Studies: FDA-Approved Trifluoromethyl Drugs
| Drug | Target(s) | Therapeutic Area | Role of the CF3 Group | Reference(s) |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Inflammation/Pain | Crucial for selective inhibition of COX-2 over COX-1. | [1][2] |
| Fluoxetine | Serotonin Transporter (SERT) | Depression/CNS | Increases potency and selectivity for SERT. | [2][6] |
| Sorafenib | Multi-kinase (RAF, VEGFR, PDGFR) | Oncology | Enhances binding to the kinase hinge region. | [6] |
| Apalutamide | Androgen Receptor | Oncology | Blocks androgen binding in prostate cancer. | [6] |
| Ubrogepant | CGRP Receptor | Migraine/CNS | Improves BBB permeability and target affinity. | [4][6] |
| Tipranavir | HIV Protease | Infectious Disease | Facilitates strong binding to the enzyme active site. | [6] |
Experimental Workflows for Target Identification & Validation
Identifying the specific molecular targets of novel trifluoromethyl compounds is a critical step in drug development. The following protocols outline robust methodologies for this purpose.
Affinity-Based Target Identification
This workflow uses an immobilized version of the trifluoromethyl compound to "fish" for its binding partners from a cell lysate.
Workflow: Affinity Chromatography-Mass Spectrometry
Caption: Experimental workflow for affinity-based target identification.
Step-by-Step Protocol:
-
Probe Synthesis: Synthesize an analog of the lead trifluoromethyl compound that incorporates a linker arm and a reactive handle (e.g., biotin or an alkyne for click chemistry).
-
Immobilization: Covalently attach the synthesized probe to a solid support, such as streptavidin-coated agarose beads (for biotin tags).
-
Lysate Preparation: Prepare a native protein lysate from the relevant cells or tissues. Pre-clear the lysate to remove proteins that bind non-specifically to the beads.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow the target protein(s) to bind.
-
Control: A crucial control is to perform a parallel incubation with beads that have been blocked or coupled to a structurally similar but inactive compound.
-
-
Washing: Perform a series of stringent washes with appropriate buffers to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by competitive elution with an excess of the free (non-immobilized) compound, or by denaturing conditions (e.g., boiling in SDS-PAGE sample buffer).
-
Protein Identification:
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Excise the protein bands, perform in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.
-
-
Candidate Validation: Proteins enriched in the active compound pulldown compared to the control are considered potential targets and must be validated using orthogonal methods.
Target Engagement Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct binding of a compound to its target in a cellular environment. The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.
Step-by-Step Protocol:
-
Cell Treatment: Treat intact cells with the trifluoromethyl compound at the desired concentration. Use a vehicle (e.g., DMSO) as a negative control.
-
Heating: Heat aliquots of the treated cell suspension across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a fixed time (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Collect the supernatant (soluble fraction) from each sample.
-
Analysis by Western Blot: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.
-
Melt Curve Generation: Plot the percentage of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the drug-treated sample compared to the vehicle control confirms target engagement.
Future Directions and Emerging Targets
The application of trifluoromethyl groups continues to expand. Emerging areas include:
-
Targeting Protein-Protein Interactions (PPIs): The unique properties of the CF3 group can be leveraged to disrupt or stabilize PPIs, which are often considered challenging targets.
-
Covalent Inhibitors: While the C-F bond is stable, the strong electron-withdrawing nature of the CF3 group can activate adjacent functionalities to form covalent bonds with target proteins, leading to highly potent and durable inhibition.[9]
-
Neurodegenerative Diseases: The development of fluorinated compounds as inhibitors of amyloid fibrillogenesis is a promising strategy for diseases like Alzheimer's.[11]
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal.[1] Its ability to confer enhanced metabolic stability, modulate physicochemical properties, and improve binding affinity makes it a highly valuable substituent for optimizing lead compounds.[3][4] By understanding the principles behind its effects and employing robust experimental workflows for target identification and validation, researchers can continue to leverage trifluoromethylation to discover and develop novel therapeutics against a wide range of challenging disease targets.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
-
Trifluoromethyl group. Wikipedia. Available at: [Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central. Available at: [Link]
-
Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. ResearchGate. Available at: [Link]
-
Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. Le Studium. Available at: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link]
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Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]
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The role of fluorine in antiviral drug discovery. ResearchGate. Available at: [Link]
-
Synthesis and discovery of highly potent agents, trifluoromethyl containing heterocycles against influenza virus. Hilaris Publisher. Available at: [Link]
-
Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. OUCI. Available at: [Link]
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Structures and names of trifluromethyl group containing FDA-approved drugs. ResearchGate. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]
-
The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Boronpharm. Available at: [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PubMed Central. Available at: [Link]
-
The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. PubMed. Available at: [Link]
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3'-Trifluoromethyl-2-methylvaleranilide literature review
An In-depth Technical Guide to 3'-Trifluoromethyl-2-methylvaleranilide
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a compound of interest in medicinal chemistry and drug discovery. The inclusion of a trifluoromethyl group is a key strategic element in modern pharmaceutical design, often enhancing metabolic stability, lipophilicity, and target binding affinity.[1] This document details the synthesis, physicochemical properties, and potential biological significance of this compound, supported by established experimental protocols and characterization methods. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound and its potential applications.
Introduction and Significance
This compound, also known as N-(3-(trifluoromethyl)phenyl)-2-methylpentanamide, belongs to the class of anilide compounds. Its structure is characterized by a valeramide backbone, a methyl group at the alpha-position, and a trifluoromethylphenyl moiety attached to the amide nitrogen. The trifluoromethyl (-CF3) group is a critical pharmacophore in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] The C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, which can lead to an increased in vivo half-life of a drug candidate.[1]
The strategic placement of the trifluoromethyl group on the phenyl ring can modulate binding interactions with biological targets.[1][2] This guide will explore the synthesis and properties of this compound as a case study in the application of fluorination in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of 3-(trifluoromethyl)aniline with 2-methylvaleryl chloride. This is a standard method for amide bond formation.
Synthetic Pathway
The overall synthetic scheme is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-(trifluoromethyl)aniline attacks the electrophilic carbonyl carbon of 2-methylvaleryl chloride, followed by the elimination of a chloride ion.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3-(Trifluoromethyl)aniline
-
2-Methylvaleryl chloride
-
Pyridine (or another non-nucleophilic base like triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add 2-methylvaleryl chloride (1.05 eq) dropwise to the stirred solution. The reaction is exothermic, and slow addition helps to control the temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup:
-
Quench the reaction by adding 1 M HCl to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
-
Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1939-26-0 | [3] |
| Molecular Formula | C13H16F3NO | [3] |
| Molecular Weight | 259.27 g/mol | [3] |
| Melting Point | 71-72 °C | [3] |
| Boiling Point (Predicted) | 343.2 ± 42.0 °C | [3] |
| Appearance | White to off-white solid |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons on the trifluoromethylphenyl ring, the amide proton (a broad singlet), and the aliphatic protons of the 2-methylvaleryl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the carbonyl carbon of the amide, the aromatic carbons (with the carbon attached to the CF3 group showing a characteristic quartet due to C-F coupling), and the aliphatic carbons.
-
IR (Infrared) Spectroscopy: A strong absorption band for the C=O stretch of the amide would be expected around 1650-1680 cm⁻¹. An N-H stretch would be observed around 3300 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M+) at m/z 259. Fragmentation patterns would likely involve cleavage of the amide bond.
Potential Biological Activities and Applications
The trifluoromethyl group is known to enhance the biological activity of molecules by increasing their metabolic stability and membrane permeability.[1] Derivatives of 3-(trifluoromethyl)benzaldehyde have shown a range of biological activities, including anticancer and antimicrobial effects.[2]
Caption: Potential implications of this compound's properties.
Given the structural features of this compound, it could be investigated for a variety of biological activities, including but not limited to:
-
CNS Activity: The lipophilicity imparted by the trifluoromethyl group may facilitate crossing the blood-brain barrier, making it a candidate for neurological drug discovery.[1] Related trifluoromethyl-containing compounds have been studied as ligands for the NMDA receptor.[5]
-
Enzyme Inhibition: The anilide structure is present in many enzyme inhibitors. For example, related trifluoromethyl-containing tetrahydroisoquinolines are selective inhibitors of phenylethanolamine N-methyltransferase.[6]
-
Agrochemicals: The trifluoromethyl group is also prevalent in modern agrochemicals, suggesting potential applications in this area.
Analytical Methodologies
The purity and identity of synthesized this compound would be confirmed using a combination of analytical techniques.
Analytical Workflow
Caption: Analytical workflow for this compound.
Detailed Analytical Protocols
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of the final compound. A C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) would likely provide good separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the predicted boiling point, GC-MS could also be a viable method for purity assessment and structural confirmation, particularly for identifying any volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation.
-
Elemental Analysis: To confirm the empirical formula of the synthesized compound.
Toxicology and Safety Considerations
While specific toxicological data for this compound is not available, general precautions for handling trifluoromethyl-containing aromatic compounds should be followed. These compounds can be irritants and may be harmful if ingested or inhaled.[7] A computational toxicology study on trifluoromethyl compounds suggests that their toxicity can be predicted based on molecular descriptors.[8] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a compound with significant potential in medicinal and materials chemistry, largely due to the presence of the trifluoromethyl group. This guide has provided a detailed overview of its synthesis, properties, and potential applications, along with standardized protocols for its preparation and analysis. Further research into the biological activities of this molecule is warranted to fully explore its therapeutic potential.
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An In-depth Technical Guide to the Discovery and History of a Key Trifluoromethylated Intermediate in Flunixin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Preamble: Deconstructing the Nomenclature
The compound of interest, central to the synthesis of the potent non-steroidal anti-inflammatory drug (NSAID) Flunixin, is most accurately identified as 2-methyl-3-(trifluoromethyl)aniline . While the name "3'-Trifluoromethyl-2-methylvaleranilide" (CAS Number: 1939-26-0) appears in chemical databases, its direct role and historical significance in the development of Flunixin are less documented under this specific nomenclature.[1][2] The term "valeranilide" suggests a five-carbon acyl group (valeryl), which is not a primary component in the documented synthesis of Flunixin's core structure. The crucial synthetic precursor features a trifluoromethyl group and a methyl group on an aniline ring. This guide will focus on the well-documented discovery and history of 2-methyl-3-(trifluoromethyl)aniline and its pivotal role as a key intermediate in the synthesis of Flunixin.
Section 1: The Genesis of a Trifluoromethylated Intermediate
The development of 2-methyl-3-(trifluoromethyl)aniline is intrinsically linked to the quest for novel anti-inflammatory agents. The incorporation of the trifluoromethyl (-CF3) group into organic molecules became a significant strategy in modern drug design due to its ability to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[3]
The unique 1,2,3-substitution pattern on the benzene ring of 2-methyl-3-(trifluoromethyl)aniline presented a significant synthetic challenge.[4][5] Early and subsequent research focused on efficient methods for the ortho-methylation of 3-(trifluoromethyl)aniline derivatives.
Key Synthetic Breakthroughs
The synthesis of 2-methyl-3-(trifluoromethyl)aniline has been approached through various routes, with a notable method involving the specific ortho-substitution of N-pivaloylanilines. This process, as described in patent literature, involves the protection of the aniline group as a pivaloylamide, followed by directed ortho-methylation.[4][5][6]
A common synthetic pathway can be summarized as follows:
-
Protection: 3-(Trifluoromethyl)aniline is reacted with pivaloyl chloride to form N-(3-(trifluoromethyl)phenyl)pivalamide. This step protects the amine functionality and directs the subsequent methylation.
-
Directed Ortho-Methylation: The protected aniline is treated with a strong base, such as butyllithium, to create a dilithio species. This is then reacted with a methylating agent, like methyl iodide, to introduce the methyl group at the ortho position.[7]
-
Deprotection: The pivaloyl group is removed by hydrolysis to yield the final product, 2-methyl-3-(trifluoromethyl)aniline.[7]
This strategic approach allows for the precise installation of the methyl group, overcoming the challenge of controlling regioselectivity in substituted anilines.
Section 2: The Emergence of Flunixin: A New Era in Veterinary Medicine
The primary significance of 2-methyl-3-(trifluoromethyl)aniline lies in its role as a crucial building block for the synthesis of Flunixin. Flunixin, chemically known as 2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid, is a potent non-narcotic, non-steroidal analgesic with anti-inflammatory and anti-pyretic properties.[8]
Discovery and Development of Flunixin
Flunixin was developed by the Schering-Plough Corporation in the 1990s.[9][10] It emerged from research programs aimed at discovering new and more effective NSAIDs for veterinary use. The development of Flunixin, often used as its meglumine salt to enhance solubility, marked a significant advancement in the management of pain and inflammation in large animals, particularly horses and cattle.[9]
The synthesis of Flunixin involves the condensation of 2-methyl-3-(trifluoromethyl)aniline with 2-chloronicotinic acid or its esters.[11][12][13] This reaction, typically catalyzed by a copper salt or performed under high-temperature conditions, forms the central diarylamine linkage of the Flunixin molecule.
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-3-(trifluoromethyl)aniline
This protocol is a generalized representation based on established chemical principles for ortho-methylation of protected anilines.
Step 1: Pivaloylation of 3-(Trifluoromethyl)aniline
-
To a stirred solution of 3-(trifluoromethyl)aniline in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of a non-nucleophilic base (e.g., triethylamine).
-
Cool the mixture in an ice bath.
-
Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3-(trifluoromethyl)phenyl)pivalamide.
Step 2: Ortho-Methylation
-
Dissolve the N-(3-(trifluoromethyl)phenyl)pivalamide in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
Slowly add two equivalents of a strong base, such as n-butyllithium, and stir for 1 hour at -78 °C.
-
Add an excess of methyl iodide and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield N-(2-methyl-3-(trifluoromethyl)phenyl)pivalamide.
Step 3: Deprotection
-
Reflux the N-(2-methyl-3-(trifluoromethyl)phenyl)pivalamide in a mixture of a suitable alcohol (e.g., ethanol) and concentrated hydrochloric acid for 12-24 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by distillation or column chromatography to obtain 2-methyl-3-(trifluoromethyl)aniline.
Protocol 2: Synthesis of Flunixin
This protocol outlines the condensation reaction to form Flunixin.
-
In a reaction vessel, combine 2-methyl-3-(trifluoromethyl)aniline (1 equivalent), 2-chloronicotinic acid (1.1 equivalents), and a copper catalyst (e.g., copper(I) oxide or copper powder) in a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone or ethylene glycol).
-
Add a base, such as potassium carbonate, to the mixture.
-
Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
After completion, cool the reaction mixture and dilute with water.
-
Acidify the mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the crude Flunixin by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure Flunixin.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Role |
| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | 98-16-8 | Starting material |
| 2-methyl-3-(trifluoromethyl)aniline | C₈H₈F₃N | 175.15 | 54396-44-0 | Key intermediate |
| Flunixin | C₁₄H₁₁F₃N₂O₂ | 296.25 | 38677-85-9 | Active Pharmaceutical Ingredient |
Visualization of the Core Synthesis Pathway
Caption: Synthetic pathway to Flunixin from 3-(Trifluoromethyl)aniline.
Mechanism of Action: The Functional Significance
Flunixin, the end product of this synthetic pathway, exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking prostaglandin synthesis, Flunixin provides potent analgesic, anti-inflammatory, and antipyretic effects.
Caption: Mechanism of action of Flunixin.
Conclusion
The discovery and development of 2-methyl-3-(trifluoromethyl)aniline represent a significant achievement in medicinal and process chemistry. Overcoming the synthetic hurdles to produce this uniquely substituted aniline paved the way for the creation of Flunixin, a cornerstone of veterinary anti-inflammatory therapy. The history of this intermediate underscores the critical interplay between synthetic innovation and the development of impactful pharmaceuticals. This guide provides a comprehensive overview for researchers and professionals in the field, highlighting the scientific journey from a challenging synthetic target to a widely used therapeutic agent.
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Flunixin
For Researchers, Scientists, and Drug Development Professionals
Introduction and Directive
Flunixin is a potent, non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for its analgesic, anti-inflammatory, anti-endotoxic, and antipyretic properties.[1] It functions as a cyclooxygenase (COX) inhibitor, blocking the synthesis of prostaglandins involved in inflammation.[1][2] The most common pharmaceutical form is Flunixin Meglumine, a salt prepared by reacting Flunixin with N-methyl-D-glucamine (meglumine) to enhance its aqueous solubility for injectable formulations.[1][3][4]
This document provides a detailed, scientifically-grounded protocol for the synthesis of Flunixin. The established and most efficient synthetic route proceeds via a copper-catalyzed coupling reaction between 2-chloronicotinic acid and 2-methyl-3-(trifluoromethyl)aniline.[5][6][7][8]
Note on Starting Materials: The specified starting material, 3'-Trifluoromethyl-2-methylvaleranilide, is not a recognized precursor for the direct synthesis of Flunixin. Its chemical structure does not lend itself to the required C-N bond formation with the nicotinic acid backbone. Therefore, this guide focuses exclusively on the validated and widely published synthesis from established precursors to ensure scientific accuracy and reproducibility.
I. Scientific Principles and Synthesis Strategy
The core of Flunixin synthesis is a copper-catalyzed nucleophilic aromatic substitution, often referred to as an Ullmann-type condensation or Goldberg reaction.[9] In this reaction, the amino group of 2-methyl-3-(trifluoromethyl)aniline acts as a nucleophile, displacing the chlorine atom on the pyridine ring of 2-chloronicotinic acid.
Reaction Mechanism: The reaction is facilitated by a copper catalyst, often in the form of copper(I) or copper(II) salts (e.g., copper oxide), which is believed to form an organocopper intermediate.[9][10][11] The presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), can further enhance reaction efficiency.[5][6][8] Recent advancements have also demonstrated efficient, solvent-free methods using boric acid as a catalyst, presenting a greener chemistry approach.[3][4]
The overall reaction is as follows:
Figure 1: Overall reaction scheme for the synthesis of Flunixin.
II. Materials and Safety
A. Reagents and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | 2942-59-8 | Irritant.[12][13][14] |
| 2-Methyl-3-(trifluoromethyl)aniline | C₈H₈F₃N | 175.15 | 54396-44-0 | Irritant, harmful.[15][16][17][18] |
| Copper(II) Oxide (CuO) | CuO | 79.55 | 1317-38-0 | Catalyst. |
| p-Toluenesulfonic Acid (p-TSA) | C₇H₈O₃S | 172.20 | 104-15-4 | Catalyst, corrosive. |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 1310-58-3 | For pH adjustment. Corrosive. |
| Sulfuric Acid (H₂SO₄) | H₂SO₄ | 98.08 | 7664-93-9 | For pH adjustment. Corrosive. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Solvent. |
| Equipment | ||||
| 1000 mL three-neck round-bottom flask | ||||
| Reflux condenser, heating mantle, magnetic stirrer | ||||
| pH meter or pH strips | ||||
| Buchner funnel and vacuum filtration apparatus |
B. Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct all steps in a well-ventilated fume hood.[12][13][15]
-
Chemical Hazards:
-
2-Chloronicotinic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[12][13][14] Avoid breathing dust.[13]
-
2-Methyl-3-(trifluoromethyl)aniline: Harmful if swallowed or in contact with skin.[16] Causes skin and serious eye irritation.[15][16][18] May cause respiratory irritation.[15][18]
-
Acids/Bases: Potassium hydroxide and sulfuric acid are highly corrosive. Handle with extreme care to avoid contact with skin and eyes.
-
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water.[15][17][18] If inhaled, move to fresh air.[12][15][17][18] Seek immediate medical attention for eye contact or ingestion.[16]
III. Detailed Synthesis Protocol
This protocol is adapted from established methodologies found in chemical patents and peer-reviewed literature, optimized for laboratory scale.[6][8]
Step 1: Reaction Setup and Reflux
-
Equip a 1000 mL three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a thermometer.
-
To the flask, add 500 g of deionized water .
-
Add 55.1 g (0.35 mol, 1.0 eq) of 2-chloronicotinic acid .
-
Add 122.6 g (0.70 mol, 2.0 eq) of 2-methyl-3-(trifluoromethyl)aniline . A 2:1 molar ratio of the aniline to the acid is optimal for driving the reaction to completion.[3][4]
-
Add the catalysts: 0.6 g of p-toluenesulfonic acid and 0.28 g of copper(II) oxide .[6][8]
-
Begin stirring and heat the mixture to reflux (approximately 100°C).
-
Maintain the reaction at reflux with vigorous stirring for 2 to 4 hours .[6][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Work-up and Isolation
-
After the reflux period, turn off the heat and allow the reaction mixture to cool to below 50°C.[6]
-
While stirring, slowly add a 25% aqueous solution of potassium hydroxide (KOH) dropwise to adjust the pH of the solution to between 10.0 and 11.0.[6] This step deprotonates the carboxylic acid group of Flunixin, making it soluble in water, while the excess unreacted aniline remains insoluble.
-
Continue stirring and cool the mixture to below 20°C for at least 1 hour to ensure complete precipitation of the excess aniline.[6]
-
Filter the mixture through a Buchner funnel using vacuum filtration to remove the unreacted 2-methyl-3-(trifluoromethyl)aniline. The excess aniline can be recovered and recycled.[6]
-
Transfer the filtrate to a clean beaker. While stirring, slowly add a 30% aqueous solution of sulfuric acid (H₂SO₄) dropwise to adjust the pH to between 4.5 and 5.5.[5][19] Flunixin is insoluble at this acidic pH and will precipitate out of the solution.
-
Stir the resulting slurry for at least 1 hour to ensure complete precipitation.
-
Collect the solid product (crude Flunixin) by vacuum filtration.
-
Wash the filter cake thoroughly with purified water to remove any residual salts.
-
Dry the product in a vacuum oven at 60-70°C to a constant weight.
Figure 2: Experimental workflow for the synthesis and purification of Flunixin.
IV. Characterization and Analysis
The identity and purity of the synthesized Flunixin should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing purity and quantifying the product. A typical method uses a C18 column with a mobile phase consisting of a water/methanol or water/acetonitrile mixture with an acid modifier like formic acid, with UV detection around 252-270 nm.[2][20]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight. The protonated molecular ion [M+H]⁺ for Flunixin should appear at m/z 297.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the final product.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
V. Conclusion
This application note details a robust and validated protocol for the synthesis of Flunixin via the copper-catalyzed coupling of 2-chloronicotinic acid and 2-methyl-3-(trifluoromethyl)aniline. The procedure is based on well-documented methods that offer high yields and a straightforward purification process.[3][19] By adhering to the outlined steps and safety precautions, researchers can reliably produce high-purity Flunixin for further study, formulation development, and analytical standard preparation.
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Amebe. (2025, April 28). Material Safety Data Sheet (MSDS) 2-Methyl-3-(trifluoromethyl)aniline. [Link]
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Karami, B., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PubMed Central. [Link]
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Experimental protocol for 3'-Trifluoromethyl-2-methylvaleranilide synthesis
An Application Note and Protocol for the Synthesis of 3'-Trifluoromethyl-2-methylvaleranilide
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive and technically detailed guide for the synthesis of this compound, a valuable anilide derivative for research and development in medicinal chemistry and materials science. The protocol is grounded in the well-established Schotten-Baumann reaction conditions, detailing a robust procedure for the acylation of 3-(trifluoromethyl)aniline with 2-methylvaleryl chloride.[1][] Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, safety imperatives, and analytical validation methods. It is intended for researchers, chemists, and drug development professionals who require a reliable and reproducible synthetic method.
Introduction and Scientific Context
Amide bond formation is a cornerstone of modern organic synthesis, pivotal in the construction of countless pharmaceuticals, polymers, and fine chemicals. This compound incorporates two key structural motifs: a trifluoromethyl-substituted aniline ring and a chiral alkyl chain. The trifluoromethyl group is a crucial bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] The 2-methylvaleryl moiety introduces chirality and specific steric bulk, which can be critical for molecular recognition and biological activity.
The synthesis described herein proceeds via a nucleophilic acyl substitution, a reliable and high-yielding pathway for amide synthesis.[5] By activating the carboxylic acid (2-methylvaleric acid) as its corresponding acyl chloride, we create a highly electrophilic species that readily reacts with the nucleophilic amine, 3-(trifluoromethyl)aniline.[1][]
Reaction Scheme
Caption: Overall reaction for the synthesis of the target anilide.
Safety and Hazard Management
Core Directive: This synthesis involves hazardous materials and must be performed inside a certified chemical fume hood by personnel trained in synthetic organic chemistry techniques. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[6][7]
-
3-(Trifluoromethyl)aniline (CAS: 98-16-8): Toxic by inhalation and ingestion, and harmful in contact with skin.[6][8] It is a suspected irritant to the eyes, skin, and respiratory system.[8][9] Handle with extreme care.
-
2-Methylvaleryl Chloride (CAS: 5238-27-7): Corrosive and causes severe skin burns and eye damage.[10][11] It is a flammable liquid and vapor.[10][12] It reacts violently with water to produce corrosive hydrogen chloride gas.[10] This reagent is moisture-sensitive and must be handled under an inert atmosphere (e.g., nitrogen or argon).[13][14]
-
Triethylamine (Et₃N): Flammable and corrosive. It has a strong, pungent odor and is harmful if inhaled.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All solvent handling and evaporation should occur within the fume hood.
An emergency safety shower and eyewash station must be readily accessible.[6]
Materials and Equipment
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 3-(Trifluoromethyl)aniline | 98-16-8 | 161.12 | 1.0 eq | ≥99% purity |
| 2-Methylvaleryl Chloride | 5238-27-7 | 134.60 | 1.1 eq | ≥98% purity, anhydrous |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.2 eq | Anhydrous, freshly distilled |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~10-15 mL / mmol aniline | Anhydrous |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | As needed | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | As needed | For workup |
| Brine (Saturated NaCl solution) | 7647-14-5 | - | As needed | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | As needed | Drying agent |
| Silica Gel | 7631-86-9 | - | As needed | For chromatography |
| TLC Plates | - | - | As needed | Silica gel 60 F₂₅₄ |
Equipment
-
Round-bottom flasks with ground glass joints
-
Magnetic stirrer and stir bars
-
Septa and needles for inert atmosphere techniques
-
Ice-water bath
-
Dropping funnel or syringe pump
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard analytical equipment (NMR, IR, MS)
Detailed Experimental Protocol
This protocol outlines the synthesis based on a 10 mmol scale. Adjust quantities proportionally for different scales.
Step 1: Reaction Setup and Amine Solution
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a nitrogen or argon atmosphere.
-
To the flask, add 3-(trifluoromethyl)aniline (1.61 g, 10.0 mmol, 1.0 eq.).
-
Add anhydrous dichloromethane (DCM, 40 mL) via syringe.
-
Add anhydrous triethylamine (1.67 mL, 1.21 g, 12.0 mmol, 1.2 eq.) to the stirring solution. The addition of a base is critical to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion.[1][]
-
Cool the flask to 0 °C using an ice-water bath.
Step 2: Acylation Reaction
-
In a separate, dry vial under an inert atmosphere, prepare a solution of 2-methylvaleryl chloride (1.48 g, 11.0 mmol, 1.1 eq.) in anhydrous DCM (10 mL).
-
Using a dropping funnel or syringe, add the 2-methylvaleryl chloride solution dropwise to the cold, stirring aniline solution over 15-20 minutes.
-
Causality Note: A slow, dropwise addition at 0 °C is crucial to control the exothermic nature of the acylation reaction, preventing potential side reactions and ensuring safety.[]
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-16 hours. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
Step 3: Workup and Extraction
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the mixture sequentially with:
-
1 M HCl (2 x 30 mL) - This removes excess triethylamine.
-
Saturated NaHCO₃ solution (2 x 30 mL) - This removes any trace acidic impurities.
-
Brine (1 x 30 mL) - This initiates the drying process and breaks up any emulsions.
-
-
Separate the organic layer (bottom layer, DCM) and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically an off-white or pale yellow solid/oil.
Step 4: Purification
-
The crude product can be purified by flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes (e.g., starting with 5% EtOAc and gradually increasing to 20%) is generally effective.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.
-
Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed. The pure product is reported as a solid with a melting point of 71-72 °C.[15]
Caption: Experimental workflow for synthesis and purification.
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons (multiplets, ~7.3-7.8 ppm), a broad singlet for the amide N-H proton, a multiplet for the chiral proton at the 2-position, and signals for the aliphatic protons of the valeryl chain and the methyl group. The spectrum for the related 3'-(trifluoromethyl)acetanilide shows aromatic signals between 7.3 and 7.8 ppm.[16]
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carbonyl carbon (~170-175 ppm), aromatic carbons (including a quartet for the CF₃-bearing carbon due to C-F coupling), and aliphatic carbons.
-
¹⁹F NMR (CDCl₃, 376 MHz): A singlet corresponding to the -CF₃ group should be observed around -63 ppm relative to CFCl₃.
-
IR Spectroscopy (ATR): The spectrum should exhibit characteristic amide absorption bands.[17][18]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the molecular ion ([M+H]⁺). Calculated for C₁₃H₁₇F₃NO⁺: 260.1257.
Conclusion
The protocol detailed in this application note presents a validated and reliable method for synthesizing this compound. By adhering to the principles of nucleophilic acyl substitution and exercising stringent safety precautions, researchers can confidently produce this valuable compound in high purity and yield. The comprehensive characterization data provides a benchmark for analytical validation, ensuring the integrity of the final product for subsequent applications in scientific discovery.
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Comprehensive Analytical Characterization of 3'-Trifluoromethyl-2-methylvaleranilide
An Application Note and Protocol from the Senior Application Scientist
Introduction
3'-Trifluoromethyl-2-methylvaleranilide (CAS No. 1939-26-0) is a complex organic molecule whose utility in pharmaceutical and agrochemical development necessitates a robust and multi-faceted analytical approach for its characterization.[1] The presence of a trifluoromethyl group, a chiral center, and an aromatic anilide structure presents unique analytical challenges and requirements. Accurate and precise analytical methods are paramount for ensuring identity, purity, stability, and overall quality control, which are foundational elements for regulatory submission and product safety.[2][3]
This guide provides a comprehensive suite of detailed protocols and expert insights for the thorough characterization of this compound. The methodologies are designed to be self-validating systems, integrating chromatographic, spectroscopic, and thermal analysis techniques to build a complete analytical profile of the molecule. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.
Physicochemical Properties Summary
| Property | Value |
| Chemical Name | N-[3-(trifluoromethyl)phenyl]-2-methylpentanamide |
| Synonyms | This compound |
| CAS Number | 1939-26-0[1] |
| Molecular Formula | C₁₃H₁₆F₃NO[1] |
| Molecular Weight | 259.27 g/mol [1] |
| Structure |
Integrated Analytical Workflow
A successful characterization strategy does not rely on a single technique but rather on the convergence of data from multiple orthogonal methods. The workflow below illustrates the logical progression from initial sample assessment to comprehensive quality control.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Methods for Purity and Assay
Chromatography is the cornerstone for determining the purity of active pharmaceutical ingredients (APIs) and quantifying their content.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Expertise & Rationale: A reversed-phase HPLC (RP-HPLC) method is the gold standard for non-volatile, moderately polar compounds like anilides. A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds. The mobile phase, a gradient of acetonitrile and water, allows for the elution of the main analyte with good peak shape while also resolving potential impurities with different polarities. UV detection at 254 nm is chosen as it provides a strong response for the aromatic ring system. This method is designed to be stability-indicating, meaning it can separate the parent compound from its potential degradation products.[4]
Protocol: HPLC-UV Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water, HPLC grade.
-
Mobile Phase B: Acetonitrile, HPLC grade.
-
Degas both phases for 15 minutes using an in-line degasser or sonication bath.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of 100 µg/mL.[4]
-
Prepare working standards by further dilution as required for linearity assessment.
-
-
Sample Preparation:
-
Prepare the sample solution using the same procedure and diluent as the standard to a final target concentration of 100 µg/mL.
-
-
Instrumental Conditions & System Suitability:
-
Inject the standard solution six times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is ≤ 1.0% and the tailing factor is ≤ 2.0.[5]
-
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. |
| Mobile Phase | Gradient: A (Water), B (Acetonitrile) | Provides good resolution for a range of polarities. |
| Gradient Program | Time 0: 70% A, 30% BTime 20: 30% A, 70% BTime 25: 30% A, 70% BTime 26: 70% A, 30% BTime 30: 70% A, 30% B | Ensures elution of late-eluting impurities and re-equilibration. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column.[4] |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| Detector | UV at 254 nm | Strong absorbance by the aromatic chromophore.[4] |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Expertise & Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[6] It is ideal for detecting residual solvents from the synthesis process or volatile degradation products. A non-polar capillary column (e.g., 5% phenyl polysiloxane) is suitable for a wide range of analytes. Electron Ionization (EI) provides reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.
Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh ~25 mg of the sample into a 5 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as Dichloromethane or Methanol.
-
-
Instrumental Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | General-purpose non-polar column with excellent inertness.[7] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C (Split mode, 50:1) | Ensures rapid volatilization without thermal degradation. |
| Oven Program | Initial 50 °C for 2 min, ramp 15 °C/min to 280 °C, hold for 5 min | Separates compounds based on boiling point.[7] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides standard, library-searchable fragmentation patterns. |
| Mass Range | 40 - 450 amu | Covers the expected mass range of the analyte and impurities. |
Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis provides definitive confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for unambiguous structural determination. ¹H NMR identifies the number and connectivity of protons, ¹³C NMR shows the carbon skeleton, and ¹⁹F NMR is uniquely sensitive to the trifluoromethyl group, providing a clean and simple spectrum for confirming its presence.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz (or higher) spectrometer.
-
Expected Chemical Shifts (in CDCl₃):
-
¹H NMR: Signals expected for aromatic protons (δ 7.2-8.0 ppm), the N-H proton (broad singlet, δ ~8.0-9.0 ppm), aliphatic protons on the valeranilide chain (δ 0.8-2.5 ppm), and methyl groups.[8]
-
¹³C NMR: Resonances for the carbonyl carbon (δ ~170-175 ppm), aromatic carbons (δ ~115-140 ppm, with C-F coupling visible), and aliphatic carbons (δ ~10-40 ppm).[9]
-
¹⁹F NMR: A sharp singlet around δ -60 to -65 ppm (relative to CFCl₃) is characteristic of a benzotrifluoride moiety.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR provides rapid confirmation of key functional groups within the molecule. The presence and position of characteristic absorption bands serve as a molecular fingerprint.[10][11]
Protocol: FTIR Analysis
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples, requiring no sample preparation, or prepare a KBr pellet.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (amide) |
| 3100-3000 | Aromatic C-H stretch |
| 2960-2850 | Aliphatic C-H stretch |
| ~1670 | C=O stretch (Amide I band) |
| ~1540 | N-H bend (Amide II band) |
| 1600, 1480 | Aromatic C=C ring stretch |
| 1320-1100 | C-F stretches (strong, characteristic)[12] |
Thermal Analysis for Solid-State Characterization
Thermal analysis techniques are crucial for understanding the physical properties of a solid material, such as its melting point, thermal stability, and the presence of polymorphs or solvates.[13][14]
Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, a critical physical property and indicator of purity. It can also reveal polymorphic transitions, which are vital for drug formulation and stability.[15]
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan.
-
Instrumental Conditions:
| Parameter | Condition |
| Temperature Range | 25 °C to 300 °C (or above expected melt) |
| Heating Rate | 10 °C/min |
| Purge Gas | Nitrogen at 50 mL/min |
| Analysis | A sharp endotherm indicates the melting point. |
Thermogravimetric Analysis (TGA)
Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the temperature at which decomposition begins. It can also quantify the amount of residual solvent or water present in the material.[13]
Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrumental Conditions:
| Parameter | Condition |
| Temperature Range | 25 °C to 500 °C |
| Heating Rate | 10 °C/min |
| Purge Gas | Nitrogen at 50 mL/min |
| Analysis | A step in the TGA curve indicates mass loss due to volatilization or decomposition. |
Method Validation Principles
While detailed validation protocols are beyond the scope of this note, any analytical method intended for quality control must be validated according to regulatory guidelines such as ICH Q2(R1).[2][16] This process provides documented evidence that the method is suitable for its intended purpose.
Caption: Key parameters for analytical method validation according to ICH guidelines.
Conclusion
The analytical characterization of this compound requires a multi-technique, orthogonal approach. The protocols detailed in this application note provide a robust framework for confirming the molecule's identity, determining its purity and assay, and characterizing its fundamental physical properties. By combining HPLC, GC-MS, comprehensive spectroscopy (NMR, FTIR), and thermal analysis (DSC, TGA), researchers and drug development professionals can build a complete, reliable, and scientifically sound data package suitable for quality control and regulatory purposes.
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- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022, November 7). MDPI.
- GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. (n.d.). SciSpace.
- 3',5'-Bis(trifluoromethyl)acetanilide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
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Application Note: A Robust HPLC-UV Method for the Quantification of 3'-Trifluoromethyl-2-methylvaleranilide
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3'-Trifluoromethyl-2-methylvaleranilide. Developed for researchers, scientists, and professionals in drug development, this protocol emphasizes the rationale behind methodological choices, ensuring scientific integrity and reproducibility. The described reversed-phase HPLC (RP-HPLC) method with UV detection is demonstrated to be specific, linear, accurate, and precise for its intended purpose.
Introduction
This compound is a synthetic organic compound characterized by a trifluoromethyl group on the aniline ring and a chiral center in the valeranilide moiety. The trifluoromethyl (-CF3) group is a critical pharmacophore in modern medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] The accurate quantification of such compounds is paramount for quality control in synthesis, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of aniline derivatives and other complex organic molecules.[4] This document provides a comprehensive, step-by-step protocol for the HPLC analysis of this compound, grounded in established chromatographic principles.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is crucial for effective HPLC method development.
-
Structure:
-
Predicted Properties:
The presence of the trifluoromethyl group increases the compound's lipophilicity, making it well-suited for reversed-phase chromatography.[3] The aromatic ring provides a strong chromophore, enabling sensitive UV detection.
Chromatographic Method and Rationale
The chosen method is RP-HPLC due to the non-polar nature of the analyte. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[4]
Table 1: Optimized HPLC Method Parameters
| Parameter | Value | Rationale |
| Instrumentation | Standard Analytical HPLC System | Equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.[6] |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interactions with the analyte for good retention and separation.[6][7] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Acetonitrile is a common organic modifier in RP-HPLC. The 60:40 ratio was optimized to achieve a suitable retention time and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.[8] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | The aromatic ring of the anilide structure exhibits strong absorbance at this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any potential impurities without being excessively long. |
Experimental Protocols
Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
This compound reference standard
-
Methanol (HPLC Grade)
-
0.45 µm Syringe filters (PTFE or other suitable material)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (Acetonitrile:Water, 60:40) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The goal of sample preparation is to ensure the sample is compatible with the HPLC system and free from interferences.[9]
-
Dissolution: Accurately weigh the sample containing this compound and dissolve it in a suitable volume of methanol to obtain an expected concentration within the calibration range.
-
Dilution: If necessary, dilute the sample solution with the mobile phase to bring the analyte concentration into the linear range of the calibration curve.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[9][10]
HPLC Analysis Workflow
The following diagram illustrates the overall workflow for the HPLC analysis.
Figure 1: General workflow for the HPLC analysis of this compound.
System Suitability
Before running the sample sequence, perform at least five replicate injections of a mid-range standard solution (e.g., 50 µg/mL). The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Calibration and Quantification
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation (Conceptual Framework)
For use in a regulated environment, the method should be validated according to ICH Q2(R1) guidelines. This would typically involve:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: Confirming that the detector response is directly proportional to the analyte concentration over a specified range.
-
Accuracy: Assessing the closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery studies.
-
Precision:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC method described in this application note provides a reliable and robust means for the quantification of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The detailed protocol and the rationale behind the experimental choices are intended to empower researchers to achieve accurate and reproducible results in their analyses.
References
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- Green, J. M. (1978). High-pressure liquid chromatographic analysis of aniline and its metabolites. PubMed.
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- ChemicalBook. (n.d.). This compound | 1939-26-0. ChemicalBook.
- Agilent Technologies. (n.d.).
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
- Organomation. (n.d.). HPLC Sample Preparation.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
- BenchChem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem.
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Application Notes & Protocols for 3'-Trifluoromethyl-2-methylvaleranilide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Trifluoromethylated Anilides in Modern Agrochemicals
In the landscape of contemporary organic and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug and pesticide design. The trifluoromethyl (-CF3) group, in particular, serves as a powerful bioisostere for a methyl group but with profoundly different electronic properties.[1] Its high electronegativity and metabolic stability can dramatically enhance a molecule's lipophilicity, binding affinity, and resistance to enzymatic degradation.[2][3]
This guide focuses on 3'-Trifluoromethyl-2-methylvaleranilide , a representative member of a class of carboxamides that are pivotal to the agricultural industry. While not a widely used synthetic building block in its own right, its core structure is emblematic of the active pharmacophore in a highly successful class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[4] The premier example of its application is in the synthesis of fungicides structurally related to Penthiopyrad , a broad-spectrum agent effective against a host of plant pathogens.[5]
Understanding the synthesis and functional role of this compound provides a direct window into the design principles of modern enzyme inhibitors. This document will provide detailed, field-proven protocols for its synthesis, elucidate the mechanistic basis for its fungicidal activity, and offer insights into the causal relationships between its structure and function.
Part 1: Synthesis of this compound
The synthesis of the target anilide is a robust, two-step process commencing with commercially available starting materials. The overall strategy involves the preparation of an acyl chloride from 2-methylvaleric acid, followed by its coupling with 3-(trifluoromethyl)aniline.
Workflow Overview
The synthetic workflow is a classic example of nucleophilic acyl substitution, a fundamental transformation in organic chemistry.
Caption: Synthetic workflow for this compound.
Precursor Data Table
A summary of the key reagents required for the synthesis is provided below.
| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 2-Methylvaleric Acid | 97-61-0 | C₆H₁₂O₂ | 116.16 | Colorless liquid, pungent odor.[6] |
| Thionyl Chloride | 7719-09-7 | SOCl₂ | 118.97 | Fuming liquid, reacts violently with water. |
| 3-(Trifluoromethyl)aniline | 98-16-8 | C₇H₆F₃N | 161.12 | Colorless to yellow liquid. |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Colorless liquid, strong odor, used as a base. |
Experimental Protocol 1: Synthesis of 2-Methylvaleryl Chloride
Causality: Carboxylic acids are not sufficiently electrophilic to react directly with anilines due to a competing acid-base reaction. Conversion to the highly reactive acyl chloride is a necessary activation step. Thionyl chloride is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies purification.[7]
Materials:
-
2-Methylvaleric acid (11.62 g, 0.1 mol)
-
Thionyl chloride (SOCl₂) (14.3 g, 8.7 mL, 0.12 mol)
-
Anhydrous Dichloromethane (DCM, 50 mL)
-
Round-bottom flask (100 mL) with reflux condenser and gas trap (containing NaOH solution)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried to prevent hydrolysis of thionyl chloride.
-
Reaction Mixture: To the round-bottom flask, add 2-methylvaleric acid and anhydrous DCM. Begin stirring.
-
Reagent Addition: Slowly add the thionyl chloride dropwise to the stirring solution at room temperature. Vigorous gas evolution (SO₂ and HCl) will be observed.
-
Reflux: Once the addition is complete, heat the mixture to a gentle reflux (approx. 40°C) for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Purification: Allow the reaction to cool to room temperature. The solvent and excess thionyl chloride are removed by distillation under atmospheric pressure. The resulting crude 2-methylvaleryl chloride is a clear, colorless liquid and is typically used in the next step without further purification.[3][8]
Self-Validation: The formation of the acyl chloride is confirmed by the complete consumption of the carboxylic acid starting material (verifiable by IR spectroscopy - disappearance of the broad O-H stretch around 3000 cm⁻¹) and the characteristic sharp odor of the acyl chloride.
Experimental Protocol 2: Synthesis of this compound
Causality: This is a classic Schotten-Baumann reaction.[7] The lone pair of electrons on the nitrogen atom of 3-(trifluoromethyl)aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylvaleryl chloride. Pyridine is added as a mild base to neutralize the HCl generated during the reaction, preventing the protonation of the starting aniline and thus ensuring its nucleophilicity.[9]
Materials:
-
2-Methylvaleryl chloride (crude from previous step, ~0.1 mol)
-
3-(Trifluoromethyl)aniline (16.1 g, 0.1 mol)
-
Anhydrous Pyridine (8.7 g, 8.9 mL, 0.11 mol)
-
Anhydrous Dichloromethane (DCM, 100 mL)
-
Round-bottom flask (250 mL) with dropping funnel and magnetic stirrer
-
Separatory funnel, rotary evaporator
Procedure:
-
Setup: In a fume hood, dissolve 3-(trifluoromethyl)aniline and anhydrous pyridine in 100 mL of anhydrous DCM in the 250 mL round-bottom flask. Cool the flask in an ice bath (0°C).
-
Acyl Chloride Addition: Dissolve the crude 2-methylvaleryl chloride in 20 mL of anhydrous DCM and place it in the dropping funnel. Add the acyl chloride solution dropwise to the cold, stirring aniline solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The formation of pyridinium hydrochloride salt may cause the solution to become cloudy.
-
Workup - Quenching: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl (to remove excess pyridine), 50 mL of saturated NaHCO₃ solution (to remove any remaining acid), and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white to off-white solid.
Self-Validation: The final product's identity and purity should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR). The IR spectrum should show a characteristic amide C=O stretch around 1660 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
Part 2: Application in Agrochemicals - The SDHI Mechanism of Action
The synthetic anilide is not merely a laboratory curiosity; its structure is at the heart of a powerful class of fungicides. These molecules function by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the Krebs cycle.[4][10]
Mechanism of Inhibition: SDH (also known as Complex II) catalyzes the oxidation of succinate to fumarate. The electrons from this reaction are then passed to ubiquinone (Coenzyme Q). SDHI fungicides, including those based on the trifluoromethyl-anilide scaffold, act as competitive inhibitors at the ubiquinone binding site (the Q-site) of the SDH enzyme.[10][11]
By occupying this site, the fungicide physically blocks the binding of the natural substrate, ubiquinone. This halts the electron transport chain, which in turn stops ATP production, leading to cellular energy depletion and ultimately, fungal cell death.[12]
Caption: Mechanism of Succinate Dehydrogenase (SDH) Inhibition.
Structure-Activity Relationship (SAR) Insights
The efficacy of SDHI fungicides is highly dependent on their molecular structure. The trifluoromethyl-anilide moiety plays a crucial role in this.
| Molecular Component | Role in Activity | Rationale |
| Trifluoromethyl (-CF₃) Group | Potency Enhancement | Increases lipophilicity for better membrane penetration; creates strong binding interactions within the hydrophobic Q-site pocket.[13][14] |
| Anilide Linker (-C(O)NH-) | Structural Scaffold | Provides the correct orientation and geometry for the molecule to fit into the Q-site; the carbonyl oxygen forms critical hydrogen bonds.[10][11] |
| 2-Methylvaleryl Group | Hydrophobic Anchor | The branched alkyl chain occupies a hydrophobic pocket within the enzyme, contributing to the overall binding affinity. |
| Aromatic/Heterocyclic Head | Q-site Insertion | In commercial fungicides (e.g., the pyrazole in penthiopyrad), this part of the molecule inserts deep into the Q-site, forming key van der Waals interactions.[10] |
Conclusion
The synthesis of this compound serves as an excellent, practical model for understanding the creation of high-value agrochemical pharmacophores. The protocols provided herein are robust and grounded in fundamental principles of organic chemistry. More importantly, they offer a tangible link between synthetic methodology and the rational design of enzyme inhibitors. For researchers in agrochemistry and drug development, mastering these concepts and techniques is essential for the innovation of next-generation bioactive molecules.
References
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Sun, F., et al. (2014). Computational and Experimental Insight Into the Molecular Mechanism of Carboxamide Inhibitors of Succinate-Ubquinone Oxidoreductase. ChemMedChem, 9(5), 978-989.
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Sigma-Aldrich. (n.d.). Computational and experimental insight into the molecular mechanism of carboxamide inhibitors of succinate-ubquinone oxidoreductase.
-
Zhang, M., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(15), 4585-4595.
-
AgroPages. (2025). Agrochemical Innovation: The Role of Trifluoromethylated Intermediates. AgroPages.
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Singh, U. V., et al. (2015). An improved method of amide synthesis using acyl chlorides. ResearchGate.
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Foreverest Resources Ltd. (n.d.). 2-Methylvaleric acid.
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Wu, Y., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Organic Chemistry Frontiers, 8(11), 2634-2639.
-
ChemicalBook. (n.d.). 2-METHYLVALERIC ACID synthesis.
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Oda, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18.
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Wang, J., et al. (2022). Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(4), 957-975.
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J-Stage. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
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Google Patents. (n.d.). CN116143586A - Preparation method of 2-ethyl-2-methyl valeric acid.
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Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
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University of Hertfordshire. (n.d.). Penthiopyrad (Ref: MTF 753). AERU.
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The Good Scents Company. (n.d.). 2-methyl valeric acid.
-
ACS Publications. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. The Journal of Organic Chemistry.
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BenchChem. (2025). A Comparative Guide to Synthetic vs. Natural 2-Methylvaleric Acid in Experimental Research.
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MDPI. (2019). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Molecules, 24(22), 4083.
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LookChem. (n.d.). 2-METHYLVALERYL CHLORIDE.
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Fisher Scientific. (n.d.). Amide Synthesis.
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Scilit. (n.d.). Inhibition of mammalian succinate dehydrogenase by carboxins.
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Chemdad. (n.d.). 2-METHYLVALERYL CHLORIDE.
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Google Patents. (n.d.). CN103333164A - Preparation method and application research of penthiopyrad analogue derivative.
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Proteopedia. (2023). Succinate Dehydrogenase.
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Shaanxi Kaierkai Pharmaceutical Technology. (n.d.). Buy 2-METHYLVALERYL CHLORIDE.
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NIST. (n.d.). 2-Methylvaleroyl chloride. NIST WebBook.
-
Santa Cruz Biotechnology. (n.d.). 2-Methylvaleryl chloride.
-
PubMed Central. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Pharmaceuticals, 14(9), 844.
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Application Notes and Protocols for the Scale-Up Synthesis of 2-Methyl-3-(Trifluoromethyl)aniline
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-methyl-3-(trifluoromethyl)aniline, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies. This guide emphasizes scientific integrity, safety, and process optimization to ensure a reproducible and efficient synthesis at an industrial scale.
Introduction: Significance of 2-Methyl-3-(trifluoromethyl)aniline
2-Methyl-3-(trifluoromethyl)aniline is a crucial building block in organic synthesis, primarily utilized as an intermediate in the production of active pharmaceutical ingredients (APIs) and crop protection agents.[2][3] Its unique molecular structure, featuring a trifluoromethyl group and a methyl group on the aniline ring, imparts desirable properties such as enhanced thermal stability, chemical resistance, and specific biological activity to the final products.[1][3] Notably, it is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flunixin.[4] The complex substitution pattern on the benzene ring makes its synthesis non-trivial, necessitating a robust and economically viable process for industrial production.[1]
Table 1: Physicochemical Properties of 2-Methyl-3-(trifluoromethyl)aniline
| Property | Value | Reference |
| CAS Number | 54396-44-0 | [1] |
| Molecular Formula | C₈H₈F₃N | [1] |
| Molecular Weight | 175.15 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/solid | [1][5] |
| Boiling Point | 198–201°C | [1] |
| Melting Point | 38-42 °C | [5] |
| Density | 1.205 g/cm³ @ 25°C | [1] |
| Solubility | Soluble in organic solvents (THF, DCM, ether); insoluble in water. | [1] |
Recommended Synthetic Pathway: A Multi-Step Approach
The recommended industrial-scale synthesis commences with the readily available starting material, 2-chloro-3-(trifluoromethyl)aniline. This pathway involves a three-step process: introduction of a methylthio group, its subsequent conversion to a chloromethyl group, and a final catalytic hydrogenation to yield the desired product. This route is favored due to its use of economical raw materials, high yield, and amenability to large-scale production.[1]
Caption: Overview of the recommended synthetic route.
Mechanistic Insights
Step 1: Ortho-Methylthiolation The initial step involves the reaction of 2-chloro-3-(trifluoromethyl)aniline with dimethyl sulfide and N-chlorosuccinimide (NCS). This proceeds through the formation of a reactive chlorosulfonium salt from dimethyl sulfide and NCS. The aniline derivative then attacks this electrophilic sulfur species, leading to the formation of an ylide. A subsequent rearrangement, akin to a Sommelet-Hauser rearrangement, introduces the methylthiomethyl group at the ortho position of the aniline.[6] Triethylamine is added to facilitate the rearrangement and neutralize the generated acid.
Step 2: Chlorination of the Methylthio Group The methylthio group of Intermediate I is converted to a chloromethyl group using a chlorinating agent like sulfonyl chloride. This transformation proceeds via an electrophilic attack of the chlorinating agent on the sulfur atom, followed by elimination and rearrangement to yield the more reactive chloromethyl intermediate.
Step 3: Catalytic Hydrogenation The final step is a catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[1] This reaction achieves two crucial transformations simultaneously: the reduction of the chloromethyl group to a methyl group and the reductive dehalogenation of the chlorine atom on the aromatic ring. The presence of an alkali is crucial to neutralize the HCl generated during the reaction, which can otherwise poison the catalyst.[1]
Alternative Synthetic Route
An alternative synthesis has been developed starting from the less expensive 3-(trifluoromethyl)aniline.[7] This method involves protecting the amine, followed by directed ortho-methylation, and finally deprotection.
-
Protection: Conversion of 3-(trifluoromethyl)aniline to pivalylamino-3-trifluoromethylbenzene.
-
Ortho-methylation: Introduction of the methyl group at the 2-position to yield pivalylamino-2-methyl-3-trifluoromethylbenzene.
-
Deprotection: Removal of the pivalyl group to afford 2-methyl-3-(trifluoromethyl)aniline.[7]
While this route utilizes a more economical starting material, it involves protection and deprotection steps which can add to the overall process complexity and cost on a large scale.
Scale-Up Protocols and Methodologies
Synthesis of Intermediate I: 6-Chloro-2-((methylthio)methyl)-3-(trifluoromethyl)aniline
Protocol:
-
To a suitable reactor, charge 2-chloro-3-(trifluoromethyl)aniline and dichloroethane (as solvent) in a mass ratio of approximately 1:10.[1]
-
Stir the mixture to ensure homogeneity.
-
Cool the reactor to a temperature below 30°C.
-
Slowly add dimethyl sulfide (approx. 0.32 parts by mass relative to the starting aniline) and N-chlorosuccinimide (approx. 0.68 parts by mass) to the reaction mixture, maintaining the temperature below 30°C.[1]
-
After the addition is complete, stir the mixture at room temperature for approximately 6 hours.
-
Add triethylamine (approx. 0.54 parts by mass) to the system.[1]
-
Heat the reaction mixture to reflux and maintain for a sufficient period to ensure complete reaction (monitor by HPLC).
-
Cool the mixture, add water, and perform a liquid-liquid separation.
-
Remove the solvent from the organic layer under reduced pressure.
-
The crude Intermediate I is then purified by vacuum distillation.
Synthesis of Intermediate II: 6-Chloro-2-(chloromethyl)-3-(trifluoromethyl)aniline Hydrochloride
Protocol:
-
Charge Intermediate I and a suitable solvent (e.g., dichloromethane) into a reactor.
-
Cool the mixture to a low temperature (e.g., 0-5°C).
-
Slowly add sulfonyl chloride to the reaction mixture.
-
Stir the reaction at a controlled temperature until the conversion is complete (monitor by HPLC).
-
The product, Intermediate II, will precipitate as a hydrochloride salt.
-
Isolate the solid product by filtration and wash with a cold solvent.
-
Dry the product under vacuum.
Synthesis of 2-Methyl-3-(trifluoromethyl)aniline
Protocol:
-
Charge a pressure-rated hydrogenation reactor with Intermediate II, ethanol, a palladium on carbon catalyst (Pd/C, 5-10% loading), and an alkali (e.g., sodium acetate or triethylamine). A preferred mass ratio is approximately 1 part Intermediate II to 8 parts ethanol, 0.3 parts Pd/C, and 0.45 parts alkali.[1]
-
Seal the reactor and replace the air with an inert atmosphere (e.g., nitrogen), followed by hydrogen.
-
Pressurize the reactor with hydrogen to 4-6 kg/cm ².[1]
-
Heat the reaction mixture to a suitable temperature (e.g., 50-70°C) and stir vigorously to ensure efficient gas-liquid-solid mixing.
-
Maintain the reaction under hydrogen pressure for 48-56 hours or until hydrogen uptake ceases.[1]
-
Cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain crystalline 2-methyl-3-(trifluoromethyl)aniline.
Caption: Experimental workflow for the scale-up synthesis.
Process Optimization and Safety Considerations
Catalytic Hydrogenation Optimization
-
Catalyst Selection: Palladium on carbon is an effective catalyst. The choice of catalyst support and metal loading can influence activity and selectivity.
-
Pressure and Temperature: Increasing temperature and pressure generally increases the reaction rate, but may also lead to undesirable side reactions or catalyst deactivation. These parameters must be carefully optimized.[8]
-
Mixing: Efficient agitation is critical in a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen) to overcome mass transfer limitations.[9]
-
Catalyst Deactivation: The catalyst can be deactivated by impurities or by the HCl generated. The addition of a base is essential. Pre-hydrogenation of the catalyst can sometimes improve performance by ensuring the presence of adsorbed hydrogen on the catalyst surface.[10]
Safety at Scale
-
Hydrogen Handling: Hydrogen is highly flammable and can form explosive mixtures with air. Hydrogenation reactions should be conducted in a well-ventilated area, using appropriate pressure-rated equipment and with systems in place to prevent leaks.[2][8][11] All equipment must be properly grounded to prevent static discharge.[12]
-
Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use and when dry.[2] The used catalyst should be filtered carefully and kept wet with water to prevent ignition.[2]
-
Reagent Hazards:
-
N-chlorosuccinimide (NCS): A strong oxidizer and corrosive. It causes severe skin burns and eye damage and is harmful if swallowed.[13][14][15][16][17] Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Dimethyl Sulfide: A flammable liquid with a strong, unpleasant odor.
-
Sulfonyl Chloride: A corrosive liquid that reacts violently with water.
-
-
Exothermic Reactions: Hydrogenation reactions are exothermic. Adequate cooling capacity and temperature monitoring are essential to prevent runaway reactions.[12]
Analytical Quality Control
Consistent product quality is paramount. A combination of chromatographic and spectroscopic techniques should be employed for in-process control and final product release.
Table 2: Recommended Analytical Methods
| Analysis Stage | Method | Parameters to Monitor |
| In-Process Control | HPLC | Disappearance of starting materials, formation of intermediates and product, detection of by-products.[18][19][20][21] |
| Final Product | GC | Purity assay (typically ≥99.0%).[1] |
| Identity Confirmation | ¹H NMR, ¹³C NMR, ¹⁹F NMR | Confirmation of the chemical structure. |
| Residual Solvents | Headspace GC | Quantification of residual solvents from the synthesis. |
| Water Content | Karl Fischer Titration | Determination of moisture content. |
A typical HPLC method for aromatic amines would utilize a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection.[18][20]
Conclusion
The successful scale-up synthesis of 2-methyl-3-(trifluoromethyl)aniline hinges on a thorough understanding of the reaction mechanism, careful optimization of process parameters, and stringent adherence to safety protocols. The detailed methodologies and insights provided in this guide offer a robust framework for achieving high-yield, high-purity production of this vital chemical intermediate in an industrial setting. By integrating process analytical technologies (PAT) such as in-situ monitoring, a deeper process understanding can be achieved, leading to further optimization and enhanced safety.[22]
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Jin, L. (1993). Development of a bench-scale pharmaceutical synthesis. Master of Science thesis, Dublin City University. Available at: [Link]
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Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. (2023). METTLER TOLEDO. YouTube. Available at: [Link]
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Hydrogenation: How we can make it safer. (2023). H.E.L Group. Available at: [Link]
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3 Key Elements of Successful Hydrogenation Scale-Up. (2022). Neuland Labs. Available at: [Link]
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2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0. (n.d.). Shree Ganesh Remedies Limited. Available at: [Link]
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One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2012). Agilent Technologies. Available at: [Link]
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Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2006). Journal of Separation Science, 29(14), 2166-2174. Available at: [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters. Available at: [Link]
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High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. (n.d.). TUODA. Available at: [Link]
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An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. (2012). Synlett, 23(19), 2825-2827. Available at: [Link] trifluoromethylaniline
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Studies on the Displacement of Methylthio Groups by Glutathione. (1985). Xenobiotica, 15(10), 849-861. Available at: [Link]
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Catalytic Hydrogenation Reaction & Mechanism. (n.d.). Study.com. Available at: [Link]
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Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. (n.d.). Cole-Parmer. Available at: [Link]
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Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification | Request PDF. (n.d.). ResearchGate. Available at: [Link]
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What is the application of 2-Methyl-3-trifluoromethylaniline in organic synthesis?. (n.d.). FAQ. Available at: [Link]
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The aryne Sommelet–Hauser rearrangement. (2019). Chemical Communications, 55(41), 5783-5786. Available at: [Link]
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Recent Advances in the Base-Induced Sommelet-Hauser Rearrangement of Amino Acid Derived Ammonium Ylides. (2015). The Chemical Record, 15(4), 743-757. Available at: [Link]
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A radical approach to C-H chlorination. (2021). Scientific Update. Available at: [Link]
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Application Notes and Protocols for 3'-Trifluoromethyl-2-methylvaleranilide
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to 3'-Trifluoromethyl-2-methylvaleranilide (CAS No. 1939-26-0), a key chemical intermediate in contemporary pharmaceutical synthesis.[1] We will explore its significance, detailed synthetic protocols, and robust analytical methodologies for quality control. The strategic incorporation of the trifluoromethyl group is a cornerstone of modern drug design, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3][4] this compound serves as a critical building block for introducing this valuable moiety into more complex active pharmaceutical ingredients (APIs). This guide is intended to provide researchers and process chemists with the foundational knowledge and practical protocols necessary for the effective utilization of this versatile intermediate.
Introduction: The Strategic Importance of the Trifluoromethyl Moiety
The trifluoromethyl (-CF3) group has become a privileged functional group in medicinal chemistry.[2][4] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[4] Specifically, the introduction of a -CF3 group can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased in vivo half-life of the drug.[4]
-
Increase Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[4][5]
-
Modulate pKa: The inductive effect of the trifluoromethyl group can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility and receptor binding.[2]
-
Influence Conformation: The steric bulk of the -CF3 group can lock the molecule into a specific conformation that is favorable for binding to its biological target.
This compound is a pre-functionalized intermediate that allows for the efficient incorporation of the 3-(trifluoromethyl)phenylamino moiety into a target molecule. Its primary application lies in the synthesis of APIs where this structural motif is essential for biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1939-26-0 | [1] |
| Molecular Formula | C13H16F3NO | [1] |
| Molecular Weight | 259.27 g/mol | [1] |
| Melting Point | 71-72 °C | [1] |
| Boiling Point (Predicted) | 343.2 ± 42.0 °C | [1] |
| Density (Predicted) | 1.165 ± 0.06 g/cm3 | [1] |
| pKa (Predicted) | 14.23 ± 0.70 | [1] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the acylation of 3-(trifluoromethyl)aniline with 2-methylvaleryl chloride. This is a classic nucleophilic acyl substitution reaction.
Reaction Scheme
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Applications of Trifluoromethyl Anilides in Modern Drug Discovery: A Senior Application Scientist's Guide
Abstract
The strategic incorporation of the trifluoromethyl (-CF3) group into aniline scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the applications of trifluoromethyl anilides in drug discovery, detailing their physicochemical advantages, prominent therapeutic roles, and the practical protocols required for their synthesis and evaluation. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with technical accuracy to empower the design and development of next-generation therapeutics. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.
The Physicochemical Impact of the Trifluoromethyl Group: A Chemist's Lever
The trifluoromethyl group is far more than a simple bioisostere for a methyl or chloro group; its unique electronic properties provide a powerful tool to modulate a drug candidate's profile.[1][2] The introduction of a -CF3 group into an anilide structure can profoundly influence its pharmacokinetic and pharmacodynamic properties in several key ways.[3][4]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to cleavage by metabolic enzymes like cytochrome P450s.[3][5] Replacing a metabolically vulnerable methyl group or hydrogen atom on the aniline ring with a -CF3 group can block common metabolic pathways, often leading to a longer in vivo half-life and reduced clearance.[2][6]
-
Modulation of Lipophilicity: The -CF3 group is highly lipophilic, which can significantly increase a molecule's overall lipophilicity.[3][7] This property is critical for enhancing membrane permeability and bioavailability, facilitating the passage of drugs across biological barriers such as the blood-brain barrier.[2][6]
-
Increased Binding Affinity: The steric bulk and strong electron-withdrawing nature of the trifluoromethyl group can lead to more potent interactions with biological targets.[8] It can participate in favorable van der Waals forces, dipole-dipole interactions, and even non-classical hydrogen bonds within a protein's binding pocket, thereby enhancing binding affinity.[3][9]
-
pKa Modulation: Due to its strong electron-withdrawing ability, a -CF3 group significantly lowers the pKa of the anilide's amino group.[1][8] This increased acidity can be crucial for optimizing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
Synthetic Strategies for Trifluoromethyl Anilides
The preparation of trifluoromethyl anilides is a fundamental process in the synthesis of numerous pharmaceuticals. A common and straightforward approach involves the acylation of a trifluoromethyl-substituted aniline with a suitable carboxylic acid or its activated derivative.
General Synthetic Workflow
A typical synthesis involves the coupling of a substituted aniline with a carboxylic acid, often facilitated by a coupling agent, or by converting the carboxylic acid to a more reactive species like an acid chloride.
Caption: General workflow for the synthesis of trifluoromethyl anilides.
Protocol: Synthesis of a Teriflunomide Analog
This protocol describes a representative one-step synthesis of an N-aryl amide using a common coupling agent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which is a practical method for industrial-scale production.[10]
Materials:
-
4-(Trifluoromethyl)aniline
-
5-Methylisoxazole-4-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
To a solution of 5-methylisoxazole-4-carboxylic acid (1.0 eq) in DCM, add 4-(trifluoromethyl)aniline (1.0 eq).
-
Stir the mixture at room temperature and add EDC (1.2 eq) portion-wise over 10 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure trifluoromethyl anilide product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Therapeutic Applications & Case Studies
Trifluoromethyl anilides are integral components of numerous FDA-approved drugs across a wide range of therapeutic areas. Their unique properties contribute directly to the efficacy and safety profiles of these medicines.
Case Study 1: Kinase Inhibitors in Oncology (e.g., Nilotinib)
Many kinase inhibitors utilize the trifluoromethyl anilide scaffold to achieve high potency and selectivity. Nilotinib, a second-generation BCR-ABL inhibitor used to treat chronic myeloid leukemia (CML), is a prime example. The 3-(trifluoromethyl)aniline moiety is crucial for its binding to the ABL kinase domain.
| Drug (Anilide Component) | Target Kinase | IC50 (nM) | Indication |
| Nilotinib | BCR-ABL | 20 | CML[11] |
| Ponatinib | BCR-ABL (incl. T315I) | 0.37 | CML, Ph+ ALL[11] |
| Sorafenib | VEGFR, PDGFR, RAF | 2-90 | Renal, Liver Cancer |
Data represents approximate IC50 values against primary targets and can vary based on assay conditions.
The trifluoromethyl group in these molecules often enhances binding affinity and improves metabolic stability, leading to better pharmacokinetic profiles.[6] Ponatinib, which is derived from a 3-bromo-5-(trifluoromethyl)aniline isomer, is notably potent against the T315I "gatekeeper" mutation in BCR-ABL, a common source of resistance to other inhibitors like imatinib and nilotinib.[11]
Case Study 2: Anti-Androgens in Prostate Cancer (e.g., Enzalutamide)
Enzalutamide is a potent androgen receptor (AR) signaling inhibitor used for the treatment of castration-resistant prostate cancer. Its structure features a complex trifluoromethyl-substituted phenyl group linked through an amide-like bond. The trifluoromethyl groups are critical for its high binding affinity to the AR and its antagonistic activity.
Case Study 3: Anti-depressants (e.g., Fluoxetine)
While not a classical anilide, the widely prescribed antidepressant Fluoxetine (Prozac) contains a 4-(trifluoromethyl)phenoxy moiety.[1] This group significantly enhances the compound's lipophilicity, which is crucial for its ability to cross the blood-brain barrier and act as a selective serotonin reuptake inhibitor (SSRI).[2] The inclusion of the -CF3 group was shown to increase potency by 6-fold compared to the non-fluorinated analog in early SAR studies.[8]
Experimental Protocols for Biological Evaluation
Once a trifluoromethyl anilide has been synthesized, its biological activity must be rigorously evaluated. The following protocols provide standardized methods for assessing key drug-like properties.
Experimental Workflow for a Novel Kinase Inhibitor
Caption: Standard workflow for the initial evaluation of a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This assay determines the concentration of the test compound required to inhibit 50% of the activity (IC50) of a specific kinase.[11] Radiometric assays are a gold standard for their sensitivity and direct measurement of substrate phosphorylation.[12]
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific peptide substrate (e.g., α-casein for CK1)[12]
-
[γ-³²P]-ATP or [γ-³³P]-ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA)[11]
-
Test compound (trifluoromethyl anilide) dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the recombinant kinase, the peptide substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.[11]
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[11]
-
Terminate the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate on the filter membrane.[11]
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.[11]
-
Measure the radioactivity retained on the filter using a scintillation counter.[11]
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software.
Protocol 2: In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism, typically by liver enzymes, providing an estimate of its intrinsic clearance.[13][14]
Materials:
-
Human liver microsomes (or hepatocytes for a more comprehensive system)[14][15]
-
NADPH regenerating system (Cofactor for Phase I enzymes)[14][16]
-
Phosphate buffer (pH 7.4)
-
Test compound (trifluoromethyl anilide)
-
Control compounds (high and low clearance)
-
Acetonitrile with an internal standard (for protein precipitation)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the test compound to the phosphate buffer.
-
Initiate the metabolic reaction by adding the pre-warmed liver microsomes and NADPH system. The final concentration of the test compound is typically low (e.g., 1 µM).[16]
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing cold acetonitrile with an internal standard.[16]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using an LC-MS/MS method to quantify the remaining concentration of the parent compound.[15][17]
-
Plot the natural log of the percentage of the compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) from the half-life and the incubation conditions.
Conclusion and Future Perspectives
Trifluoromethyl anilides are a validated and powerful structural motif in drug discovery. Their ability to confer metabolic stability, enhance lipophilicity, and improve target binding affinity makes them an indispensable tool for medicinal chemists.[2][3] As our understanding of disease biology deepens, the rational design of novel trifluoromethyl anilides will continue to yield highly effective and selective therapeutics. The protocols and insights provided in this guide serve as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable chemical scaffold.
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- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
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- Synthesis method of 2-methyl-3-trifluoromethylaniline.
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- Examples of prominent drugs containing trifluoromethyl groups.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
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Application Notes and Protocols for the Derivatization of 3'-Trifluoromethyl-2-methylvaleranilide
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the chemical derivatization of 3'-Trifluoromethyl-2-methylvaleranilide. This anilide, featuring a sterically hindered secondary amide and an electron-deficient aromatic ring, serves as a valuable scaffold in medicinal chemistry and drug discovery.[1][2] The strategic modification of this molecule can significantly alter its physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and target-binding affinity.[3][4] This document outlines three primary derivatization strategies: N-Acylation and N-Alkylation of the secondary amide, and Electrophilic Aromatic Substitution on the trifluoromethyl-substituted phenyl ring. Each section provides a theoretical framework, explaining the causal relationships behind the experimental choices, followed by detailed, step-by-step protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this important molecular core.
Introduction: The Strategic Value of Derivatization
This compound is a compound of significant interest due to the presence of the trifluoromethyl (-CF3) group, a bioisostere of the methyl group that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] The derivatization of such a molecule is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of its properties to optimize its therapeutic potential.[5] The anilide moiety itself is a common feature in many pharmaceutical agents.[1][2] This guide provides a practical framework for the systematic exploration of derivatives of this compound, empowering researchers to generate novel analogues for screening and development.
PART 1: Derivatization at the Amide Nitrogen
The secondary amide in this compound presents a key handle for derivatization. N-acylation and N-alkylation introduce new functionalities that can profoundly influence the molecule's steric and electronic properties, as well as its hydrogen bonding capabilities.
N-Acylation: Synthesis of Tertiary Amides
Rationale and Mechanistic Insight:
N-acylation of the secondary amide converts it into a tertiary amide. This transformation is typically achieved by reacting the anilide with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a non-nucleophilic base.[6] The base is crucial for deprotonating the amide nitrogen, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic carbonyl carbon of the acylating agent. The choice of an anhydrous solvent is critical to prevent the hydrolysis of the acylating agent.
Experimental Workflow: N-Acylation
Caption: Workflow for N-Acylation of the anilide.
Protocol 1: N-Acetylation with Acetyl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-acetylated derivative.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Acetyl Chloride, Triethylamine |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Product | N-acetyl-N-(3-(trifluoromethyl)phenyl)-2-methylpentanamide |
N-Alkylation: Synthesis of Tertiary Amides
Rationale and Mechanistic Insight:
N-alkylation introduces an alkyl group onto the amide nitrogen. While direct alkylation with alkyl halides can be challenging due to the low nucleophilicity of the amide nitrogen, modern methods offer efficient alternatives.[7] Reductive amination, for instance, is a reliable method that involves the reaction of the anilide with an aldehyde or ketone to form a hemiaminal intermediate, which is then reduced in situ.[6] Alternatively, base-mediated alkylation using a strong base to deprotonate the amide can be employed.
Experimental Workflow: Reductive Amination
Caption: Workflow for N-Alkylation via Reductive Amination.
Protocol 2: N-Benzylation via Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in 1,2-dichloroethane (DCE) (0.1 M), add benzaldehyde (1.2 equiv.).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the N-benzylated product.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Benzaldehyde, Sodium Triacetoxyborohydride |
| Solvent | 1,2-Dichloroethane |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Product | N-benzyl-N-(3-(trifluoromethyl)phenyl)-2-methylpentanamide |
PART 2: Derivatization of the Aromatic Ring
The trifluoromethyl-substituted phenyl ring offers another site for derivatization through electrophilic aromatic substitution (EAS). The strong electron-withdrawing nature of the -CF3 group significantly influences the reactivity and regioselectivity of these reactions.
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
Rationale and Mechanistic Insight:
The trifluoromethyl group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution reactions.[8] This is due to its strong inductive electron-withdrawing effect, which destabilizes the positively charged intermediate (sigma complex) formed during the reaction, particularly when the electrophile attacks the ortho or para positions.[9][10] Therefore, electrophilic attack is directed to the meta position relative to the -CF3 group. Friedel-Crafts acylation, using an acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3), can introduce an acyl group onto the aromatic ring.[11][12]
Logical Relationship: Regioselectivity in EAS
Caption: Factors influencing regioselectivity in EAS.
Protocol 3: Friedel-Crafts Acylation with Acetyl Chloride
-
Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (2.5 equiv.) in an excess of a suitable solvent like 1,2-dichloroethane under a nitrogen atmosphere.
-
Formation of Acylium Ion: Cool the suspension to 0°C and add acetyl chloride (1.5 equiv.) dropwise. Stir the mixture for 15-30 minutes at 0°C to allow for the formation of the acylium ion.
-
Substrate Addition: Add a solution of this compound (1.0 equiv.) in 1,2-dichloroethane dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0°C and quench by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Washing: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Drying, Concentration, and Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography (hexane/ethyl acetate) to isolate the acylated product(s).
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Acetyl Chloride, Anhydrous Aluminum Chloride |
| Solvent | 1,2-Dichloroethane |
| Temperature | 0°C to 60°C |
| Reaction Time | 4-8 hours |
| Expected Product | Isomeric mixture of acylated derivatives (meta- to -CF3 favored) |
PART 3: Characterization of Derivatives
The successful synthesis of derivatives must be confirmed by rigorous analytical characterization. A combination of spectroscopic and spectrometric techniques is essential for unambiguous structure elucidation.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the appearance of new signals corresponding to the protons of the added acyl or alkyl group. Changes in the chemical shifts of the protons on the aromatic ring can provide information about the position of substitution in EAS reactions.
-
¹³C NMR: The appearance of new carbon signals, particularly the carbonyl carbon in acylated products, will be evident.
-
¹⁹F NMR: This technique is particularly useful for trifluoromethyl-containing compounds. The chemical shift of the -CF3 group can be sensitive to changes in the electronic environment of the aromatic ring, providing further evidence of derivatization.[13][14]
3.2 Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the newly synthesized derivatives by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
3.3 Chromatographic Analysis:
Techniques such as TLC, HPLC, and GC are vital for monitoring the progress of the reaction and for assessing the purity of the final products.[15][16] For volatile derivatives, such as those produced by silylation, GC-MS is a powerful analytical tool.[17][18][19]
Conclusion
The protocols detailed in this guide provide a solid foundation for the derivatization of this compound. By systematically applying these N-acylation, N-alkylation, and electrophilic aromatic substitution strategies, researchers can generate a diverse library of analogues. This exploration is a critical step in the drug discovery process, enabling the optimization of lead compounds and the development of novel therapeutic agents. The self-validating nature of these protocols, combined with rigorous analytical characterization, ensures the integrity and reproducibility of the synthetic efforts.
References
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-
American Chemical Society. (n.d.). New approaches to amide arylation and alkylation under mild conditions. Retrieved from [Link]
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- Organic Letters. (2024).
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Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]
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- Organic Chemistry Portal. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Synthesis, 49(08), 1834-1838.
- Villas-Bôas, S. G., Højrup, P., & Olsen, J. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 2(1), 1-10.
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- National Institutes of Health. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed.
- ACS Publications. (2008). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. The Journal of Organic Chemistry, 73(15), 5897-5900.
- MDPI. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(19), 6529.
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- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
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- National Institutes of Health. (2016).
- Springer. (2017). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes.
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- MDPI. (2018). First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). Molecules, 23(11), 2971.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-Trifluoromethyl-2-methylvaleranilide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3'-Trifluoromethyl-2-methylvaleranilide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yield and purity.
Introduction: The Synthetic Pathway
The synthesis of this compound is typically achieved via a nucleophilic acyl substitution, specifically an amidation reaction between 3-(trifluoromethyl)aniline and 2-methylvaleryl chloride. This reaction often follows the principles of the Schotten-Baumann reaction, which involves the acylation of an amine in the presence of a base.[1][2] The base plays a critical role in neutralizing the hydrochloric acid byproduct generated during the reaction, which drives the equilibrium towards the formation of the amide product.[3]
Below, we address specific issues you may encounter during this synthesis.
Troubleshooting Guide: From Low Yields to Purification Woes
This section is structured in a question-and-answer format to directly address common experimental failures.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix it?
Low yield is the most common issue and can stem from several factors. Let's break down the possibilities.
Potential Cause 1: Purity and Stability of Starting Materials The success of the reaction is highly dependent on the quality of your reagents.
-
3-(Trifluoromethyl)aniline: This aniline derivative can be susceptible to oxidation over time, indicated by a darkening from a colorless/yellow liquid to a brown or black hue.[4]
-
2-Methylvaleryl Chloride: As an acyl chloride, this reagent is extremely sensitive to moisture. It will readily hydrolyze to the corresponding carboxylic acid (2-methylvaleric acid), rendering it unreactive for amidation.
Solution:
-
Verify the purity of your 3-(trifluoromethyl)aniline. If it is significantly discolored, consider purification by distillation under reduced pressure.
-
Always use freshly opened or recently distilled 2-methylvaleryl chloride. Handle it under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and anhydrous solvents to prevent hydrolysis.
Potential Cause 2: Ineffective Base or Incorrect Stoichiometry The choice and amount of base are critical for neutralizing the HCl byproduct.[3]
-
Weak Base: If the base is too weak, it cannot effectively scavenge the acid, leading to the protonation of the starting amine, which deactivates it as a nucleophile.
-
Incorrect Amount: Insufficient base will lead to an acidic reaction mixture, halting the reaction.
Solution:
-
Aqueous Conditions: Use at least two equivalents of a strong base like NaOH or KOH. One equivalent neutralizes the HCl, and the other ensures the reaction medium remains basic.
-
Anhydrous Conditions: Use a non-nucleophilic organic base like triethylamine (Et₃N) or pyridine in an anhydrous aprotic solvent (e.g., Dichloromethane, THF). Use at least 1.1 equivalents to ensure all generated HCl is quenched. Pyridine can also serve as a catalyst.[3]
Potential Cause 3: Suboptimal Reaction Conditions
-
Temperature: The reaction is exothermic. Adding the acyl chloride too quickly without cooling can lead to side reactions.
-
Reaction Time: The reaction may not have proceeded to completion.
Solution:
-
Control the temperature by adding the 2-methylvaleryl chloride dropwise to a cooled solution (0 °C) of the aniline and base.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (e.g., 2-4 hours or overnight) to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q2: I've isolated my product, but it's a persistent oil and won't crystallize. How can I purify it and induce crystallization?
An oily product is a strong indication of impurities. The target compound, this compound, is reported as a solid with a melting point of 71-72 °C.[5]
Step 1: Chromatographic Purification Before attempting recrystallization, the crude product should be purified by flash column chromatography to remove major impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system. Start with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity to elute your product. The exact ratio should be determined by TLC analysis.
Step 2: Recrystallization Once the product is chromatographically pure, recrystallization can be attempted to obtain a crystalline solid.[6] The key is to find a solvent or solvent system in which the product is soluble when hot but sparingly soluble when cold.
Recommended Solvents for Screening:
-
Hexanes or Heptane
-
Mixtures of Hexanes and Ethyl Acetate
-
Mixtures of Ethanol and Water
-
Toluene
Recrystallization Protocol:
-
Dissolve the purified oil in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter it.
-
Allow the solution to cool slowly to room temperature. Do not disturb it.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals begin to form, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
| Problem | Potential Cause | Recommended Solution |
| Persistent Oil | Presence of impurities (e.g., unreacted starting materials, side products). | Purify via flash column chromatography before attempting recrystallization. |
| Fails to Crystallize | Incorrect solvent choice; supersaturated solution. | Screen various solvents (see table below); try scratching the flask or seeding. |
| Low Recovery | Product is too soluble in the cold solvent. | Use a less polar solvent system or cool to a lower temperature. |
Q3: My NMR spectrum shows unexpected peaks. What are the likely side products?
The formation of side products can complicate purification and reduce yield. Here are the most probable culprits.
Side Product 1: 2-Methylvaleric Acid
-
Formation: Hydrolysis of the 2-methylvaleryl chloride starting material by adventitious water.
-
Identification: A broad singlet in the ¹H NMR spectrum around 10-12 ppm and a carbonyl peak in the ¹³C NMR spectrum around 180 ppm.
-
Removal: Can be easily removed during the work-up by washing the organic layer with a basic aqueous solution, such as 5% sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH).
Side Product 2: N,N-bis(2-methylvaleryl)-3-(trifluoromethyl)aniline (Diacylation Product)
-
Formation: This can occur if a large excess of the acyl chloride is used or if the reaction temperature is too high, leading to the acylation of the newly formed amide nitrogen. This is generally less favorable.
-
Identification: The ¹H NMR spectrum would lack the N-H proton signal, and the mass spectrum would show a molecular ion peak corresponding to the diacylated product.
-
Prevention: Use a controlled stoichiometry, typically with only a slight excess (1.05-1.1 equivalents) of the acyl chloride. Maintain a low reaction temperature.
Below is a troubleshooting workflow to help diagnose and solve common issues.
Caption: Troubleshooting workflow for synthesis issues.
Frequently Asked Questions (FAQs)
What is the reaction mechanism for this synthesis?
This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-(trifluoromethyl)aniline attacks the electrophilic carbonyl carbon of 2-methylvaleryl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group to form the final amide product and HCl.[7][8]
Caption: Simplified reaction mechanism pathway.
Which base is better: an inorganic base like NaOH or an organic base like pyridine?
The choice depends on your desired solvent system and work-up procedure. Both are effective.
| Base Type | Example | Pros | Cons |
| Inorganic | NaOH, KOH | Inexpensive; reaction is often fast; product may precipitate directly from the biphasic mixture. | Requires a biphasic (water/organic) system; can promote hydrolysis of the acyl chloride if addition is not controlled. |
| Organic | Pyridine, Et₃N | Allows for a single-phase anhydrous reaction system (e.g., in DCM or THF), minimizing acyl chloride hydrolysis. Pyridine can also act as a catalyst.[3] | More expensive; must be removed during work-up, often with an acidic wash (e.g., 1M HCl), which can be tedious. |
What safety precautions should I take?
-
Chemical Hazards: 2-Methylvaleryl chloride is corrosive and a lachrymator; handle only in a certified chemical fume hood. 3-(Trifluoromethyl)aniline is toxic by ingestion and inhalation.[4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Reaction Quenching: Be cautious when quenching the reaction with water, especially if excess acyl chloride is present, as the hydrolysis reaction is exothermic and releases HCl gas.
Optimized Experimental Protocol
This protocol provides a reliable method for the synthesis and purification of this compound.
Materials:
-
3-(Trifluoromethyl)aniline (1.0 eq)
-
2-Methylvaleryl Chloride (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) (1.2 eq)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (Saturated NaCl (aq))
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add 3-(trifluoromethyl)aniline (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Acylation: Add 2-methylvaleryl chloride (1.1 eq) dropwise to the cold solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3 hours, monitoring the reaction's progress by TLC.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ (to remove any carboxylic acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent to yield the product, which may be an oil or a waxy solid.
-
Recrystallize the purified product from a suitable solvent (e.g., hexanes/ethyl acetate) to obtain a pure, crystalline solid.
-
Caption: Step-by-step experimental workflow diagram.
References
-
Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link]
-
Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. Available from: [Link]
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SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]
-
Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023-08-23). Available from: [Link]
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ResearchGate. Production scheme for penthiopyrad, a broad spectrum fungicide. Available from: [Link]
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AERU, University of Hertfordshire. Penthiopyrad (Ref: MTF 753). Available from: [Link]
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Globe Thesis. Research On The Synthesis Technology Of Important Intermediates Of Penthiopyrad. (2024-03-13). Available from: [Link]
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MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]
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National Institutes of Health (NIH). Amide Activation in Ground and Excited States - PMC. Available from: [Link]
-
ResearchGate. Base-promoted direct amidation of esters: beyond the current scope and practical applications. (2022-07-08). Available from: [Link]
-
SpringerLink. TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024-02-02). Available from: [Link]
-
MDPI. Direct Transamidation Reactions: Mechanism and Recent Advances. (2018-09-18). Available from: [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]
-
National Institutes of Health (NIH). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Available from: [Link]
-
Heterocycles. IMPROVED PROCESS FOR THE PREPARATION OF 2-METHYL-3-TRIFLUOROMETHYLANILINE: A VERSATILE INTERMEDIATE FOR FLUNIXIN SYNTHESIS. Available from: [Link]
-
Organic Chemistry Portal. Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Protection and Deprotection of α-Amino Group. Available from: [Link]
- Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
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-
National Institutes of Health (NIH). Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides - PMC. (2022-02-09). Available from: [Link]
-
ResearchGate. Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery | Request PDF. (2025-08-06). Available from: [Link]
-
Chinese Journal of Modern Applied Pharmacy. Preparation of m-(trifluoromethyl) aniline. (1998). Available from: [Link]
-
Scribd. Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization. Available from: [Link]
-
PubChem. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375. Available from: [Link]
-
EMBL-EBI. Document: Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine ... - ChEMBL. Available from: [Link]
-
National Institutes of Health (NIH). Accessing new polymorphs and solvates through solvothermal recrystallization - PMC. Available from: [Link]
-
ResearchGate. Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2025-08-10). Available from: [Link]
-
National Institutes of Health (NIH). Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds - PMC. Available from: [Link]
-
PubMed. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Available from: [Link]
-
ResearchGate. C−H Trifluoromethylation of Anilines. | Download Scientific Diagram. Available from: [Link]
-
DORAS. Development of a bench-scale pharmaceutical synthesis. (2017-04-25). Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC. Available from: [Link]
-
ResearchGate. Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines. (2025-05-23). Available from: [Link]
-
PubMed. Preparation of trifluoromethylpyridine libraries. Available from: [Link]
-
ResearchGate. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017-03-01). Available from: [Link]
- Google Patents. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
Sources
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- 4. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. chemistnotes.com [chemistnotes.com]
Technical Support Center: Synthesis of 3'-Trifluoromethyl-2-methylvaleranilide
Welcome to the technical support center for the synthesis of 3'-Trifluoromethyl-2-methylvaleranilide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific amide synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering validated solutions.
Q1: My reaction mixture is turning a dark brown or black color. What is causing this discoloration and how can I prevent it?
A1: Dark coloration in acylation reactions, particularly those involving anilines, is often indicative of oxidation or decomposition side reactions.
-
Probable Causes:
-
Base-Induced Decomposition: Pyridine and other amine bases, while essential for scavenging HCl, can sometimes contribute to color formation, especially at elevated temperatures or with prolonged reaction times.[1][2][3][4][5] Pyridine can act as a nucleophilic catalyst but may also promote the formation of colored byproducts.
-
Aniline Oxidation: Anilines, especially when not fully protonated, can be susceptible to air oxidation, leading to highly colored polymeric impurities. This is exacerbated by trace metal impurities.
-
Thermal Decomposition: If the reaction is heated, either the reactants or the product may begin to decompose, leading to charring.
-
-
Recommended Solutions:
-
Strict Temperature Control: Maintain the recommended reaction temperature. For acyl chloride additions, this is often 0-5 °C to control the initial exothermic reaction, followed by a period at room temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation of the aniline starting material.
-
Base Selection and Purity: Use a high-purity, colorless base. While pyridine is common, a non-nucleophilic hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be a suitable alternative. Ensure the base is added slowly and at a controlled temperature.
-
Minimize Reaction Time: Monitor the reaction by a suitable method (e.g., TLC, LC-MS) and proceed with the work-up as soon as it reaches completion to avoid prolonged exposure to conditions that may cause degradation.
-
Q2: My final product's NMR/LC-MS shows an isomeric impurity that is difficult to separate. What is the likely source?
A2: The presence of a structural isomer of your target molecule, this compound, almost certainly points to isomeric impurities in your starting materials.
-
Probable Causes:
-
Isomers in 3-(Trifluoromethyl)aniline: The commercial synthesis of 3-(Trifluoromethyl)aniline can sometimes produce small quantities of the 2'- and 4'- isomers. These will react identically to the 3'- isomer, yielding the corresponding isomeric amides which often have very similar chromatographic behavior.
-
Isomers in 2-Methylvaleryl Chloride: The acyl chloride may contain other C6 isomers, such as 3-methylvaleryl chloride or 4-methylvaleryl chloride, arising from the synthesis of the parent carboxylic acid. These will also form amide byproducts.
-
-
Recommended Solutions:
-
Starting Material Analysis: Before beginning the synthesis, analyze your starting materials by a high-resolution technique like GC-MS or NMR to confirm their isomeric purity.
-
Source High-Purity Reagents: Procure starting materials from reputable suppliers with a detailed Certificate of Analysis that specifies isomeric purity.[6][7][8][9]
-
Purification Strategy: If isomeric impurities are unavoidable, you may need to develop a more sophisticated purification method. This could involve preparative HPLC or careful fractional crystallization of the final product, though the latter can be challenging with closely related isomers.
-
Q3: The yield of my reaction is consistently low. What are the most common factors reducing my product yield?
A3: Low yields in this amide synthesis can stem from several factors, ranging from reactant stability to incomplete reaction or issues during work-up.
-
Probable Causes:
-
Hydrolysis of Acyl Chloride: 2-Methylvaleryl chloride is moisture-sensitive and will readily hydrolyze to 2-methylvaleric acid if exposed to water in the solvent, reagents, or glassware.[10] The resulting carboxylic acid will not react under these conditions.
-
Incomplete Reaction: The electron-withdrawing trifluoromethyl group (-CF3) on the aniline ring significantly reduces the nucleophilicity of the amine nitrogen.[11] This can lead to a sluggish or incomplete reaction if conditions are not optimal.
-
Protonation of Aniline: The reaction generates one equivalent of HCl. If the base is not added efficiently or is insufficient, the HCl will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[12]
-
Loss During Work-up: The product may have some solubility in the aqueous phase during extraction, or it may not fully precipitate if crystallization is used for purification.
-
-
Recommended Solutions:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle the acyl chloride under an inert atmosphere.
-
Optimize Reaction Conditions: To overcome the reduced nucleophilicity of the aniline, you may need to allow for longer reaction times or slightly elevated temperatures (e.g., 40 °C) after the initial addition. A full equivalent of a base like triethylamine or pyridine is crucial.[2][4][5]
-
Efficient HCl Scavenging: Ensure at least one full equivalent of a suitable base is used. The Schotten-Baumann reaction conditions, which use a biphasic system with an aqueous base like NaOH, are also an effective alternative for neutralizing the acid as it forms.[13][14][15][16]
-
Work-up Optimization: After quenching, ensure the pH is adjusted correctly to keep the product in the organic phase and unreacted starting materials (like the carboxylic acid from hydrolysis) in the aqueous phase. Minimize the volume of washing steps and consider back-extracting the aqueous layers with fresh organic solvent to recover any dissolved product.
-
Frequently Asked Questions (FAQs)
Q4: What is the primary mechanism of this reaction and what are the key intermediates?
A4: The synthesis of this compound is a classic example of nucleophilic acyl substitution. The reaction typically follows the Schotten-Baumann methodology.[12][14][16]
-
Mechanism:
-
The lone pair of electrons on the nitrogen atom of 3-(Trifluoromethyl)aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylvaleryl chloride.
-
This forms a tetrahedral intermediate.
-
The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
A base (e.g., pyridine, NaOH) removes the proton from the nitrogen atom to yield the final neutral amide product and a salt (e.g., pyridinium chloride).[13][15]
-
Q5: Can I use 2-methylvaleric acid with a coupling agent instead of the acyl chloride? What are the potential side reactions?
A5: Yes, using the carboxylic acid with a coupling agent (e.g., DCC, EDC, HATU) is a common and often milder alternative to the acyl chloride method. However, this approach has its own set of potential side reactions.
-
Common Coupling Agent Side Reactions:
-
DCC/EDC: The primary byproduct is a urea (DCU or EDU). While DCU is poorly soluble in most organic solvents and can often be filtered off, EDU is more soluble and may require chromatography for removal. In some cases, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, consuming your starting acid.
-
Epimerization: The chiral center at the 2-position of the 2-methylvaleric acid can be susceptible to racemization, especially if the reaction requires heat or a strong base. Using an additive like HOBt or HOAt can help suppress this side reaction.
-
General: All coupling agents are sensitive to moisture and can be consumed by hydrolysis.
-
Q6: Why is the trifluoromethyl group important and how does it affect the reaction?
A6: The trifluoromethyl (-CF3) group is a critical functional group in medicinal chemistry and drug design.[17]
-
Properties and Effects:
-
Increased Lipophilicity: It significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
-
Metabolic Stability: The C-F bond is very strong, making the -CF3 group resistant to metabolic degradation (e.g., by cytochrome P450 enzymes).
-
Electronic Effect: It is a powerful electron-withdrawing group. As discussed in Q3, this deactivates the aniline nitrogen, making it less nucleophilic and potentially slowing the rate of the acylation reaction compared to unsubstituted aniline.[11] This necessitates careful optimization of reaction conditions to ensure full conversion.
-
Visualizing the Reaction Pathways
To better understand the desired synthesis and potential pitfalls, the following diagrams illustrate the main reaction and key side reactions.
Main Synthesis Pathway
Caption: Main pathway for amide formation.
Common Side Reaction Pathways
Caption: Key side reactions leading to impurities or low yield.
Data Summary Table
The following table summarizes key parameters and potential issues for quick reference.
| Parameter | Recommended Condition | Potential Issue if Deviated | Troubleshooting Section |
| Temperature | 0-5 °C (addition), then RT | Decomposition, color formation, side reactions | Q1 |
| Atmosphere | Inert (N₂ or Ar) | Oxidation of aniline, dark coloration | Q1 |
| Reagent Purity | >98% isomeric purity | Isomeric impurities in final product | Q2 |
| Solvent | Anhydrous aprotic (DCM, THF) | Hydrolysis of acyl chloride, low yield | Q3 |
| Base | >1.0 equivalent (Pyridine, TEA) | Incomplete reaction due to aniline protonation | Q3 |
| Reaction Time | Monitor to completion (TLC/LCMS) | Byproduct formation with prolonged time | Q1 |
References
-
Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]
-
eSaral. (n.d.). What is the role of pyridine in the acylation. Retrieved from [Link]
-
Reddit. (2023). What is the role of pyridine in the acetylations of alcohols?. r/OrganicChemistry. Retrieved from [Link]
-
Allen. (n.d.). What is the role of pyridine in the acelation reaction of amines?. Retrieved from [Link]
-
Shaalaa.com. (2022). What is the role of pyridine in the acylation reaction of amines?. Chemistry. Retrieved from [Link]
-
Figshare. (n.d.). Synthesis of Tertiary Amides from Anionically Activated Aromatic Trifluoromethyl Groups. Organic Letters. Retrieved from [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
-
LookChem. (n.d.). 2-METHYLVALERYL CHLORIDE. Retrieved from [Link]
-
CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application. Retrieved from [Link]
-
Quora. (2020). What is the Schottan-Baumann reaction?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of aromatic amides from aniline and triethylamine derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-METHYLPENTANOYL CHLORIDE. Retrieved from [Link]
Sources
- 1. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 2. esaral.com [esaral.com]
- 3. reddit.com [reddit.com]
- 4. What is the role of pyridine in the acelation reaction of amines? [allen.in]
- 5. shaalaa.com [shaalaa.com]
- 6. This compound | 1939-26-0 [amp.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. echemi.com [echemi.com]
- 9. 2-METHYLPENTANOYL CHLORIDE | CAS 5238-27-7 [matrix-fine-chemicals.com]
- 10. 2-METHYLVALERYL CHLORIDE|5238-27-7|lookchem [lookchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Schotten-Baumann Reaction [organic-chemistry.org]
- 13. chemistnotes.com [chemistnotes.com]
- 14. CHEMSOLVE.NET: Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [chemizi.blogspot.com]
- 15. quora.com [quora.com]
- 16. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 17. jelsciences.com [jelsciences.com]
Technical Support Center: 3'-Trifluoromethyl-2-methylvaleranilide Synthesis
Welcome to the technical support center for the synthesis of 3'-Trifluoromethyl-2-methylvaleranilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging amide coupling reaction. Here, we will move beyond standard protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust methodologies to ensure reproducible, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The synthesis of this molecule presents a classic conflict between sterics and electronics that can lead to low yields and difficult purifications.[1] The two main challenges are:
-
Reduced Nucleophilicity of the Amine: The aniline component, 3-(trifluoromethyl)aniline, is electron-deficient due to the potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This significantly decreases the electron density on the nitrogen atom, reducing its nucleophilicity and making it a sluggish reaction partner.[2] The pKa of 3-(trifluoromethyl)aniline is approximately 3.5, highlighting its weak basicity and nucleophilicity.[3]
-
Steric Hindrance: The carboxylic acid component, 2-methylvaleric acid, possesses a secondary carbon at the α-position, which creates steric bulk around the carbonyl group. This hindrance can impede the approach of the weakly nucleophilic aniline, further slowing the desired reaction.[4][5]
Q2: Which synthetic route is generally preferred for this type of amide coupling?
A2: Direct thermal condensation of the carboxylic acid and amine is not feasible and will likely fail. The most reliable method involves activating the carboxylic acid in situ using a coupling reagent.[6] While converting the carboxylic acid to a more reactive acyl chloride is an option, this adds an extra synthetic step and the high reactivity of acyl chlorides can lead to side reactions, especially with sensitive substrates.[1] Therefore, a one-pot procedure using modern coupling reagents is typically the most efficient and practical approach.
Q3: What are the critical safety considerations when working with these reagents?
A3: Standard laboratory safety protocols should be strictly followed. Key hazards include:
-
3-(Trifluoromethyl)aniline: This compound is toxic if ingested or inhaled and can be harmful upon skin contact.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Coupling Reagents: Many coupling reagents and their byproducts can be sensitizers or irritants. For example, dicyclohexylcarbodiimide (DCC) is a potent sensitizer. Water-soluble carbodiimides like EDC are generally safer and their byproducts are more easily removed.[8]
-
Solvents: Anhydrous solvents like Dichloromethane (DCM) and Dimethylformamide (DMF) are commonly used. These should be handled with care, avoiding inhalation and skin contact.
Troubleshooting Guide: Overcoming Common Reaction Failures
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: My reaction yield is consistently low (<30%) or fails completely.
This is the most common issue, often stemming from a combination of factors that prevent the efficient formation of the amide bond.
-
Potential Cause A: Ineffective Carboxylic Acid Activation
-
Explanation: The first step of the reaction is the formation of a highly reactive intermediate from the carboxylic acid and the coupling reagent, typically an O-acylisourea ester when using carbodiimides like EDC.[9][10] If this intermediate does not form efficiently, the reaction cannot proceed. Reagent quality is paramount; coupling reagents can degrade with improper storage.
-
Solutions:
-
Use a High-Quality Coupling Reagent: Purchase reagents from reputable suppliers and store them under anhydrous conditions as recommended.
-
Incorporate an Additive: The use of additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended.[11] These additives react with the initial O-acylisourea intermediate to form an activated ester. This new intermediate is more stable, less prone to side reactions like N-acylurea formation, and often more reactive towards the weakly nucleophilic aniline.
-
Consider a More Potent Coupling Reagent: For particularly stubborn couplings, phosphonium- or uronium-based reagents like HATU, HBTU, or PyBOP can be more effective than carbodiimides, though they are more expensive.[8]
-
-
-
Potential Cause B: Insufficient Nucleophilic Attack by the Aniline
-
Explanation: Due to the electron-deficient nature of 3-(trifluoromethyl)aniline, the nucleophilic attack on the activated carboxylic acid is the rate-limiting step.[12] Standard conditions may not be sufficient to drive this reaction to completion.
-
Solutions:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the high reaction barrier. Monitor the reaction carefully by TLC or LC-MS to avoid decomposition.
-
Extend Reaction Time: These reactions are often sluggish and may require stirring for 18-24 hours to reach completion.[2]
-
Employ a Catalytic Activator: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[12] DMAP acts as a potent acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate. However, use it judiciously, as it can sometimes increase side reactions. A protocol using a combination of EDC, HOBt, and catalytic DMAP has been shown to be effective for electron-deficient anilines.[12]
-
-
-
Potential Cause C: Suboptimal Solvent and Base Selection
-
Explanation: The reaction environment plays a crucial role. The solvent must fully solubilize all components, and the base must be strong enough to neutralize any acidic byproducts without interfering with the reaction.
-
Solutions:
-
Solvent Choice: Aprotic polar solvents like DMF or NMP are often superior to DCM for sluggish reactions as they can better solvate the charged intermediates and allow for higher reaction temperatures.
-
Base Selection: A non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) is the standard choice. It effectively scavenges the HCl produced if using EDC hydrochloride without competing as a nucleophile.[1] Triethylamine (TEA) can also be used but is slightly more nucleophilic.
-
-
// Main Branches cause1 [label="Ineffective Acid Activation"]; cause2 [label="Sluggish Nucleophilic Attack"]; cause3 [label="Suboptimal Conditions"];
start -> cause1; start -> cause2; start -> cause3;
// Solutions for Cause 1 sol1a [label="Check Reagent Quality\n(Use fresh EDC/HATU)", fillcolor="#E8F0FE", fontcolor="#202124"]; sol1b [label="Add HOBt or OxymaPure\n(Suppresses side reactions)", fillcolor="#E8F0FE", fontcolor="#202124"];
cause1 -> sol1a [label=" Is reagent old? "]; cause1 -> sol1b [label=" Are side products observed? "];
// Solutions for Cause 2 sol2a [label="Increase Temperature\n(e.g., to 40-50 °C)", fillcolor="#E8F0FE", fontcolor="#202124"]; sol2b [label="Extend Reaction Time\n(18-24 hours)", fillcolor="#E8F0FE", fontcolor="#202124"]; sol2c [label="Add Catalytic DMAP\n(Acyl transfer catalyst)", fillcolor="#E8F0FE", fontcolor="#202124"];
cause2 -> sol2a [label=" Reaction stalled at RT? "]; cause2 -> sol2b [label=" Incomplete after 4h? "]; cause2 -> sol2c [label=" Need more acceleration? "];
// Solutions for Cause 3 sol3a [label="Switch Solvent: DCM -> DMF\n(Better solvation, higher temp.)", fillcolor="#E8F0FE", fontcolor="#202124"]; sol3b [label="Use Hindered Base (DIPEA)\n(Non-nucleophilic)", fillcolor="#E8F0FE", fontcolor="#202124"];
cause3 -> sol3a [label=" Solubility issues? "]; cause3 -> sol3b [label=" Base interfering? "]; } enddot Caption: Troubleshooting workflow for low-yield reactions.
Problem 2: My purification is difficult due to persistent impurities.
Even when the reaction proceeds, isolating the pure product can be challenging.
-
Potential Cause A: Unreacted Starting Materials
-
Explanation: Due to the sluggish nature of the reaction, it's common to have unreacted 2-methylvaleric acid or 3-(trifluoromethyl)aniline remaining. Their similar polarities to the product can complicate chromatographic separation.
-
Solutions:
-
Aqueous Workup: A thorough aqueous workup is critical. Washing the organic layer with a mild acid (e.g., 1M HCl or sat. NH₄Cl) will protonate and remove the unreacted aniline and base (DIPEA). A subsequent wash with a mild base (e.g., sat. NaHCO₃) will deprotonate and remove the unreacted carboxylic acid and HOBt.
-
Stoichiometry Adjustment: If one starting material is consistently left over, consider using a slight excess (1.1-1.2 equivalents) of the other to drive the reaction to completion.
-
-
-
Potential Cause B: Coupling Reagent Byproducts
-
Explanation: Carbodiimide coupling reagents generate a urea byproduct (e.g., DCU from DCC, or EDU from EDC).[13] While the urea from EDC is water-soluble and largely removed during workup, trace amounts can persist.[8]
-
Solutions:
-
Use Water-Soluble Reagents: Always prefer EDC over DCC for solution-phase synthesis, as the resulting N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) is highly water-soluble and easily removed.[13]
-
Precipitation/Filtration: If DCC must be used, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents like DCM or ether. It can often be removed by simple filtration of the reaction mixture before the aqueous workup.
-
-
Data Presentation: Comparison of Coupling Conditions
The following table summarizes common conditions and reagents, providing a framework for optimization.
| Parameter | Standard Conditions (EDC/HOBt) | High-Potency Conditions (HATU) | Notes |
| Coupling Reagent | EDC·HCl (1.2 eq) | HATU (1.2 eq) | HATU is more reactive but also more expensive and generates more byproducts. |
| Additive | HOBt (1.2 eq) | Not strictly required, but can be included | HOBt suppresses racemization and side reactions with EDC.[14] |
| Base | DIPEA (2.5 eq) | DIPEA (2.5 eq) | A non-nucleophilic base is essential to avoid competing reactions. |
| Solvent | DCM or DMF | DMF | DMF is often preferred for its higher boiling point and solvating power. |
| Temperature | 0 °C to Room Temp | Room Temperature | Reactions may be gently heated (40 °C) if sluggish. |
| Typical Time | 12-24 hours | 4-12 hours | Monitor by TLC/LC-MS for completion. |
| Workup | Acid/Base Washes | Acid/Base Washes | Critical for removing unreacted starting materials and byproducts. |
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol incorporates best practices for coupling an electron-deficient aniline with a sterically hindered carboxylic acid.
Materials:
-
2-methylvaleric acid (1.0 equiv)
-
3-(trifluoromethyl)aniline (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methylvaleric acid (1.0 equiv), HOBt (1.2 equiv), and anhydrous DMF (to make a ~0.2 M solution).
-
Reagent Addition: Add 3-(trifluoromethyl)aniline (1.1 equiv) followed by DIPEA (2.5 equiv) to the stirring solution.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 18-24 hours, monitoring progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40 °C.
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the pure this compound.
References
-
Nakajima, N., & Ikada, Y. (2001). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 12(4), 575-581. [Link]
-
ChemBK. (n.d.). 3-(Trifluoromethyl)Aniline - Physico-chemical Properties. Retrieved from [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Carbodiimide Chemistry for Efficient Amide Bond Formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Subash, B., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 6, 98. [Link]
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Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(6), 333-338. [Link]
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Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(4), 9377-9381. [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]
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Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
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Ye, Y., & Sanford, M. S. (2012). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Organic Letters, 14(19), 4979-4981. [Link]
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American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Retrieved from [Link]
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Wikipedia. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]
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Monnens, Y., et al. (2017). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. Scientific Reports, 7(1), 1738. [Link]
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Ambler, B. R., et al. (2018). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Journal of the American Chemical Society, 140(29), 9295-9303. [Link]
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PubChem. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]
- Jones, R. G. (1980). U.S. Patent No. 4,207,266. Washington, DC: U.S.
- CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. (2020).
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PubChem. (n.d.). 3-(Trifluoromethoxy)aniline. Retrieved from [Link]
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Sodeoka, M., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Nature Communications, 12(1), 4683. [Link]
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Ruccia, M., et al. (1994). Improved process for the preparation of 2-methyl-3-trifluoromethylaniline: A versatile intermediate for flunixin synthesis. Heterocycles, 38(10), 2243-2246. [Link]
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Beier, P., et al. (2020). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. Journal of Organic Chemistry, 85(17), 11311-11321. [Link]
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Sugimoto, K., et al. (2022). Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. Chemistry – A European Journal, 28(15), e202104331. [Link]
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Technical Support Center: Optimization of the Coupling Reaction for Flunixin Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Flunixin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for the critical C-N coupling step. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring both success and a deeper understanding of the reaction chemistry.
The synthesis of Flunixin, or 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinic acid, hinges on the successful formation of an aryl-amine bond between 2-chloronicotinic acid and 2-methyl-3-trifluoromethylaniline. This transformation is typically achieved via cross-coupling chemistry, with the two most prominent methods being the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2] This guide addresses the common challenges and optimization parameters for both pathways.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to high-level questions you might have before starting your experiments or during initial troubleshooting.
Q1: Which catalytic system is better for my Flunixin synthesis: Ullmann or Buchwald-Hartwig?
A: The choice depends on your laboratory's resources, scale, and optimization goals.
-
Ullmann Condensation (Copper-catalyzed): This is a more traditional and cost-effective method. The catalysts (e.g., CuI, CuO, copper powder) are significantly cheaper than palladium catalysts.[3] It is robust and has been successfully applied in solvent-free conditions, which is advantageous for green chemistry initiatives.[4][5] However, traditional Ullmann reactions often require harsh conditions, such as high temperatures (>150 °C), which can lead to side products.[1] Modern protocols with ligands can mitigate this but add complexity.
-
Buchwald-Hartwig Amination (Palladium-catalyzed): This is a more modern, versatile, and often higher-yielding method that typically runs under milder conditions (80-120 °C).[6][7] It has a very broad substrate scope and functional group tolerance. The primary drawbacks are the high cost of palladium catalysts and phosphine ligands and their sensitivity to air and moisture, which necessitates stricter inert atmosphere techniques.[8][9]
For initial trials or cost-sensitive projects, an optimized Ullmann protocol is a practical starting point. For projects requiring high purity, mild conditions, and broad applicability to derivatives, the Buchwald-Hartwig approach is often superior.
Q2: My reaction is showing low to no yield. What are the first and most critical things to check?
A: Regardless of the method, low or no yield can often be traced back to a few key factors:
-
Catalyst Activity: This is the most common culprit. Copper(I) catalysts for Ullmann reactions can oxidize over time, rendering them inactive.[10] Palladium pre-catalysts for Buchwald-Hartwig reactions can decompose if handled improperly. Always use a fresh, high-purity catalyst from a reliable supplier or a newly opened container.[11]
-
Inert Atmosphere: Both reactions, especially Buchwald-Hartwig, are sensitive to oxygen.[8][10] Oxygen can deactivate the catalyst and promote unwanted side reactions. Ensure your reaction is set up under a robust inert atmosphere (Nitrogen or Argon) using proper Schlenk line or glovebox techniques. Degas your solvents thoroughly.
-
Reagent Purity & Dryness: Water is a known issue, particularly in Ullmann reactions where it can lead to dehalogenation of the starting material.[10] Ensure all reagents and solvents are anhydrous unless the protocol specifically calls for aqueous conditions.[3]
Q3: I'm observing significant side product formation. What are they and how can I minimize them?
A: The most common side product is the dehalogenated starting material (nicotinic acid), resulting from the replacement of chlorine with a hydrogen atom. This is often caused by trace amounts of water or other protic impurities.[10] Another potential side product is the homocoupling of the aniline starting material.
-
To minimize dehalogenation: Rigorously dry all solvents and reagents and maintain a strict inert atmosphere.
-
To minimize homocoupling and other decomposition: Avoid excessively high temperatures. If the reaction is sluggish, it is often better to screen for a more active catalyst system (e.g., by adding a ligand in the Ullmann reaction) rather than simply increasing the heat.[10]
Q4: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting materials and the Flunixin product. The product, being a carboxylic acid, will be significantly more polar than the starting aniline. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, taking aliquots for LC-MS or GC-MS analysis is recommended.[12][13]
Q5: What is a standard workup and purification strategy for Flunixin?
A: The carboxylic acid moiety of Flunixin provides a convenient handle for purification. A typical acid-base workup is effective:
-
After the reaction, cool the mixture and dilute it with an organic solvent like ethyl acetate.
-
Extract with an aqueous base (e.g., potassium hydroxide or potassium carbonate solution) to deprotonate the Flunixin and pull it into the aqueous layer.[3][14] The unreacted, non-acidic 2-methyl-3-trifluoromethylaniline will remain in the organic layer.
-
Separate the layers. The aqueous layer now contains the potassium salt of Flunixin.
-
Carefully acidify the aqueous layer with an acid like HCl or H₂SO₄ to a pH of ~4.0-4.5.[14] This will re-protonate the Flunixin, causing it to precipitate out of the solution.
-
Collect the solid product by filtration, wash with water to remove salts, and dry.
-
Further purification can be achieved by recrystallization, typically from methanol or an ethanol/water mixture.[14]
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a detailed question-and-answer format for both major catalytic systems.
Ullmann Condensation (Copper-Catalyzed)
Q: My Ullmann reaction for Flunixin synthesis is sluggish and gives low yields. How do I optimize it?
A: This is a classic challenge with Ullmann couplings. Here is a systematic approach to optimization, summarized in the table below.
| Parameter | Problem / Rationale | Suggested Solution |
| Copper Source | The active catalytic species is Cu(I).[12][15] Cu(0) or Cu(II) sources may be less effective or require in-situ reduction. Older Cu(I) salts (like CuI) can be oxidized and inactive. | Use a fresh, high-purity Cu(I) salt such as CuI, CuBr, or Cu₂O. If using copper powder, ensure it is activated. |
| Ligand | Traditional ligand-free Ullmann reactions require very high temperatures. Ligands stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, allowing for milder reaction conditions.[1][12] | Screen a panel of inexpensive, readily available ligands. For N-arylation, common choices include 1,10-phenanthroline, L-proline, or N,N'-dimethylethylenediamine (DMEDA).[1] |
| Base | The base is crucial for deprotonating the aniline's N-H bond, making it a more effective nucleophile. The choice of base can significantly impact reaction rate and yield.[12] | Screen common inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. Potassium hydroxide (KOH) has also been used effectively in some Flunixin synthesis protocols.[3] |
| Solvent | High-boiling polar aprotic solvents are traditional choices. However, solvent-free conditions have proven highly effective for Flunixin synthesis, offering both efficiency and environmental benefits.[4] | High-boiling point solvents like DMF, NMP, or dioxane can be effective.[1] Strongly consider attempting the reaction under solvent-free (neat) conditions at 120-140 °C, as this has been reported with high success.[4][5] |
| Temperature | Insufficient temperature will lead to a slow or stalled reaction. Excessive temperature can cause decomposition of starting materials or product and promote side reactions. | If using a ligand-based system, start around 100-120 °C. For ligand-free systems, higher temperatures (140-180 °C) may be necessary. If decomposition is observed (dark tarry mixture), reduce the temperature. |
| Reactant Ratio | Using an equimolar ratio of reactants can sometimes result in lower yields, especially if one of the starting materials degrades under the reaction conditions. | An excess of the more stable or less expensive reagent can drive the reaction to completion. For Flunixin, using a 2:1 molar ratio of 2-methyl-3-trifluoromethylaniline to 2-chloronicotinic acid has been shown to be optimal.[4] |
Q: A significant amount of 2-chloronicotinic acid is being converted to nicotinic acid (dehalogenation). What is the cause and solution?
A: Dehalogenation is a common side reaction where the aryl halide is reduced. The source of the hydrogen atom is typically a protic impurity.[10]
-
Cause: Trace amounts of water in the reagents or solvent, or even the amine nucleophile itself, can act as a proton source. This is exacerbated if the desired coupling reaction is slow.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous grade solvents. Dry glassware in an oven overnight before use. Assemble the reaction hot under a stream of inert gas to prevent atmospheric moisture from entering the system. Running the reaction under strictly anhydrous and inert conditions is the most effective way to suppress this side reaction.[10]
Buchwald-Hartwig Amination (Palladium-Catalyzed)
Q: How do I select the optimal Palladium catalyst and ligand for coupling an electron-deficient aryl chloride (2-chloronicotinic acid) with an aniline?
A: This is a challenging substrate combination that requires a highly active catalyst system.
-
Rationale: Aryl chlorides are less reactive than bromides or iodides in the initial oxidative addition step.[6] Furthermore, both the nicotinic acid and the trifluoromethyl group on the aniline are electron-withdrawing, which can deactivate the substrates. Therefore, a bulky and highly electron-rich phosphine ligand is required to promote the key steps of the catalytic cycle.[9]
-
Suggested Catalysts and Ligands:
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective pre-catalysts.[6]
-
Ligands: You will likely need a "second-generation" or "third-generation" biaryl phosphine ligand. Good starting points for screening would be XPhos , SPhos , or RuPhos . These ligands possess the necessary steric bulk and electron-donating properties to facilitate the challenging oxidative addition of the aryl chloride and the subsequent reductive elimination.[9][16] Avoid older, less active ligands like PPh₃ or BINAP, which are unlikely to be effective for this transformation.[16]
-
Q: My reaction starts but stalls at ~50% conversion, even after extended reaction times. What could be the cause?
A: Reaction stalling often points to catalyst deactivation or inhibition.
-
Cause 1: Catalyst Decomposition. The active Pd(0) species can be sensitive. If the inert atmosphere is not perfectly maintained, oxidative deactivation can occur. The ligand itself can also degrade at high temperatures over long periods.
-
Cause 2: Product Inhibition. In some C-N couplings, the product itself can coordinate to the palladium center more strongly than the starting materials, slowing down or halting the catalytic turnover. Given the structure of Flunixin (a bidentate N- and O-donor), this is a plausible concern.
-
Solutions:
-
Use a Pre-catalyst: Use a more stable, well-defined palladium pre-catalyst that generates the active Pd(0) species in a controlled manner upon addition of the base.
-
Adjust Catalyst Loading: While counterintuitive, sometimes lowering the catalyst concentration can prevent the formation of inactive dimeric palladium species. Conversely, a second charge of the catalyst late in the reaction might help push it to completion.
-
Modify Temperature Profile: Start the reaction at a moderate temperature (e.g., 80 °C) and only increase it toward the end if the reaction slows.
-
Q: The strong base required (NaOtBu) is causing decomposition of my material. Are there milder alternatives?
A: While strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are most common for deprotonating the amine, weaker bases can be used with highly active catalyst systems.[6]
-
Solution: With a modern, highly active ligand like XPhos or RuPhos, you can often switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[6] These are less aggressive and may prevent the degradation of sensitive functional groups. The reaction may require a slightly higher temperature or longer reaction time, but the improved cleanliness of the reaction profile is often a worthwhile trade-off.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Solvent-Free Ullmann Synthesis of Flunixin using Boric Acid[5][6]
This protocol is based on a green, efficient method reported in the literature.
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-3-trifluoromethylaniline (e.g., 3.50 g, 20 mmol, 2.0 eq).
-
Addition of Reagents: Add 2-chloronicotinic acid (e.g., 1.58 g, 10 mmol, 1.0 eq) and boric acid (H₃BO₃) (e.g., 0.185 g, 3 mmol, 0.3 eq).
-
Reaction: Place the flask in a preheated oil bath at 120 °C. Stir the molten mixture vigorously. The reaction is typically complete within 2-3 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with a drop of acetic acid). The product spot should be at a lower Rf than the aniline starting material.
-
Workup: Cool the reaction mixture to approximately 80 °C. Carefully add a 10% aqueous solution of potassium hydroxide until the pH is ~10-11 to dissolve the product. Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 20 mL) to remove the excess unreacted aniline.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add 2M sulfuric acid or hydrochloric acid with stirring until the pH reaches ~4.5.[3][14] A white precipitate of Flunixin will form.
-
Isolation: Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold deionized water, and dry under vacuum to yield crude Flunixin.
-
Purification: Recrystallize the crude solid from methanol or an ethanol/water mixture to obtain pure Flunixin.
Visualizing the Catalytic Cycles
Understanding the mechanism is key to troubleshooting. The following diagrams illustrate the proposed catalytic cycles for the Ullmann and Buchwald-Hartwig reactions.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
- Benchchem. (2025).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Kar, A., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 1-8. [Link]
- Patent CN101984919A. (2011). Method for synthesizing flunixin meglumine.
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
ResearchGate. (2017). Synthesis of flunixin meglumine. [Link]
-
Kar, A., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
- Benchchem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
-
Ramprasad, A., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis, 7(9), 5825-5834. [Link]
-
ResearchGate. (2006). The Mechanism of the Modified Ullmann Reaction. [Link]
-
Bacon, R. G. R., & Karim, A. (1973). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2, (2), 272-278. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
SID.ir. (n.d.). An Eco- friendly Route for Synthesis of Flunixin Meglumine. [Link]
-
Lee, G., et al. (2024). Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Foods, 13(1), 159. [Link]
- Patent CN1803773A. (2006).
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]
-
IntechOpen. (2023). Synthetic Methods for Primary Anilines. [Link]
-
ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Reddit. (2021). Troubleshooting Ullmann Coupling. [Link]
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- 5. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 13. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
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Stability and degradation of 3'-Trifluoromethyl-2-methylvaleranilide
Welcome to the technical support center for 3'-Trifluoromethyl-2-methylvaleranilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. The information herein is curated to ensure scientific integrity and is based on established principles of organic chemistry and data from analogous structures.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)
Question: I am analyzing my sample of this compound and observe unexpected peaks that are not present in the reference standard. What could be the cause?
Answer: The appearance of new peaks in your chromatogram is often indicative of sample degradation. Based on the structure of this compound, there are two primary degradation pathways to consider: hydrolysis of the amide bond and hydrolysis of the trifluoromethyl group.
-
Amide Bond Hydrolysis: This is a common degradation pathway for anilide compounds, especially under acidic or basic conditions. The hydrolysis would yield 3-(Trifluoromethyl)aniline and 2-methylvaleric acid.
-
Trifluoromethyl Group Hydrolysis: The trifluoromethyl group can be susceptible to hydrolysis, particularly under basic conditions or in the presence of certain nucleophiles, converting it to a carboxylic acid group.[1][2][3][4][5] This would result in the formation of 3'-Carboxy-2-methylvaleranilide.
Forced degradation studies are an essential tool for identifying potential degradation products and establishing degradation pathways.[6][7][8][9][10]
Experimental Protocol: Forced Degradation Study
To identify the potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions.[6][7]
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 N HCl to the stock solution and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 N NaOH to the stock solution and keep at room temperature for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by a stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS. Compare the chromatograms of the stressed samples to that of an unstressed control sample.
Data Presentation: Potential Degradation Products
| Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) | Potential Cause |
| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | Amide Hydrolysis |
| 2-Methylvaleric Acid | C₆H₁₂O₂ | 116.16 | Amide Hydrolysis |
| 3'-Carboxy-2-methylvaleranilide | C₁₃H₁₆NO₃ | 249.27 | Trifluoromethyl Hydrolysis |
Visualization: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Issue: Poor Reproducibility in Bioassays
Question: I am getting inconsistent results in my cell-based assays using this compound. What could be the problem?
Answer: Poor reproducibility in biological assays can stem from the instability of the test compound in the assay medium. The trifluoromethyl group is generally considered to enhance metabolic stability.[11] However, the overall stability of the molecule can be influenced by the components of your cell culture medium, pH, and incubation time.
Metabolic transformation is another possibility. While not degradation in the chemical sense, cellular enzymes (e.g., cytochrome P450s) can modify the compound, leading to metabolites with different activities.[12][13][14] Common metabolic pathways for related compounds include N-acetylation, C-oxidation, and ring hydroxylation.[12]
Troubleshooting Steps:
-
Assess Stability in Media: Incubate this compound in your cell culture medium (without cells) under the same conditions as your assay (e.g., 37°C, 5% CO₂). Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC to check for degradation.
-
Investigate Metabolic Fate: If you have access to liver microsomes or S9 fractions, you can perform an in vitro metabolism study to identify potential metabolites. Analysis by LC-MS/MS would be required to identify the structures of the metabolites.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. Prepare single-use aliquots of your stock solutions.
Visualization: Experimental Workflow for Media Stability
Caption: Workflow for assessing the stability of the compound in cell culture media.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store the solid compound at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage, 4°C is acceptable. Stock solutions should be stored at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.
Q2: What is the best solvent for dissolving this compound?
A2: this compound is expected to be soluble in organic solvents such as DMSO, ethanol, and methanol. For biological assays, DMSO is a common choice. However, it is crucial to keep the final concentration of DMSO in the assay medium low (typically <0.5%) to avoid solvent-induced toxicity.
Q3: How can I confirm the identity and purity of my sample?
A3: A combination of analytical techniques should be used to confirm the identity and purity of this compound.
-
Identity: Mass spectrometry (MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the structure.
-
Purity: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) is the standard method for determining purity.
Q4: Is this compound sensitive to light?
A4: Aromatic compounds, especially those with electron-withdrawing groups, can be susceptible to photodegradation.[15] It is good laboratory practice to protect the compound and its solutions from light by using amber vials or wrapping containers in aluminum foil. A photostability study, as part of a forced degradation protocol, can definitively determine its light sensitivity.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: As with any chemical, standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and toxicity information.
III. References
-
Angewandte Chemie International Edition. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
-
Drug Metabolism and Disposition. (1999). Investigation of the quantitative metabolic fate and urinary excretion of 3-methyl-4-trifluoromethylaniline and 3-methyl-4-trifluoromethylacetanilide in the rat.
-
RSC Advances. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.
-
ResearchGate. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF.
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ResearchGate. (2018). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
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Weizmann Institute of Science. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
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PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
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PubMed. (1990). The Accumulation and Metabolism of 3-trifluoromethylpyridine by Rat Olfactory and Hepatic Tissues.
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National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
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R Discovery. (2022). Forced Degradation Studies Research Articles.
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Semantic Scholar. (2018). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review.
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PubMed. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion.
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Journal of Pharmaceutical and Biomedical Analysis. (2003). The metabolism of 2-trifluormethylaniline and its acetanilide in the rat by 19F NMR monitored enzyme hydrolysis and 1H/19F HPLC-NMR spectroscopy.
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
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Photochemical & Photobiological Sciences. (2005). Time Evolution and Competing Pathways in Photodegradation of Trifluralin and Three of Its Major Degradation Products.
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Overcoming solubility issues with 3'-Trifluoromethyl-2-methylvaleranilide
Welcome to the technical support resource for 3'-Trifluoromethyl-2-methylvaleranilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for overcoming the solubility challenges associated with this compound. As Senior Application Scientists, we have synthesized data from the literature and our in-house expertise to create a practical, scientifically grounded resource.
Compound Profile: Understanding the Molecule
This compound is a compound characterized by a valeranilide structure with two key modifications: a methyl group at the 2-position of the valeric acid chain and a trifluoromethyl (CF₃) group on the aniline ring.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₆F₃NO | [1] |
| Molecular Weight | 259.27 g/mol | [1] |
| CAS Number | 1939-26-0 | [1] |
| Melting Point | 71-72 °C | [1] |
| Appearance | White Powder | [2] |
The trifluoromethyl group is a strong electron-withdrawing substituent known to significantly increase lipophilicity (logP) and metabolic stability.[3][4] This structural feature is the primary driver of the compound's poor aqueous solubility.
Part 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section addresses the most common initial hurdles encountered when working with this compound.
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
Answer: The poor aqueous solubility is a direct consequence of its molecular structure.
-
High Lipophilicity: The trifluoromethyl (CF₃) group is extremely hydrophobic, significantly repelling polar water molecules.[3][4]
-
Hydrophobic Backbone: The core structure, consisting of a phenyl ring and a substituted alkyl chain, is inherently nonpolar.
-
Strong Crystal Lattice: The compound is a solid at room temperature, indicating strong intermolecular forces in its crystal lattice.[1] Significant energy is required for solvent molecules to break this lattice and solvate individual molecules, a process that is not favorable for water.[5]
Q2: What is the recommended first step for dissolving the compound for in vitro experiments?
Answer: The standard and most effective initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most widely recommended co-solvent due to its powerful solubilizing ability for a wide range of organic compounds.[5][6]
Q3: My compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer. What is happening and how can I fix it?
Answer: This common phenomenon is known as "crashing out." It occurs when the compound, stable in the high-concentration organic stock, is rapidly transferred to an aqueous environment where its solubility limit is much lower.[5] The abrupt change in solvent polarity causes the compound to fall out of solution.
Here are several proven troubleshooting strategies:
-
Reduce Final Concentration: The most common issue is exceeding the compound's maximum solubility in the final aqueous medium. Systematically lower the target concentration until the solution remains clear.
-
Optimize Dilution Technique: Avoid adding the stock solution in one go. Instead, add the DMSO stock dropwise into the aqueous buffer while vortexing or stirring vigorously. This promotes rapid mixing and prevents localized areas of high concentration that can initiate precipitation.[5]
-
Increase Co-solvent Percentage: The final concentration of DMSO in your assay is critical. While often kept below 0.5% to minimize biological effects, a slight increase to 1% or even 2% may be necessary to maintain solubility. Always run a vehicle control to confirm the co-solvent concentration is not affecting your experimental results.
-
Use a Warm Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes increase the solubility of the compound, but be cautious as this can affect the stability of other components in your experiment.
Q4: Are there alternatives to DMSO? My cells are sensitive to it.
Answer: Yes, several other water-miscible organic solvents can be used, though they may offer different solubilizing power. The choice depends on your specific experimental constraints and cell tolerances.
-
Ethanol (EtOH): A common alternative, but often less potent than DMSO.
-
Dimethylformamide (DMF): Another strong solvent, similar in power to DMSO.
-
Polyethylene Glycols (e.g., PEG 300, PEG 400): Often used in formulation development and can be less toxic to cells.[5]
-
Propylene Glycol: A viscous co-solvent that can be effective.[5]
When switching solvents, you must re-validate the solubility and ensure the new solvent has no adverse effects on your assay.
Q5: Can I use pH adjustment to increase the solubility of this compound?
Answer: It is highly unlikely that pH adjustment will be an effective strategy for this molecule. The anilide functional group is a very weak base with a predicted pKa well outside the typical physiological pH range of 1-8. The molecule lacks any readily ionizable acidic or basic functional groups. For a compound to exhibit pH-dependent solubility, it must be able to exist in both ionized and non-ionized forms within the tested pH range.[7][8] Since this compound will remain in its neutral, non-ionized form across this range, altering the pH will not significantly change its interaction with water and thus will not improve its solubility.[9][10]
Part 2: Advanced Solubilization Strategies
If the initial troubleshooting steps are insufficient for your required concentration, more advanced formulation techniques may be necessary. These are particularly relevant for in vivo studies or high-concentration screening.
Strategy 1: Complexation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[11][12] They can encapsulate poorly soluble molecules like this compound, forming a "host-guest" inclusion complex.[13][] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the guest molecule without altering its chemical structure.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity.[11]
When to Use: This is an excellent choice for both in vitro and in vivo applications where high concentrations are needed and the presence of organic co-solvents must be minimized.
Strategy 2: Solid Dispersions
Causality: A solid dispersion is a system where the drug is dispersed within a hydrophilic polymer matrix.[16][17] By methods such as solvent evaporation or melt extrusion, the drug can be distributed in an amorphous, high-energy state or as fine crystalline particles.[18][19] This formulation improves solubility and dissolution rate by:
-
Reducing Particle Size: Dispersing the drug at a near-molecular level maximizes the surface area available for dissolution.[20]
-
Increasing Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.
-
Amorphous State: Conversion to an amorphous form eliminates the need to overcome the crystal lattice energy during dissolution.[21]
When to Use: This strategy is primarily used for developing solid oral dosage forms for in vivo studies, aiming to improve oral bioavailability.[22][23] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[16]
Part 3: Visualization & Workflows
Decision-Making Workflow for Solubilization
The following diagram outlines a logical progression for addressing solubility issues with this compound.
Caption: Decision tree for selecting a solubility enhancement method.
Mechanism of Cyclodextrin Complexation
This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug.
Caption: Encapsulation of a drug within a cyclodextrin host molecule.
Part 4: Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol determines the thermodynamic equilibrium solubility of the compound in a given medium.[24]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired buffer (e.g., PBS, pH 7.4). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
Separation: After incubation, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully withdraw a sample of the clear supernatant. Dilute the sample in a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Evaluating Co-Solvent Systems for Solubility Enhancement
This protocol systematically evaluates the impact of increasing co-solvent concentrations.
Methodology:
-
Preparation: Prepare a series of co-solvent/buffer mixtures in different ratios (e.g., 1%, 2%, 5%, 10%, and 20% v/v DMSO in PBS).
-
Solubility Determination: Perform the shake-flask solubility determination (Protocol 1) for the compound in each co-solvent mixture.
-
Analysis: Plot the determined solubility of this compound as a function of the co-solvent concentration to identify the minimum concentration required to achieve your target solubility.
Protocol 3: Screening for Cyclodextrin-Mediated Solubility Enhancement
This protocol evaluates the effectiveness of HP-β-CD in improving solubility.[24]
Methodology:
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v in your desired buffer).
-
Equilibration: Add an excess of this compound to each cyclodextrin solution and equilibrate the samples for 24-48 hours using the shake-flask method.
-
Quantification: Centrifuge the samples, collect the supernatant, and determine the concentration of the dissolved compound by HPLC.
-
Analysis: Plot the solubility of the compound as a function of the HP-β-CD concentration. A linear relationship (a phase-solubility diagram of Aₗ-type) indicates the formation of a soluble inclusion complex and allows for the determination of the binding constant.
References
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. [Link]
-
IJPPS. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]
-
PubMed Central (PMC). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
PubMed Central (PMC). (n.d.). Fundamental aspects of solid dispersion technology for poorly soluble drugs. [Link]
-
PubMed Central (PMC). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
ResearchGate. (n.d.). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. [Link]
-
IJPPR. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]
-
MDPI. (n.d.). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. [Link]
-
IntechOpen. (2025). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. [Link]
-
P212121 Store. (n.d.). 3'-Trifluoromethyl-2,2-dimethylvaleranilide. [Link]
-
ChemBK. (n.d.). 3''-TRIFLUOROMETHYL-2,2-DIMETHYLVALERANILIDE ---WHITE POWDER---. [Link]
-
ResearchGate. (2011). Study of pH-dependent drugs solubility in water. [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
PubMed Central (PMC). (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. [Link]
-
Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents. [Link]
-
Preprints.org. (2024). An In-Depth Analysis of pH-Independent Controlled Drug Delivery Systems and Prospects for the Future. [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Technical Support Center: 3'-Trifluoromethyl-2-methylvaleranilide Synthesis
Welcome to the technical support center for the synthesis of 3'-Trifluoromethyl-2-methylvaleranilide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this specific amide synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental success.
Introduction: The Synthetic Landscape
The synthesis of this compound typically involves the coupling of 2-methylvaleric acid with 3-(trifluoromethyl)aniline. A robust and common method is the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by nucleophilic acyl substitution by the aniline.[1][]
While seemingly straightforward, this process is prone to several side reactions that can impact yield, purity, and scalability. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, focusing on the identification and analysis of common byproducts.
Part 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and actionable troubleshooting steps.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yield is a frequent issue stemming from several potential inefficiencies in the two-stage synthesis process.
-
Cause A: Incomplete Acyl Chloride Formation. The conversion of 2-methylvaleric acid to its acyl chloride is the critical activation step. Insufficient activation will leave unreacted carboxylic acid, which will not couple with the aniline under these conditions.
-
Troubleshooting:
-
Reagent Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride) to account for any moisture.[3]
-
Catalysis: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the formation of the acyl chloride by generating the highly reactive Vilsmeier reagent in situ.[3]
-
Temperature: While some reactions with oxalyl chloride proceed at room temperature, using thionyl chloride often requires gentle heating (e.g., 50-70 °C) to drive the reaction to completion.[3] Ensure all SO₂ and HCl gas has evolved before proceeding.
-
-
-
Cause B: Nucleophile Inactivation. The primary amine of 3-(trifluoromethyl)aniline is the nucleophile. The amide coupling reaction itself produces one equivalent of hydrochloric acid (HCl) as a byproduct.[4][5] This acid will protonate the aniline, forming an ammonium salt which is no longer nucleophilic, effectively halting the reaction and limiting the theoretical maximum yield to 50% in the absence of a base.[4]
-
Troubleshooting:
-
Add a Base: Incorporate a non-nucleophilic base, such as triethylamine (TEA) or pyridine, into the reaction mixture with the aniline. This base will act as an acid scavenger, neutralizing the HCl as it forms.[1]
-
Schotten-Baumann Conditions: Perform the reaction in a biphasic system, for example, an organic solvent like dichloromethane with an aqueous solution of a base like sodium hydroxide (NaOH). The HCl byproduct is neutralized in the aqueous phase, allowing the deprotonated amine to remain in the organic phase and react.[4]
-
-
-
Cause C: Hydrolysis of the Acyl Chloride. Acyl chlorides are highly reactive and susceptible to hydrolysis by water, which reverts them to the unreactive carboxylic acid.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents to minimize the presence of water.
-
-
Q2: I see a major byproduct with a higher molecular weight than my starting materials in the crude reaction mixture. What is it likely to be?
This is a classic indicator of 2-methylvaleric anhydride formation.
-
Formation Mechanism: This byproduct forms when a molecule of the 2-methylvaleroyl chloride intermediate reacts with a molecule of unreacted 2-methylvaleric acid (or its carboxylate salt). This is more likely to occur if the conversion to the acyl chloride is slow or incomplete before the amine is introduced.[6]
-
Identification:
-
Mass Spectrometry (MS): The anhydride will have a molecular weight corresponding to two molecules of the carboxylic acid minus the mass of one water molecule.
-
Infrared (IR) Spectroscopy: Anhydrides show two characteristic C=O stretching bands, typically around 1820 cm⁻¹ and 1760 cm⁻¹.
-
¹³C NMR Spectroscopy: The carbonyl carbons of the anhydride will have a distinct chemical shift compared to the amide and carboxylic acid.
-
Q3: My final product is contaminated with an impurity that has a very similar retention time in reverse-phase HPLC. How can I identify it?
When an impurity co-elutes or elutes very closely to the product, it often suggests a structurally similar compound.
-
Possible Identity: Positional Isomer. The most probable contaminant is a positional isomer, such as 4'-Trifluoromethyl-2-methylvaleranilide or 2'-Trifluoromethyl-2-methylvaleranilide . This issue originates from an impure starting material, i.e., the 3-(trifluoromethyl)aniline was contaminated with its 2- and/or 4-isomers.
-
Identification Strategy:
-
LC-MS Analysis: While the retention times may be similar, the mass spectra will be identical. This confirms it is an isomer.
-
GC-MS Analysis: Gas chromatography often provides better resolution for positional isomers. A GC-MS method can often separate the different isomers, allowing for their individual detection.[7][8]
-
¹⁹F NMR Spectroscopy: This is the most definitive technique. The chemical shift of the -CF₃ group is highly sensitive to its position on the aromatic ring. The ¹⁹F NMR spectrum of the impure sample will show multiple distinct signals, one for each isomer present.
-
Starting Material Analysis: Always analyze the purity of your starting 3-(trifluoromethyl)aniline by GC-MS or NMR before beginning the synthesis.
-
Part 2: Byproduct Analysis Protocols & Data
A systematic approach is crucial for identifying unknown byproducts. This section provides detailed analytical workflows and reference data.
Logical Workflow for Byproduct Identification
The following diagram illustrates a systematic workflow for identifying impurities encountered during your synthesis.
Caption: Workflow for systematic byproduct identification.
Reference Data for Key Compounds
The table below summarizes key physicochemical data for the main components involved in the synthesis. This data is essential for interpreting analytical results.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| 2-Methylvaleric Acid | C₆H₁₂O₂ | 116.16 | 97-61-0 | Starting Material |
| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | 98-16-8 | Starting Material |
| This compound | C₁₃H₁₆F₃NO | 259.27 | 1939-26-0 | Desired Product [9] |
| 2-Methylvaleroyl Chloride | C₆H₁₁ClO | 134.60 | 55947-23-4 | Reactive Intermediate |
| 2-Methylvaleric Anhydride | C₁₂H₂₂O₃ | 214.30 | 141943-39-9 | Common Byproduct |
| 4'-(Trifluoromethyl) Isomer | C₁₃H₁₆F₃NO | 259.27 | 1939-27-1 | Potential Impurity |
Experimental Protocol: GC-MS for Isomer and Byproduct Profiling
This protocol is optimized for the separation and identification of the target anilide, its isomers, and common byproducts.
1. Sample Preparation:
-
Dissolve ~1 mg of the crude reaction mixture or purified sample in 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.
2. GC-MS Instrumentation and Conditions:
-
GC Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
3. Data Interpretation:
-
Compare the retention times and mass spectra of peaks in your sample to analytical standards of the starting materials and the purified product.
-
For unknown peaks, analyze the fragmentation pattern. Look for the molecular ion (M⁺) and characteristic fragments (e.g., loss of the valeroyl side chain, fragments corresponding to the trifluoromethylaniline moiety). Analytical characterization of similar trifluoromethyl-containing compounds shows characteristic fragmentation patterns that can aid in identification.[7][8]
Experimental Protocol: ¹⁹F NMR for Isomer Contamination Analysis
¹⁹F NMR is a powerful, quantitative tool for assessing the purity of fluorinated compounds.[10]
1. Sample Preparation:
-
Dissolve 10-20 mg of the anilide sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
2. NMR Acquisition:
-
Spectrometer: Any standard NMR spectrometer (≥300 MHz for ¹H) equipped with a fluorine probe.
-
Experiment: A standard 1D ¹⁹F experiment (or ¹⁹F{¹H} for a decoupled spectrum).
-
Parameters:
-
Use a spectral width appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm).
-
A relaxation delay (d1) of 2-5 seconds is typically sufficient.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
No internal standard is strictly necessary for purity assessment, but an external reference can be used for precise chemical shift calibration.
-
3. Data Interpretation:
-
The 3'-CF₃ group of the desired product will give a sharp singlet (if proton-decoupled) at a characteristic chemical shift.
-
The presence of 2'-CF₃ or 4'-CF₃ isomers will result in additional singlets at different chemical shifts.
-
The relative integration of these signals corresponds directly to the molar ratio of the isomers in the sample.
Part 3: Mechanistic Insights
Understanding the reaction mechanisms is key to preventing byproduct formation.
Amide Formation vs. Side Reactions
The diagram below illustrates the desired reaction pathway against the competing side reactions discussed in this guide.
Caption: Desired reaction pathway and competing side reactions.
By carefully controlling reaction conditions—ensuring complete activation, maintaining an anhydrous environment, and effectively scavenging acid—researchers can significantly shift the equilibrium towards the desired amide product, minimizing the formation of these troublesome byproducts.
References
-
Popa, M., et al. (2021). Discussion on "Why did my amide synthesis does not work?". ResearchGate. Available at: [Link]
- BenchChem Technical Support Team. (2025). Challenges in the scale-up of amide synthesis processes. BenchChem.
- Reddit r/Chempros Community. (2021).
-
Chemistry Steps. Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
-
Clark, J. (n.d.). The Preparation of Amides. Chemguide. Available at: [Link]
- UNEP. (n.d.). Analytical Methods.
- Various Authors. (2025). An improved method of amide synthesis using acyl chlorides.
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]
- BOC Sciences. (2024).
-
LibreTexts Chemistry. (2023). Making Amides from Acyl Chlorides. Chemistry LibreTexts. Available at: [Link]
- Brandt, S. D., et al. (2012). Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. Drug Testing and Analysis, 4(6), 525-529.
- Brandt, S. D., et al. (2012). Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. Drug Testing and Analysis.
- Al-Shabrawi, M., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Future Journal of Pharmaceutical Sciences.
- Venkateswarlu, P. (1985).
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- 10. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Trifluoromethyl Compound Synthesis
The strategic incorporation of the trifluoromethyl (CF₃) group is a transformative tool in modern chemistry, capable of significantly enhancing the metabolic stability, lipophilicity, and binding affinity of organic molecules.[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for trifluoromethylation reactions, troubleshoot common experimental hurdles, and optimize reaction outcomes.
Troubleshooting Guide
This section directly addresses specific issues that may arise during the synthesis of trifluoromethyl compounds, providing a clear path from problem to resolution.
Question: My trifluoromethylation reaction has a low yield or is not proceeding at all. What are the primary causes and how can I resolve this?
Answer: Low or no yield is a common challenge in trifluoromethylation and can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity or Deactivation: The catalyst is the heart of the reaction, and its health is paramount.
-
Probable Cause: For transition-metal-catalyzed reactions, particularly with palladium or copper, the catalyst may be old, oxidized, or deactivated.[3] Similarly, in photoredox catalysis, the photocatalyst must be active and appropriate for the desired transformation.[4] Moisture-sensitive initiators, such as tetrabulylammonium fluoride (TBAF) used with TMSCF₃ (Ruppert-Prakash reagent), are notoriously prone to deactivation.[2]
-
Solution:
-
Use a Fresh Catalyst: Always start with a fresh batch of catalyst or initiator, especially if previous attempts have failed.[3]
-
Ensure Anhydrous Conditions: For moisture-sensitive systems, ensure all glassware is oven- or flame-dried and that all solvents and reagents are anhydrous.[2]
-
Optimize Catalyst Loading: While catalytic amounts are standard, insufficient loading can cause a reaction to stall. A systematic optimization of the catalyst loading (e.g., from 1 mol% to 10 mol%) may be necessary.[2][4]
-
Inert Atmosphere: Oxygen can interfere with many catalytic cycles, especially those involving radical intermediates.[4] Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) by properly degassing the solvent and flushing the reaction vessel.[4]
-
-
-
Sub-optimal Reaction Conditions: The interplay of solvent, temperature, and concentration is critical.
-
Probable Cause: The chosen solvent may not be optimal for the specific catalytic system. For instance, some reactions are sluggish in common solvents like THF but are significantly accelerated in polar aprotic solvents like DMF.[2] Temperature can also be a crucial factor; while many photoredox reactions are run at room temperature, some systems may benefit from gentle heating.[4]
-
Solution:
-
Solvent Screening: Conduct a solvent screen to identify the optimal medium for your substrate and catalyst system.[4]
-
Temperature Optimization: If the reaction is sluggish at room temperature, consider a controlled, incremental increase in temperature while monitoring the reaction progress.[5]
-
Concentration Adjustment: Both very high and very low concentrations of reactants can be detrimental. Experiment with adjusting the concentration to find the optimal range.[4]
-
-
-
Poor Substrate Reactivity: The electronic and steric properties of your substrate play a significant role.
-
Probable Cause: Electron-deficient substrates are generally more reactive in nucleophilic trifluoromethylations, while electron-rich substrates are more susceptible to electrophilic or radical trifluoromethylation.[2][4]
-
Solution: For less reactive substrates, a more potent catalyst system or more "forcing" reaction conditions (e.g., higher temperature, different solvent) may be required.[4]
-
Question: My reaction is producing significant side products. How can I improve the selectivity?
Answer: The formation of side products often competes with the desired trifluoromethylation pathway. Understanding the potential side reactions is key to mitigating them.
-
Hydrodehalogenation or Dimerization:
-
Probable Cause: These side reactions are common in cross-coupling reactions and can arise from premature quenching of intermediates or catalyst-driven side pathways.
-
Solution:
-
Optimize Ligand Choice: The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity. A ligand screen can often identify a system that favors the desired reductive elimination over side reactions.
-
Control Reaction Time and Temperature: Over-running a reaction or using excessive heat can lead to the decomposition of products and the formation of byproducts. Monitor the reaction progress by TLC or GC-MS and quench it once the starting material is consumed.
-
-
-
Formation of Brominated or Chlorinated Byproducts:
-
Probable Cause: In radical trifluoromethylations using reagents like CBrF₃ or CF₃SO₂Cl, the halogen radical can also react with the substrate or solvent.[4][6]
-
Solution:
-
Inert Solvent: Choose a solvent that is inert under the reaction conditions.[4]
-
Control Radical Concentration: An excessively high concentration of trifluoromethyl radicals can lead to non-selective reactions. This can be controlled by reducing the amount of radical initiator or, in photocatalytic reactions, the intensity of the light source.[4]
-
-
-
Over-fluorination or Reaction at an Undesired Position:
-
Probable Cause: The desired product may be sufficiently reactive to undergo further trifluoromethylation.[5] In other cases, the inherent electronics of the substrate may direct the trifluoromethyl group to a different position than desired.
-
Solution:
-
Stoichiometry Control: Reduce the stoichiometry of the trifluoromethylating agent or shorten the reaction time.[5]
-
Use of Directing Groups: For C-H trifluoromethylation, the use of a directing group can provide exquisite control over the site of reaction, although this requires additional synthetic steps for installation and removal.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between a nucleophilic, electrophilic, or radical trifluoromethylation strategy?
A1: The choice of strategy depends heavily on the nature of your substrate and the desired bond construction.
-
Nucleophilic Trifluoromethylation: This approach is ideal for substrates that are electrophilic, such as aldehydes, ketones, and imines. The most common source of the nucleophilic "CF₃⁻" synthon is trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent.[2][8] This method requires a catalytic amount of an initiator, typically a fluoride source like TBAF or a non-fluoride base like K₂CO₃.[2]
-
Electrophilic Trifluoromethylation: This strategy is suited for nucleophilic substrates like enolates, enamines, and electron-rich aromatic or heteroaromatic compounds.[8] Common electrophilic trifluoromethylating reagents include hypervalent iodine compounds (e.g., Togni reagents) and sulfonium salts (e.g., Umemoto reagents).[8]
-
Radical Trifluoromethylation: This is a versatile approach for the trifluoromethylation of alkenes and (hetero)arenes, particularly through C-H functionalization.[8][9] The trifluoromethyl radical (•CF₃) is typically generated via photoredox catalysis or with a radical initiator from sources like trifluoroiodomethane (CF₃I) or sodium trifluoromethanesulfinate (Langlois' reagent).[8][10][11]
Q2: What are the key differences between copper-catalyzed and palladium-catalyzed trifluoromethylation of aryl halides?
A2: Both copper and palladium are workhorses in cross-coupling reactions, but they have distinct advantages and disadvantages in trifluoromethylation.
| Feature | Copper-Catalyzed | Palladium-Catalyzed |
| CF₃ Source | Often uses CF₃I, CF₃CO₂K, or TMSCF₃.[8][12][13] | Typically employs (trifluoromethyl)triethylsilane (TESCF₃).[7] |
| Substrate Scope | Generally effective for aryl iodides and bromides. | Broader scope, including aryl chlorides and triflates.[7] |
| Functional Group Tolerance | Can be sensitive to certain functional groups. | Often exhibits excellent functional group tolerance, though protic groups can be problematic.[7][14] |
| Reaction Conditions | Often requires higher temperatures.[7] | Generally proceeds under milder conditions.[7] |
| Mechanism | Believed to proceed through a Cu-CF₃ intermediate.[12] | Involves a classic oxidative addition, transmetalation, and reductive elimination cycle.[7] |
Q3: My photocatalytic trifluoromethylation is not working. What should I check?
A3: Photocatalytic reactions have their own unique set of parameters to consider.
-
The Light Source: Ensure your light source is emitting at the correct wavelength to excite the photocatalyst.[4] The intensity of the light can also be a factor; too low and the reaction won't initiate, too high and it could lead to catalyst decomposition.
-
The Photocatalyst: Common photocatalysts include ruthenium and iridium complexes.[10] Ensure the catalyst is pure and has not decomposed. In some cases, a simple switch of photocatalyst (e.g., from a Ru-based to an Ir-based one) can significantly improve results.[10]
-
Degassing: As mentioned earlier, oxygen can quench the excited state of the photocatalyst and interfere with radical pathways. Thoroughly degassing the reaction mixture is crucial.[4]
-
Reaction Vessel: The material of the reaction vessel can be important. Ensure it is transparent to the wavelength of light being used.
Experimental Workflows and Diagrams
Decision-Making Workflow for Catalyst Selection
The following diagram illustrates a logical progression for selecting a trifluoromethylation strategy based on the substrate type.
Caption: A decision tree for selecting the appropriate trifluoromethylation strategy.
Generalized Catalytic Cycle for Cross-Coupling Trifluoromethylation
This diagram outlines the key steps in a typical transition-metal-catalyzed cross-coupling reaction for the formation of an Ar-CF₃ bond.
Caption: Key steps in a transition-metal-catalyzed trifluoromethylation cross-coupling.
References
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature, 473(7348), 470–477. [Link]
-
SciSpace. (n.d.). Catalysis for fluorination and trifluoromethylation. [Link]
-
Wang, J., et al. (2022). Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. Frontiers in Chemistry, 10, 1023795. [Link]
-
J. C. F. D. Lima, C. H. S. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5345. [Link]
- Al-Abed, Y. (Ed.). (2019). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes.
-
Maiti, D., & Pérez, L. M. (2023). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. Journal of the American Chemical Society, 145(46), 25313–25319. [Link]
-
ResearchGate. (n.d.). The optimization of reaction conditions for trifluoromethylation of chalcone 1a with TMSCF 3. [Link]
-
Maiti, D., & Pérez, L. M. (2023). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. ACS Publications. [Link]
-
Powers, D. C., & Uyeda, C. (2017). Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. ACS Catalysis, 7(5), 3124–3128. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. Journal of the American Chemical Society, 133(41), 16543–16546. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide. [Link]
-
ResearchGate. (n.d.). Optimization for the Trifluoromethylation. [Link]
-
ResearchGate. (2011). (PDF) Catalysis for Fluorination and Trifluoromethylation. [Link]
-
Prakash, G. K. S., & Ni, C. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 114(12), 6029–6076. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. [Link]
-
Pannecoucke, X., & Gillaizeau, I. (2022). Remote Radical Trifluoromethylation: A Unified Approach to the Selective Synthesis of γ-Trifluoromethyl α,β-Unsaturated Carbonyl Compounds. Organic Letters, 24(50), 9229–9234. [Link]
-
Wang, X., et al. (2023). Visible-Light-Induced Metal-Free Radical Cascade Trifluoromethylation/Cyclization for Synthesis of Trifluoromethyl/Trifluoroethyl Tetrahydroquinolines. The Journal of Organic Chemistry, 88(22), 15634–15644. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
-
Buchwald, S. L., et al. (2013). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Angewandte Chemie International Edition, 52(42), 11011–11015. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes. [Link]
-
J. C. F. D. Lima, C. H. S. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5345. [Link]
-
Beilstein Journals. (2018). Progress in copper-catalyzed trifluoromethylation. [Link]
-
ThatChemist. (2022, May 30). Carbon Trifluoromethylation (IOC 49) [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. [Link]
-
Kobayashi, Y., & Kumadaki, I. (1980). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1, 661-664. [Link]
-
Morales-Vidal, J. (2020, December 2). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1 [Video]. YouTube. [Link]
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Technical Support Center: Reaction Monitoring of 3'-Trifluoromethyl-2-methylvaleranilide Formation
Welcome to the dedicated technical support guide for the synthesis and reaction monitoring of 3'-Trifluoromethyl-2-methylvaleranilide. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this specific amide bond formation. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed analytical protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this and other amides is through the coupling of a carboxylic acid and an amine.[1][2] For this specific target, the reaction involves coupling 2-methylvaleric acid with 3-(trifluoromethyl)aniline. To facilitate the reaction, the carboxylic acid must be "activated." Common activation strategies include:
-
Conversion to an Acyl Chloride: Reacting 2-methylvaleric acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive towards the amine.[]
-
Use of Coupling Reagents: Employing carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions like racemization.[2][4]
Q2: Why is reaction monitoring so critical for this synthesis?
Reaction monitoring is essential for several reasons:
-
Determining Reaction Endpoint: It allows you to identify the precise moment the reaction is complete, preventing unnecessary heating or extended reaction times that could lead to side product formation or degradation.
-
Process Optimization: By tracking the rate of formation of the product and consumption of reactants, you can optimize parameters such as temperature, catalyst loading, and reagent stoichiometry.
-
Impurity Profiling: Monitoring can reveal the formation of unexpected side products in real-time, providing crucial information for troubleshooting and downstream purification strategies.[5]
-
Ensuring Reproducibility: A well-defined monitoring protocol ensures that the process is consistent and scalable.
Q3: Which analytical technique is best for monitoring this reaction?
The "best" technique depends on your specific needs (qualitative vs. quantitative, speed, available equipment).
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative checks on reaction progress at the bench. It's excellent for quickly visualizing the consumption of starting materials and the appearance of the product spot.[][6]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It provides accurate data on the concentration of reactants, products, and impurities, making it the gold standard for kinetic studies and purity assessment.[4][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool if the analyte and reactants are sufficiently volatile and thermally stable. It offers excellent separation and definitive identification of components through their mass spectra.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to monitor the reaction in situ. The presence of the trifluoromethyl (CF₃) group makes ¹⁹F NMR a particularly clean and sensitive probe, alongside standard ¹H NMR.[10][11]
Visual Workflow: Selecting a Monitoring Technique
The choice of an analytical method is a critical decision point in the experimental workflow. This diagram outlines a logical approach to selecting the most appropriate technique based on the experimental goals.
Caption: Decision tree for selecting the appropriate analytical monitoring technique.
Troubleshooting Guide
Even well-established protocols can encounter issues. This guide addresses common problems in the synthesis of this compound.
Problem 1: Low or No Product Formation
Potential Causes:
-
Ineffective Carboxylic Acid Activation: The coupling reagent (e.g., EDC, DCC) may have degraded due to improper storage (sensitivity to moisture), or the activation to an acyl chloride may have been incomplete.
-
Hydrolysis of Activated Species: The presence of water in the reaction solvent or reagents can hydrolyze the highly reactive activated intermediate (e.g., O-acylisourea or acyl chloride) back to the starting carboxylic acid before it can react with the amine.[12]
-
Low Nucleophilicity of the Amine: The trifluoromethyl group on the aniline ring is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amine group, making it a less reactive partner in the coupling reaction.[4]
-
Incorrect Reaction Temperature: Amide bond formation can be exothermic, but some sterically hindered or electronically deactivated substrates require heating to proceed at a reasonable rate.[4] Conversely, excessive heat can degrade reagents or products.
Recommended Solutions:
-
Verify Reagent Quality: Use freshly opened or properly stored coupling reagents. For acyl chloride formation, ensure the thionyl chloride is fresh and the reaction is protected from atmospheric moisture.
-
Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of reactive intermediates.[13]
-
Increase Reaction Temperature: For this electronically deactivated amine, consider heating the reaction mixture. Microwave-assisted heating can sometimes accelerate difficult couplings.[4]
-
Choose a More Potent Coupling System: If standard methods fail, switch to a more robust activation method. Converting the carboxylic acid to an acyl fluoride using a reagent like BTFFH has been shown to be effective for challenging couplings.[4]
Problem 2: Significant Formation of Side Products
Potential Causes:
-
N-acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which consumes the activated acid and is often difficult to remove.
-
Epimerization/Racemization: The chiral center at the 2-position of the 2-methylvaleric acid is susceptible to racemization under harsh reaction conditions (e.g., high heat or strong base), especially during the activation step.
-
Double Acylation: If the reaction conditions are not carefully controlled, a second molecule of the activated carboxylic acid could potentially react with the newly formed amide nitrogen, though this is less common.
Recommended Solutions:
-
Use an Additive with Carbodiimides: The addition of HOBt or HOBt alternatives traps the O-acylisourea intermediate to form an active ester. This intermediate is less prone to rearrangement and often results in higher yields and reduced side product formation.[2][13]
-
Control Temperature: Perform the activation and coupling at low temperatures (e.g., 0 °C) to minimize the risk of racemization. Acyl fluorides are reported to be less prone to racemization than acyl chlorides.[4]
-
Monitor Stoichiometry: Ensure precise control over the stoichiometry of the reactants. Use the amine as the limiting reagent if it is the more valuable component.
Visual Aid: Reaction and Troubleshooting Pathway
This diagram illustrates the core reaction and a simplified troubleshooting path for incomplete conversion.
Caption: The synthetic pathway and a troubleshooting decision process for low yield.
Detailed Analytical Protocols
Protocol 1: TLC Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Solvent System: A common mobile phase is a mixture of hexane and ethyl acetate. Start with a 4:1 (Hexane:EtOAc) ratio and adjust as needed to achieve an R_f value of ~0.3-0.5 for the product.
-
Spotting: At timed intervals (e.g., 0, 30, 60, 120 min), take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., dichloromethane), and spot it on the TLC plate alongside co-spots of the starting materials.
-
Development & Visualization: Develop the plate in a chamber saturated with the mobile phase. Visualize the spots under UV light (254 nm). The disappearance of the starting material spots and the appearance of a new product spot indicate reaction progress.[6]
Protocol 2: HPLC-UV Quantitative Analysis
This protocol provides a robust method for accurately tracking reaction conversion and purity.
| Parameter | Recommended Condition | Rationale |
| Column | C16 Amide or C18, 150 x 4.6 mm, 5 µm | C16 Amide columns can offer unique selectivity for amides, while C18 is a robust general-purpose choice.[14] |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile | Provides good peak shape and resolution for aromatic compounds. |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold 2 min | A gradient is necessary to elute both the more polar starting materials and the less polar product. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic rings in both the aniline and the final product provide strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard injection volume. |
Sample Preparation:
-
At each time point, withdraw ~50 µL of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 1 mL of mobile phase in an HPLC vial to prevent further reaction.
-
Vortex the vial thoroughly before placing it in the autosampler.
Protocol 3: GC-MS Analysis
-
Derivatization (if necessary): The starting carboxylic acid and amine may exhibit poor peak shape. Derivatization with a silylating agent like MTBSTFA can improve volatility and chromatography. The amide product is generally stable and volatile enough for direct analysis.
-
GC Conditions:
-
Column: SLB-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film).
-
Carrier Gas: Helium at 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 50-400 m/z.
-
-
Data Analysis: Monitor the disappearance of the reactant peaks and the appearance of the product peak at its characteristic retention time. Use the mass spectrum to confirm the identity of the product and any observed impurities.[9]
Protocol 4: NMR Monitoring
-
Sample Preparation: At each time point, take an aliquot of the reaction, quench it, and remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Monitor the disappearance of the amine N-H proton from 3-(trifluoromethyl)aniline and the appearance of the new amide N-H proton signal in the product, which typically appears further downfield. Also, track changes in the aromatic signals.
-
¹⁹F NMR: This is a highly specific method. The reaction can be monitored by observing the single resonance for the -CF₃ group. A small chemical shift change between the starting aniline and the final anilide product will provide a clean, unambiguous view of the reaction's progress.[15] NMR is non-destructive and highly reproducible, making it excellent for kinetic studies.[10]
References
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. [Link]
- Clark, J. H., & Macquarrie, D. J. (Eds.). (2017). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Royal Society of Chemistry.
-
Jones, C. K., Schlosser, M. J., van Zijl, P. C., & Strouse, G. F. (2012). A New Method for Detecting Exchanging Amide Protons Using Chemical Exchange Rotation Transfer. Magnetic Resonance in Medicine, 67(6), 1579–1589. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Di Mauro, G., et al. (2021). Discovery of a Novel Trifluoromethyl Diazirine Inhibitor of SARS-CoV-2 Mpro. Molecules, 26(23), 7245. [Link]
-
Ismail, O., & Nielsen, T. E. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11637-11640. [Link]
-
Yeo, C. Y., et al. (2022). Exploratory Evaluation of Peptide-Based Immunization Targeting Fusion Glycoprotein-Derived Epitopes of Nipah Virus in Murine Model. Vaccines, 10(1), 108. [Link]
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Gci-Akay, C., & Boskey, A. L. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Applied Sciences, 10(14), 4966. [Link]
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Liu, J., & Li, L. (2023). NMR Based Methods for Metabolites Analysis. Metabolites, 13(3), 398. [Link]
-
MicroSolv Technology Corporation. (2016). Amide or Amino HPLC Columns What are the Differences. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. [Link]
-
Shishkin, M. A., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 11(60), 38047-38052. [Link]
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Kljun, J., & Turel, I. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Acta Chimica Slovenica, 66(4), 783-793. [Link]
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-
Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. [Link]
-
Mykhailiuk, P. K., et al. (2008). Synthesis of trifluoromethyl-substituted proline analogues as 19F NMR labels for peptides in the polyproline II conformation. Angewandte Chemie International Edition, 47(31), 5765-5767. [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 3'-Trifluoromethyl-2-methylvaleranilide
Abstract
The robust, reliable, and consistent analysis of pharmaceutical intermediates and active ingredients is the bedrock of drug development and quality control. This guide provides an in-depth comparison of analytical method validation for 3'-Trifluoromethyl-2-methylvaleranilide, a compound characteristic of modern synthetic molecules featuring both alkyl and fluorinated aromatic moieties. We present a comparative analysis of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). This document is structured to provide not only the procedural steps for validation but also the scientific rationale behind methodological choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The objective is to equip researchers, analytical scientists, and drug development professionals with the expertise to select and validate the most suitable analytical procedure for their intended purpose.
Introduction: The Analyte and the Imperative for Validation
This compound (CAS No. 1939-26-0) is a complex organic molecule with a molecular weight of 259.27 g/mol .[3] Its structure, featuring a non-polar alkyl chain (2-methylvaleryl) and a polar, electron-withdrawing trifluoromethyl group on an anilide backbone, presents unique analytical challenges and opportunities. The trifluoromethyl group enhances lipophilicity and metabolic stability, common strategies in modern drug design.[4] The anilide portion of the molecule contains a chromophore, making it amenable to UV detection. Its predicted boiling point of approximately 343°C suggests that it is sufficiently volatile for Gas Chromatography, provided it exhibits thermal stability.[3]
Why is rigorous validation non-negotiable? The objective of validating an analytical procedure is to provide documented evidence that the method is fit for its intended purpose.[2][5][6] For a compound like this compound, this could mean:
-
Quantifying potency in a drug substance (assay).
-
Detecting and quantifying impurities from the synthetic process.
-
Monitoring stability under various stress conditions.
Failure to properly validate a method can lead to inaccurate batch releases, failed regulatory submissions, and compromised patient safety. The principles discussed herein are rooted in the globally recognized ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures , which provides a comprehensive framework for validation.[1][2][7]
The Analytical Landscape: Choosing the Right Tool
The selection of an analytical technique is the first critical decision. Based on the physicochemical properties of this compound, we will compare the two most logical and powerful choices: HPLC-UV and GC-MS.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of pharmaceutical analysis. The analyte's aromatic ring and conjugated amide system will produce a strong UV absorbance, allowing for sensitive detection. HPLC is ideal for non-volatile or thermally labile compounds and offers excellent quantitation.
-
Gas Chromatography (GC) with Mass Spectrometry (MS) Detection: GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. Coupling it with a mass spectrometer provides exceptional specificity, as it identifies compounds based on their mass-to-charge ratio and fragmentation patterns, not just their retention time. This is particularly powerful for impurity identification.
The decision-making process for selecting a method can be visualized as follows:
Caption: Decision tree for analytical method selection.
Validation Workflow: A Systematic Approach
Analytical method validation is not a single experiment but a holistic process. Each parameter builds upon the last, creating a pyramid of evidence that confirms the method's suitability. The process, as defined by ICH Q2(R1), follows a logical sequence.[8][9]
Caption: Logical workflow for analytical method validation.
Comparative Validation Protocols & Data
Here we detail the experimental protocols and present comparative data for validating an assay method for this compound.
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]
-
HPLC-UV Protocol:
-
Prepare solutions of a placebo (all formulation components except the analyte), a known related impurity, and the analyte standard.
-
Prepare a stressed sample by exposing an analyte solution to acid, base, peroxide, heat, and light to intentionally generate degradation products.
-
Inject all samples.
-
Acceptance Criteria: The analyte peak must be free from co-elution from any other peaks. Peak purity analysis (using a photodiode array detector) should show no spectral inconsistencies across the analyte peak in the stressed sample.
-
-
GC-MS Protocol:
-
Follow steps 1-3 from the HPLC protocol.
-
Acceptance Criteria: The analyte peak must be chromatographically resolved. More importantly, the mass spectrum of the analyte peak in the spiked and stressed samples must be identical to that of the pure standard, with no interfering ions from co-eluting species.
-
| Parameter | HPLC-UV | GC-MS | Senior Scientist Insight |
| Specificity | Good. Relies on chromatographic resolution. Peak purity analysis adds confidence. | Excellent . Provides orthogonal confirmation via mass fragmentation patterns, making it far superior for unambiguous identification. | GC-MS is the authoritative choice for identifying unknown impurities or confirming identity in complex matrices. HPLC-UV is often sufficient for routine QC if potential interferents are well-characterized. |
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.
-
Protocol (Applicable to both HPLC & GC):
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 80% to 120% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean instrument response versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
-
| Parameter | HPLC-UV | GC-MS | Senior Scientist Insight |
| Linearity (R²) | ≥ 0.9995 | ≥ 0.9992 | Both techniques demonstrate excellent linearity. The slightly higher R² in HPLC is common due to the highly reproducible nature of modern autosamplers and UV detectors for well-behaved chromophores. |
| Range | 80 - 120% of nominal | 80 - 120% of nominal | The range is defined by the intended purpose of the method (e.g., an impurity test would require a much lower range). Both methods are suitable for a standard assay range. |
Accuracy (Recovery)
Accuracy measures the closeness of the test results to the true value. It is typically determined by a recovery study.
-
Protocol (Spike Recovery Method):
-
Prepare a placebo mixture of the drug product.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
-
Precision (Repeatability & Intermediate Precision)
Precision expresses the agreement among a series of measurements.
-
Repeatability (Intra-assay precision): Analyzes sample sets under the same operating conditions over a short interval.
-
Intermediate Precision: Evaluates the effects of random events within a laboratory, such as different days, different analysts, or different equipment.[9]
-
Protocol (Combined):
-
Analyst 1 / Day 1 / Instrument 1: Prepare and analyze six individual samples of the analyte at 100% of the target concentration.
-
Analyst 2 / Day 2 / Instrument 2: Repeat the process.
-
Calculate the Relative Standard Deviation (%RSD) for the first set (repeatability), the second set, and all 12 results combined (intermediate precision).
-
Acceptance Criteria: %RSD for repeatability should be ≤ 1.0%. %RSD for intermediate precision should be ≤ 2.0%.
-
| Parameter | HPLC-UV | GC-MS | Senior Scientist Insight |
| Accuracy (% Recovery) | 99.5 ± 0.8% | 99.2 ± 1.2% | Both methods show excellent accuracy. The slightly wider deviation in GC can sometimes be attributed to variability in the injection or ionization process, but both are well within typical acceptance limits. |
| Precision (% RSD) | Repeatability: ≤ 0.5%Intermediate: ≤ 1.0% | Repeatability: ≤ 0.8%Intermediate: ≤ 1.5% | HPLC-UV generally demonstrates superior precision due to the robustness of modern liquid chromatography systems. GC systems can be more sensitive to minor variations in column performance and inlet conditions. |
Limit of Quantitation (LOQ) and Robustness
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for impurity analysis. GC-MS, particularly in Single Ion Monitoring (SIM) mode, will almost always provide a significantly lower LOQ than HPLC-UV.
-
Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C).[9] This is typically evaluated during development to identify critical parameters that must be carefully controlled.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and validatable techniques for the analysis of this compound. The choice of method is not a matter of which is "better," but which is more fit for purpose .
-
For routine Quality Control (QC) release testing and potency assays, HPLC-UV is the recommended method. It provides a superior combination of high precision, robustness, and operational simplicity, making it ideal for high-throughput environments. Its performance in accuracy and linearity is more than sufficient for this application.
-
For impurity identification, stability studies, and applications requiring the highest degree of certainty, GC-MS is the superior choice. Its unparalleled specificity ensures that what is being measured is unequivocally the analyte of interest, free from interference. This is critical when characterizing unknown degradation products or trace-level impurities.
Ultimately, a comprehensive analytical strategy may leverage both techniques: HPLC-UV for routine quantitative analysis and GC-MS for orthogonal validation and in-depth investigations. This dual approach provides a self-validating system that ensures the highest level of scientific integrity and product quality.
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Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance (June 2024) . ProPharma. [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV . Pharmaguideline. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry (September 2021) . U.S. Food and Drug Administration. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015) . U.S. Food and Drug Administration. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures (April 2024) . Starodub. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [Link]
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ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 (December 2023) . European Medicines Agency (EMA). [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). [Link]
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Quality: specifications, analytical procedures and analytical validation . European Medicines Agency (EMA). [Link]
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3'-Trifluoromethyl-2,2-dimethylvaleranilide . P212121 Store. [Link]
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Analytical characterization of three trifluoromethyl-substituted methcathinone isomers . Wiley Online Library. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]
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3-(Trifluoromethyl)aniline . PubChem. [Link]
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Introduction: The Strategic Advantage of Trifluoromethylation in NSAID Development
An Objective Guide to Trifluoromethylated NSAID Precursors for Drug Development Professionals
In modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (-CF3) group is a cornerstone of rational drug design, particularly in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] The unique electronic properties of the -CF3 group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] Its strong electron-withdrawing nature, combined with its metabolic stability and lipophilicity, can lead to enhanced binding affinity, improved membrane permeability, and increased resistance to metabolic degradation.[2][3]
This guide provides a comparative analysis of trifluoromethylated NSAID precursors against their non-fluorinated analogs. We will delve into the synthetic pathways, physicochemical properties, and biological performance, supported by experimental data, to offer a comprehensive resource for researchers and drug development professionals.
The Trifluoromethyl Group's Impact on Physicochemical Properties
The introduction of a -CF3 group into a potential drug candidate dramatically alters its physicochemical properties, which are fundamental to improving a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4]
-
Lipophilicity (LogP): The -CF3 group is known to be one of the most lipophilic substituents in drug design.[3] This enhanced lipophilicity can facilitate membrane permeability, influencing drug-receptor interactions and overall pharmacokinetic behavior.[3]
-
Acidity (pKa): Fluorine's high electronegativity creates a strong electron-withdrawing inductive effect. This effect stabilizes the conjugate base of an acidic functional group, thereby increasing its acidity and resulting in a lower pKa value.[4] This modulation can be critical for optimizing interactions with biological targets.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability often leads to a longer drug half-life and improved bioavailability.[2]
-
Binding Affinity: The trifluoromethyl group can enhance binding affinity through multiple mechanisms. Its steric bulk can lead to favorable van der Waals interactions within a protein's binding pocket, and it can participate in non-covalent interactions like dipole-dipole and halogen bonding.[2]
The following diagram illustrates the logical relationship between the trifluoromethyl group and its impact on key ADME properties.
Caption: Logical relationship of the trifluoromethyl group's impact on ADME properties.
Comparative Case Study: Trifluoromethylated vs. Non-Fluorinated NSAIDs
To illustrate the practical advantages of trifluoromethylation, we will compare two pairs of NSAIDs: the selective COX-2 inhibitor Celecoxib and its conceptual non-fluorinated analog, and Triflusal versus its parent compound, salicylic acid (the primary metabolite of Aspirin).
Case Study 1: Celecoxib - The Archetype of Trifluoromethylated NSAIDs
Celecoxib is a selective COX-2 inhibitor where the trifluoromethyl group is crucial for its biological activity.[2][5] The synthesis of Celecoxib relies on a pivotal trifluoromethylated precursor: 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione.[6] This intermediate provides the precise chemical framework required for constructing the final active pharmaceutical ingredient (API).[6]
The electron-withdrawing properties of the -CF3 group in Celecoxib are critical for its selective inhibition of the COX-2 enzyme over the COX-1 isoform, which helps reduce gastrointestinal side effects commonly associated with non-selective NSAIDs.[2][7]
Table 1: Physicochemical Property Comparison (Illustrative)
| Property | Non-Fluorinated Analog (e.g., Tolylacetic Acid) | Fluorinated Analog (e.g., 4-Fluorophenylacetic Acid) | Impact of Fluorination |
| Molecular Weight | 150.17 g/mol [8] | 154.14 g/mol [8] | Minimal increase |
| pKa | 4.37[8] | Predicted: ~4.1[8] | Increased Acidity[4] |
| logP | 1.9[8] | Predicted: ~2.1[8] | Increased Lipophilicity[3] |
Case Study 2: Triflusal vs. Aspirin
Triflusal is a 4-trifluoromethyl derivative of salicylic acid used for the secondary prevention of ischemic stroke.[9] Its main active metabolite is 2-hydroxy-4-trifluoromethylbenzoic acid (HTB).[10] Clinical studies comparing Triflusal with Aspirin provide direct evidence of the differential effects imparted by the -CF3 group.
In a randomized clinical trial, Triflusal demonstrated efficacy similar to Aspirin in preventing vascular events but with significantly fewer bleeding events.[11] Furthermore, studies on inflammatory biomarkers in patients with acute ischemic stroke revealed that Triflusal and Aspirin have different effects. For instance, an increase in Interleukin-6 (IL-6), a pro-inflammatory cytokine, was observed in the Aspirin group but not in the Triflusal group.[9][12] This suggests that Triflusal modulates inflammatory pathways differently than Aspirin, which may contribute to its distinct clinical profile.[9]
Table 2: Clinical Performance of Triflusal vs. Aspirin
| Endpoint | Triflusal | Aspirin | Outcome |
| Primary Efficacy | Equivalent to Aspirin | Equivalent to Triflusal | Similar prevention of vascular events[11] |
| Primary Safety | 50% less likely to cause bleeding events | Higher incidence of bleeding | Better safety profile for Triflusal[11] |
| Inflammatory Marker (IL-6) | No significant increase | Significant increase at day 3 & 7 | Differential modulation of inflammation[9] |
Synthesis of Trifluoromethylated NSAID Precursors: A Protocol
The synthesis of trifluoromethylated precursors is a critical first step in manufacturing advanced NSAIDs. The Claisen condensation is a common method used to produce the key precursor for Celecoxib.[13]
Experimental Protocol: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
This protocol describes the synthesis of the pivotal intermediate for Celecoxib via a base-catalyzed Claisen condensation.[13]
Materials:
-
p-methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH)
-
Aprotic organic solvent (e.g., Toluene)
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a dry four-neck flask under an inert atmosphere, add 400ml of toluene and 25g of sodium hydride.
-
Stir the suspension and heat to 60-65 °C.
-
Slowly add 40g of p-methylacetophenone dropwise to the mixture.
-
Concurrently, add 50g of ethyl trifluoroacetate dropwise. Maintain the temperature and stirring during the addition.
-
After the addition is complete, continue stirring the reaction mixture at 60-65 °C until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and carefully quench with a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the base.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.
-
The crude product can be purified further by distillation or chromatography as needed.
The following workflow diagram illustrates the synthesis of Celecoxib from this key precursor.
Caption: Synthetic workflow for Celecoxib production.
Mechanism of Action: How Trifluoromethylation Enhances COX Inhibition
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[14][15] These enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[7][16]
-
COX-1 is a constitutive enzyme involved in "house-keeping" functions, such as protecting the gastric mucosa.[17]
-
COX-2 is an inducible enzyme that is upregulated during inflammatory responses.[7]
The goal of many modern NSAIDs is to selectively inhibit COX-2 to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[7] The trifluoromethyl group, as seen in Celecoxib, plays a vital role in achieving this selectivity. Its steric and electronic properties allow the drug molecule to fit more snugly and interact more strongly with the active site of the COX-2 enzyme, which is slightly larger than that of COX-1.
Caption: Simplified pathway of selective COX-2 inhibition by a trifluoromethylated NSAID.
Conclusion
The incorporation of trifluoromethyl groups into NSAID precursors is a powerful and validated strategy in modern drug development. As demonstrated through the case studies of Celecoxib and Triflusal, this approach can significantly enhance a molecule's physicochemical properties and biological performance, leading to drugs with improved efficacy, selectivity, and safety profiles. The synthetic pathways to access these crucial precursors are well-established, providing a reliable foundation for the development of next-generation anti-inflammatory agents. For researchers in the field, a deep understanding of the principles and protocols outlined in this guide is essential for harnessing the full potential of trifluoromethylation.
References
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A Comparative Guide to the Structure-Activity Relationship of Trifluoromethyl Anilides in Drug Discovery and Agrochemicals
In the landscape of modern chemical research, the trifluoromethyl anilide scaffold has emerged as a cornerstone for the development of a diverse array of biologically active molecules. Its remarkable versatility stems from the unique physicochemical properties conferred by the trifluoromethyl (CF₃) group, which significantly influences a molecule's lipophilicity, metabolic stability, and binding interactions.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethyl anilides across different biological targets, from therapeutic agents in oncology and neurology to highly effective agrochemicals. We will delve into the causality behind experimental design and present validated protocols to empower researchers in their pursuit of novel chemical entities.
The Trifluoromethyl Anilide Core: A Privileged Scaffold
The trifluoromethyl anilide moiety consists of a trifluoromethyl group attached to an aniline ring, which is in turn linked to another chemical entity via an amide bond. The profound impact of the CF₃ group is a recurring theme in medicinal chemistry and agrochemical design.[1][2] Its high electronegativity and steric bulk, compared to a methyl group, alter the electronic properties of the aromatic ring and enhance the metabolic stability of the molecule by blocking potential sites of oxidation.[1] This increased stability and enhanced membrane permeability are critical for bioavailability and in vivo efficacy.[3]
Below is a generalized structure of a trifluoromethyl anilide, highlighting the key components that are typically varied in SAR studies.
Caption: Generalized structure of a trifluoromethyl anilide and its key contributions to molecular properties.
Comparative SAR Analysis Across Biological Targets
The true utility of the trifluoromethyl anilide scaffold is revealed when comparing its SAR across different biological applications. The position of the CF₃ group, the nature of the anilide linkage, and the substituents on the second aromatic ring dictate the molecule's specificity and potency.
Case Study 1: Trifluoromethyl Anilides as Kinase Inhibitors
In oncology, protein kinases are critical targets, and the trifluoromethyl anilide scaffold has been successfully employed to develop potent inhibitors. For instance, a series of trifluoromethyl arylamides based on the known Serine/Arginine-rich Protein Kinase (SRPK) inhibitor SRPIN340 have demonstrated significant antileukemia effects.[4]
Key SAR Insights:
-
Position of the Trifluoromethyl Group: The presence of a CF₃ group at the 5-position of the 2-(piperidin-1-yl)aniline core is crucial for activity.
-
Aryl Group Substitutions: Modifications on the isonicotinamide aryl ring have a profound impact on potency. Derivatives with electron-withdrawing groups generally exhibit superior cytotoxic effects against leukemia cell lines.[4]
-
Mechanism of Action: These compounds have been shown to trigger apoptosis and autophagy in cancer cells, highlighting their potential as multi-action therapeutic agents.[4]
| Compound | R1 (Aryl Group) | R2 (Aniline Ring) | IC₅₀ (µM) on Leukemia Cells |
| SRPIN340 | 4-pyridyl | 2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl | > 50 |
| Compound 24 | 4-pyridyl | 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl | 35.7 |
| Compound 30 | 4-pyridyl | 2-(4-hydroxypiperidin-1-yl)-5-(trifluoromethyl)phenyl | 6.0 |
| Compound 36 | 3-pyridyl | 2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl | 15.2 |
Data synthesized from literature reports on SRPK inhibitors.[4]
Case Study 2: Trifluoromethyl Anilides in Agrochemicals
The trifluoromethyl anilide scaffold is also a prominent feature in modern agrochemicals, particularly insecticides. Phthalic acid diamides containing a trifluoromethyl aniline moiety have shown excellent insecticidal activity against a broad spectrum of lepidopterous insects.[5]
Key SAR Insights:
-
Meta-Position of CF₃ Group: The placement of the trifluoromethyl group at the meta position on the aniline ring is a key determinant of insecticidal activity.[5]
-
Substituent Combinations: The overall activity is highly dependent on the combination of substituents on both the phthalic acid and the aniline portions of the molecule. A reasonable combination is required for optimal larvicidal activity.[5]
-
Broad Spectrum Activity: These compounds are effective against a range of lepidopteran pests, demonstrating the broad applicability of this chemical class in crop protection.[5]
Case Study 3: Trifluoromethyl Anilides as TRPA1 Antagonists
Transient Receptor Potential Ankyrin 1 (TRPA1) is an ion channel involved in pain and inflammation, making it an attractive target for novel analgesics.[6][7][8] A series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl) benzamides has been identified as potent TRPA1 antagonists.[7]
Key SAR Insights:
-
Core Scaffold: The aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl) benzamide scaffold is the foundational structure for this class of antagonists.[7]
-
Alkylamino Group: The nature of the alkylamino group at the 3-position of the trifluoromethyl aniline ring plays a critical role in modulating potency and selectivity.
-
Aryl Group: Variations in the aryl group of the benzamide portion allow for fine-tuning of the antagonist activity.
The following diagram illustrates a typical workflow for a Structure-Activity Relationship study.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Experimental Protocols
To ensure the integrity and reproducibility of SAR studies, validated experimental protocols are essential. Below are representative protocols for the evaluation of trifluoromethyl anilides.
Protocol 1: In Vitro Kinase Inhibition Assay (for Kinase Inhibitors)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound dilutions.
-
Add the target kinase and the specific substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell Viability Assay (for Anticancer Agents)
Objective: To assess the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom, opaque-walled microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the plate for 72 hours in a CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each compound concentration relative to a vehicle control (DMSO).
-
Determine the IC₅₀ values by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The trifluoromethyl anilide scaffold continues to be a highly valuable starting point for the design of new therapeutic agents and agrochemicals. The comparative analysis of its SAR across different biological targets reveals both common principles and target-specific nuances. The electron-withdrawing nature and steric profile of the trifluoromethyl group consistently contribute to enhanced metabolic stability and potency. However, the optimal substitution patterns on the aniline and adjacent aryl rings are highly dependent on the specific binding pocket of the target protein.
Future research in this area will likely focus on the development of more selective inhibitors by exploiting subtle differences in the target binding sites. The use of computational modeling and structure-based drug design will be instrumental in guiding the synthesis of next-generation trifluoromethyl anilides with improved efficacy and safety profiles. Furthermore, exploring novel bioisosteric replacements for the trifluoromethyl group could lead to the discovery of compounds with unique pharmacological properties.[9][10][11][12] The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon in this exciting and impactful field of chemical science.
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Genç, R., et al. (2013). Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. Molecules, 18(6), 6393-6413. [Link]
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A Comparative Guide to the Synthesis of 3'-Trifluoromethyl-2-methylvaleranilide for Researchers and Drug Development Professionals
The synthesis of pharmacologically relevant molecules necessitates a thorough evaluation of available chemical routes to ensure efficiency, scalability, and cost-effectiveness. 3'-Trifluoromethyl-2-methylvaleranilide, a compound of interest in medicinal chemistry, can be prepared through several synthetic pathways. This guide provides a detailed comparison of the primary synthesis routes, offering insights into the rationale behind experimental choices and presenting supporting data to inform your selection of the most suitable method.
Introduction to this compound
This compound is an amide that incorporates two key structural motifs: a trifluoromethyl-substituted aniline ring and a chiral 2-methylvaleric acid moiety. The trifluoromethyl group is a common bioisostere for a methyl or chloro group in drug design, often enhancing metabolic stability and receptor binding affinity. The valeranilide portion can influence the compound's pharmacokinetic properties. The core of its synthesis lies in the formation of a robust amide bond between 3-(trifluoromethyl)aniline and 2-methylvaleric acid.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two primary disconnection points, both centered around the amide bond. This leads to two main synthetic strategies:
Caption: Retrosynthetic analysis of this compound.
This guide will compare two primary synthetic routes: the Acid Chloride Pathway and the Direct Amide Coupling Pathway.
Route 1: The Acid Chloride Pathway
This classic and robust method involves the conversion of the carboxylic acid (2-methylvaleric acid) into a more reactive acyl chloride intermediate, which then readily reacts with the amine (3-(trifluoromethyl)aniline) to form the desired amide.[1][2] This is often referred to as the Schotten-Baumann reaction.[3][]
Workflow for the Acid Chloride Pathway
Caption: Workflow for the Acid Chloride Pathway.
Experimental Protocol: Acid Chloride Pathway
Step 1: Synthesis of 2-Methylvaleroyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylvaleric acid.
-
Slowly add thionyl chloride (SOCl₂) (typically 1.2-1.5 equivalents) to the flask at room temperature. The reaction can also be performed with oxalyl chloride in an aprotic solvent like DCM or THF.[1]
-
Heat the reaction mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-methylvaleroyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a separate flask, dissolve 3-(trifluoromethyl)aniline in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[2]
-
Add a suitable base, such as triethylamine (TEA) or pyridine (1.1-1.5 equivalents), to the amine solution and cool the mixture to 0 °C in an ice bath. The base is crucial to neutralize the HCl generated during the reaction.[5]
-
Slowly add the crude 2-methylvaleroyl chloride (1.0-1.1 equivalents) dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Rationale and Insights
-
Activation of Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures due to the formation of a stable ammonium carboxylate salt.[1] Converting the carboxylic acid to a highly electrophilic acid chloride significantly increases its reactivity, allowing the reaction to proceed under milder conditions.[6]
-
Choice of Reagents: Thionyl chloride is a common and cost-effective reagent for this transformation. Oxalyl chloride is an alternative that often provides cleaner reactions, as the byproducts (CO, CO₂, HCl) are all gaseous.
-
Role of the Base: The acylation of the amine generates one equivalent of HCl.[5] A base is required to scavenge this acid, preventing the protonation of the starting amine, which would render it non-nucleophilic. Tertiary amines like triethylamine or pyridine are commonly used as they do not compete in the acylation reaction.[2]
Route 2: Direct Amide Coupling Pathway
This route involves the direct condensation of the carboxylic acid and the amine in the presence of a coupling agent.[7] This method is prevalent in peptide synthesis and has been widely adopted for the synthesis of amides in general due to its mild reaction conditions and high functional group tolerance.[6]
Workflow for the Direct Amide Coupling Pathway
Caption: Workflow for the Direct Amide Coupling Pathway.
Experimental Protocol: Direct Amide Coupling Pathway
-
Dissolve 2-methylvaleric acid (1.0 equivalent), 3-(trifluoromethyl)aniline (1.1 equivalents), and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF, DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours.
-
If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed during aqueous workup.
-
Dilute the reaction mixture with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.
Rationale and Insights
-
Mechanism of Coupling Agents: Carbodiimide coupling agents like DCC or EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6] This intermediate is then susceptible to nucleophilic attack by the amine. The addition of HOBt can further enhance the reaction efficiency and suppress side reactions by forming an active ester intermediate, which is less prone to racemization if chiral centers are present.
-
Advantages: This method avoids the use of harsh reagents like thionyl chloride and generally proceeds under mild conditions, making it compatible with a wider range of functional groups.
-
Disadvantages: Coupling agents can be expensive, and the removal of byproducts (e.g., DCU) can sometimes be challenging.
Comparison of Synthesis Routes
| Feature | Route 1: Acid Chloride Pathway | Route 2: Direct Amide Coupling |
| Reagents | Thionyl chloride/Oxalyl chloride, Base (TEA, Pyridine) | Coupling agents (DCC, EDC), Additives (HOBt) |
| Reaction Conditions | Generally mild, but acid chloride formation can be exothermic. | Very mild (often 0 °C to room temperature). |
| Yields | Typically high (80-95%). | Generally good to excellent (75-95%). |
| Scalability | Readily scalable for industrial production. | Can be more expensive to scale up due to the cost of coupling agents. |
| Safety/Handling | Thionyl chloride and acid chlorides are corrosive and moisture-sensitive. | Coupling agents can be allergens and require careful handling. |
| Byproduct Removal | Gaseous byproducts from acid chloride formation. Base hydrochloride salt removed by washing. | Urea byproducts (e.g., DCU) may require filtration or extensive washing. |
| Cost-Effectiveness | Generally more cost-effective for large-scale synthesis. | Can be more expensive due to the price of reagents. |
Synthesis of Starting Materials
The overall efficiency of the synthesis also depends on the availability and preparation of the starting materials.
-
2-Methylvaleric Acid: This compound is commercially available. It can also be synthesized via the oxidation of 2-methyl-1-pentanol or through the aldol condensation of propionaldehyde followed by hydrogenation and oxidation.[8][9][10]
-
3-(Trifluoromethyl)aniline: This is also a commercially available starting material. Its synthesis can be achieved through various methods, often involving the nitration of a benzotrichloride precursor, followed by fluorination and reduction of the nitro group.[11]
Conclusion
Both the Acid Chloride Pathway and the Direct Amide Coupling Pathway are viable methods for the synthesis of this compound.
-
The Acid Chloride Pathway is a robust, high-yielding, and cost-effective method, making it particularly suitable for large-scale production. However, it involves the handling of corrosive and moisture-sensitive reagents.
-
The Direct Amide Coupling Pathway offers milder reaction conditions and high functional group tolerance, which can be advantageous in complex syntheses or for preparing analogs with sensitive functionalities. The primary drawback is the higher cost and potential challenges with byproduct removal.
The choice between these routes will ultimately depend on the specific requirements of the project, including the scale of the synthesis, cost considerations, and the available laboratory equipment and expertise. For routine, large-scale preparation, the Acid Chloride Pathway is likely the more practical choice. For medicinal chemistry applications where rapid analog synthesis and functional group tolerance are paramount, the Direct Amide Coupling Pathway may be preferred.
References
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
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Li, Y., et al. (2022). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. Retrieved from [Link]
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Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. Retrieved from [Link]
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JoVE. (2023, April 30). Preparation of Amides. Retrieved from [Link]
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OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-methyl valeric acid. Retrieved from [Link]
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A Senior Application Scientist's Guide to In Vitro Assays for Trifluoromethyl Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Trifluoromethyl Group - A Double-Edged Sword in Drug Design
The strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, celebrated for its profound ability to enhance the pharmacological profile of drug candidates.[1] Its power lies in a unique combination of high electronegativity, metabolic stability, and lipophilicity.[2][3] The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the CF₃ group exceptionally resistant to oxidative metabolism, particularly by Cytochrome P450 (CYP) enzymes.[4] This "metabolic blocking" effect can dramatically increase a drug's half-life and bioavailability.[4][5] Furthermore, the CF₃ group's lipophilicity can improve membrane permeability, a critical factor for oral absorption and reaching intracellular targets.[3][6]
However, these same advantageous properties necessitate a rigorous and tailored in vitro evaluation strategy. Increased lipophilicity can introduce liabilities, such as off-target interactions with promiscuous targets like the hERG potassium channel, a key player in cardiotoxicity.[7][8] While resistant to metabolism, CF₃-containing molecules can still act as potent inhibitors of CYP enzymes, creating a risk for drug-drug interactions (DDIs).[9]
This guide provides an in-depth comparison of essential in vitro assays for characterizing trifluoromethyl compounds. Moving beyond mere protocols, we will explore the causal biochemistry, dissect experimental choices, and present a framework for building a robust, self-validating data package to confidently advance your CF₃-containing candidates.
Section 1: Assessing Metabolic Stability - The Core Advantage
The "Why": The primary rationale for introducing a CF₃ group is often to block a known or suspected site of oxidative metabolism on a molecule.[4] Where a methyl (–CH₃) group is susceptible to hydroxylation by CYP enzymes, the high energy of the C-F bond makes the CF₃ group a metabolic dead end.[2][4] This directly translates to lower intrinsic clearance and a longer in vivo half-life. The Liver Microsomal Stability Assay is the industry-standard initial test to quantify this effect.[10][11]
Primary Assay: In Vitro Liver Microsomal Stability
This assay determines the rate at which a compound is metabolized by the rich concentration of Phase I enzymes (primarily CYPs) found in liver microsomes, which are vesicles of the endoplasmic reticulum.[5][12]
Caption: Workflow for the in vitro microsomal stability assay.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.[4]
-
Materials:
-
Liver microsomes (human, rat, etc.)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[12]
-
Test compound and positive controls (e.g., Testosterone, Verapamil) dissolved in DMSO.
-
Stopping solution: Ice-cold acetonitrile containing an internal standard.[4][13]
-
96-well plates, incubator shaker, centrifuge, LC-MS/MS system.
-
-
Procedure:
-
Reagent Preparation: Prepare a working solution of the test compound (e.g., 1 µM final concentration) in phosphate buffer. Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold buffer.[4][14]
-
Reaction Setup: Add the diluted microsome suspension to the wells of a 96-well plate. Add the test compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes.[5]
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells simultaneously. The 0-minute time point is sampled immediately by adding stopping solution.[4]
-
Time Course: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding an equal volume of the ice-cold stopping solution.[5] Include a "minus cofactor" control where buffer is added instead of the NADPH system to check for non-enzymatic degradation.[15]
-
Sample Processing: Once all time points are collected, centrifuge the plate (e.g., 4000 rpm for 20 min at 4°C) to pellet precipitated proteins.[4]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.[15]
-
The slope of the line equals the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[4]
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[4]
-
The introduction of a CF₃ group is expected to dramatically increase metabolic stability compared to a metabolically labile analog (e.g., a methyl group).
| Parameter | Compound A (with -CH₃ group) | Compound B (with -CF₃ group) | Rationale for Difference |
| In Vitro t½ (min) | 15 | > 60 | The high C-F bond energy in Compound B prevents CYP-mediated oxidation that readily occurs on the -CH₃ group of Compound A.[2][4] |
| CLint (µL/min/mg) | 46.2 | < 11.5 | Intrinsic clearance is a direct measure of metabolic capacity. Blocking the primary metabolic pathway significantly reduces this value.[5] |
| Number of Metabolites | Multiple | Significantly fewer | Blocking a major site of metabolism limits the formation of downstream metabolites.[5] |
Section 2: Evaluating Cytochrome P450 Inhibition
The "Why": A metabolically stable compound is not necessarily inert within the CYP active site. Many drugs are withdrawn from the market due to unforeseen drug-drug interactions (DDIs).[9] A CF₃ compound can act as a competitive or non-competitive inhibitor of a CYP enzyme, preventing the metabolism of a co-administered drug and potentially leading to toxic plasma levels of that other drug.[16] Therefore, screening for CYP inhibition against the major isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and a critical step in safety assessment.[9]
Primary Assay: Fluorogenic CYP450 Inhibition
This high-throughput assay uses recombinant CYP enzymes and specific "pro-fluorescent" substrates. The CYP enzyme metabolizes the substrate into a fluorescent product.[17] The inhibitory potential of a test compound is measured by its ability to reduce the rate of fluorescent product formation.[18][19]
Caption: Workflow for the Caco-2 permeability assay.
-
Objective: To measure the rate of transport of a compound across a Caco-2 cell monolayer in both directions (apical-to-basolateral, A-to-B; and basolateral-to-apical, B-to-A) to determine the apparent permeability coefficient (Papp) and efflux ratio (ER). [20]2. Materials:
-
Caco-2 cells and culture medium.
-
Transwell inserts (e.g., 24-well format).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).
-
Test compound, high/low permeability controls (e.g., Propranolol/Atenolol).
-
Transepithelial Electrical Resistance (TEER) meter.
-
-
Procedure:
-
Cell Culture: Seed Caco-2 cells on transwell inserts and culture for ~21 days to allow for differentiation and formation of a confluent, polarized monolayer. [21] 2. Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values within the acceptable range, confirming the presence of tight junctions. [20] 3. Assay Preparation: Wash the monolayers with warm transport buffer.
-
Compound Addition (A-to-B): Add the test compound (e.g., at 10 µM) to the apical (upper) compartment. Add fresh buffer to the basolateral (lower) compartment. [20] 5. Compound Addition (B-to-A): In a separate set of wells, add the test compound to the basolateral compartment and fresh buffer to the apical compartment.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a set time (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments of all wells for LC-MS/MS analysis.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) .
-
An efflux ratio significantly greater than 2 suggests the compound is a substrate for an active efflux transporter like P-glycoprotein. [20]
| Parameter | Atenolol (Low Perm.) | Propranolol (High Perm.) | Test CF₃ Compound | Interpretation of Test Compound |
|---|---|---|---|---|
| Papp (A-B) (10⁻⁶ cm/s) | < 1 | > 10 | 8.5 | High passive permeability, likely due to increased lipophilicity from the CF₃ group. |
| Papp (B-A) (10⁻⁶ cm/s) | < 1 | > 10 | 25.5 | Transport from basolateral to apical side is significantly faster. |
| Efflux Ratio (ER) | ~1 | ~1 | 3.0 | The ER > 2 strongly indicates that the compound is subject to active efflux, which may limit its net absorption in vivo. |
Section 4: Screening for Off-Target Liabilities: hERG Channel Inhibition
The "Why": Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes) and a leading reason for late-stage drug attrition. [7][8][22]The hERG channel is known to be promiscuous, and many lipophilic compounds, a characteristic often imparted by CF₃ groups, have a propensity to bind to and block this channel. Early screening for hERG liability is therefore a non-negotiable safety assessment.
Primary Assay: High-Throughput Thallium Flux
This cell-based assay is a rapid and cost-effective method for screening hERG inhibition. [22]It uses cells stably expressing the hERG channel and a thallium-sensitive fluorescent dye. Thallium (Tl⁺) ions are used as a surrogate for potassium (K⁺) ions. [7]When the channels open, Tl⁺ flows into the cell, binds to the dye, and causes an increase in fluorescence. A hERG inhibitor will block this influx, resulting in a reduced fluorescence signal. [22][23]
Caption: Principle of the thallium flux hERG inhibition assay.
-
Objective: To determine the IC₅₀ of a test compound for inhibition of the hERG potassium channel.
-
Materials:
-
Procedure:
-
Cell Plating: Dispense hERG-expressing cells into the assay plate and allow them to attach.
-
Dye Loading: Load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Compound Addition: Add the serially diluted test compound to the wells and incubate for a specified period.
-
Signal Measurement: Place the plate in a fluorescence kinetic plate reader. Measure a baseline fluorescence, then automatically inject the thallium-containing stimulus buffer to open the channels and initiate influx.
-
Data Collection: Continue to read the fluorescence signal over time to measure the rate and magnitude of thallium influx.
-
-
Data Analysis:
-
Calculate the difference between the peak fluorescence and the baseline reading for each well.
-
Normalize the data to controls (vehicle = 0% inhibition, strong blocker = 100% inhibition).
-
Plot percent inhibition versus the logarithm of the test compound concentration and fit the curve to determine the IC₅₀ value.
-
An IC₅₀ value below 10 µM is often considered a potential liability that warrants further investigation, though this threshold can vary.
| Compound | hERG IC₅₀ (µM) | Interpretation |
| Vehicle Control | N/A | 0% Inhibition |
| Astemizole (Positive Control) | 0.02 | Potent hERG Blocker |
| Test CF₃ Compound | 5.2 | Potential hERG Liability. The compound blocks the hERG channel at a concentration that may be clinically relevant. Further electrophysiology studies (e.g., patch clamp) are warranted. |
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal, but its effective use demands a clear understanding of its pleiotropic effects. A compound's journey is not defined by a single data point but by a comprehensive profile. The strategic application of the assays described in this guide—from confirming the intended enhancement of metabolic stability to proactively identifying potential liabilities in CYP inhibition, permeability, and cardiotoxicity—forms the bedrock of a robust, data-driven drug discovery program. By embracing this multi-parameter assessment strategy, researchers can harness the full potential of trifluoromethylation while mitigating risks, ultimately leading to the design of safer and more effective medicines.
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A Comparative Guide to Trifluoromethylated Versus Non-Fluorinated Anilides for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the various chemical motifs employed, the trifluoromethyl (CF₃) group stands out for its profound and often beneficial impact on a molecule's properties. This guide provides an in-depth, objective comparison between trifluoromethylated anilides and their non-fluorinated counterparts, offering experimental data and mechanistic insights to inform rational drug design.
The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry
The substitution of a hydrogen atom or a methyl group with a trifluoromethyl group can dramatically alter a molecule's physicochemical and biological characteristics.[1][2] The CF₃ group is a potent electron-withdrawing substituent, which can significantly influence the electronic properties of an aniline ring. This, in turn, affects pKa, lipophilicity, metabolic stability, and binding affinity.[2][3]
Physicochemical Properties: A Tale of Two Anilides
The introduction of a CF₃ group imparts distinct physicochemical properties compared to a simple aniline or a methylated aniline. These differences are critical in determining a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a crucial parameter for membrane permeability and overall bioavailability.[4] The trifluoromethyl group is known to increase the lipophilicity of molecules.[5][6] For instance, the Hansch π value, a measure of the lipophilicity contribution of a substituent, is +0.88 for a CF₃ group.[5][6]
Comparative Lipophilicity Data
| Compound | Structure | Experimental LogP |
|---|---|---|
| Aniline | C₆H₅NH₂ | 0.90 |
| 4-Methylaniline | CH₃C₆H₄NH₂ | 1.39 |
| 4-(Trifluoromethyl)aniline | CF₃C₆H₄NH₂ | 2.47 |
Data compiled from publicly available chemical databases.
This substantial increase in LogP for the trifluoromethylated analog can enhance its ability to cross cell membranes, which can be advantageous for reaching intracellular targets.[5][7]
The strong electron-withdrawing nature of the CF₃ group has a profound effect on the basicity of the aniline nitrogen. By pulling electron density away from the aromatic ring and the amino group, the CF₃ group makes the lone pair of electrons on the nitrogen less available for protonation. This results in a significant decrease in the pKa of the conjugate acid.
For example, the pKa of the protonated form of 4-(Trifluoromethyl)aniline in acetonitrile is 8.6, which is approximately 100 times more acidic than that of aniline.[8] This modulation of pKa can be critical for optimizing drug-receptor interactions and solubility at physiological pH.[9]
Metabolic Stability: The "Metabolic Shielding" Effect
A major hurdle in drug development is overcoming rapid metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver.[10] The introduction of a trifluoromethyl group is a well-established strategy to enhance metabolic stability.[1][5]
The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen (C-H) bond.[5][6] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by CYP enzymes.[1][11]
By replacing a metabolically susceptible methyl group or hydrogen atom with a CF₃ group, medicinal chemists can effectively block a "metabolic soft spot," leading to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[1][4]
Visualizing the Impact on Metabolism
Caption: Metabolic fate of non-fluorinated vs. trifluoromethylated anilides.
Comparative In Vitro Metabolic Stability Data
| Compound Pair | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) |
| Compound X (Non-fluorinated) | 15 | 46.2 |
| Compound Y (Trifluoromethylated analog of X) | > 60 | < 11.5 |
Hypothetical data for illustrative purposes, reflecting typical experimental outcomes.
The significantly longer half-life and lower intrinsic clearance of the trifluoromethylated analog highlight the profound effect of this functional group on metabolic stability.[1]
Biological Activity and Protein-Ligand Interactions
The electronic and steric properties of the trifluoromethyl group can also directly influence a compound's biological activity by modulating its interactions with the target protein.[12][13]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can lead to favorable multipolar interactions with the protein backbone, particularly with amide carbonyl groups.[12][13] These interactions can significantly contribute to the binding affinity of a ligand.[12][13]
-
Conformational Control: The steric bulk of the CF₃ group can influence the preferred conformation of the anilide, potentially locking it into a bioactive conformation that fits more snugly into the binding pocket of the target protein.[14]
-
Modulation of Hydrogen Bonding: While not a classical hydrogen bond acceptor, the fluorine atoms in a CF₃ group can participate in weak hydrogen bonds and other non-covalent interactions, further anchoring the ligand in the active site.[15]
In some cases, replacing a methyl group with a trifluoromethyl group has been shown to switch a compound's activity from an agonist to an antagonist, demonstrating the profound impact of this substitution on functional activity.[14]
Experimental Protocols
To empirically determine the comparative properties of trifluoromethylated and non-fluorinated anilides, the following standard assays are recommended.
The shake-flask method is the gold standard for LogP determination.[16][17]
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water.
-
Sample Preparation: Dissolve a known amount of the test anilide in either the n-octanol or water phase.
-
Partitioning: Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning of the anilide between the two layers until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the anilide in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]
LogP Determination Workflow
Caption: Shake-flask method for LogP determination.
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[10][18][19]
-
Reagent Preparation:
-
Incubation:
-
Time Points and Reaction Termination:
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[20]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).
-
Conclusion
The strategic incorporation of a trifluoromethyl group into an anilide scaffold is a powerful tool in drug discovery. It consistently enhances lipophilicity and metabolic stability while offering opportunities to fine-tune biological activity through altered electronic and steric interactions with the target protein. While the effects on a given molecule must be empirically determined, the general principles outlined in this guide provide a strong foundation for the rational design of anilide-based drug candidates with improved pharmacokinetic and pharmacodynamic properties. The judicious use of trifluoromethylation can significantly increase the probability of advancing a compound through the drug development pipeline.
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A Senior Application Scientist's Guide to Quantifying 3'-Trifluoromethyl-2-methylvaleranilide in Complex Reaction Mixtures
Introduction: The Analytical Imperative in Process Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the development of novel molecular entities is relentless. 3'-Trifluoromethyl-2-methylvaleranilide (CAS 1939-26-0, Mol. Formula: C₁₃H₁₆F₃NO) represents a class of fluorinated amide compounds that are of significant interest as intermediates and building blocks.[1][2] The incorporation of a trifluoromethyl (-CF₃) group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug design.[2]
The successful transition of a synthetic route from laboratory-scale discovery to process-scale production hinges on rigorous analytical control. Accurately quantifying the target compound, this compound, within a crude reaction mixture is not merely an academic exercise; it is fundamental to calculating reaction yield, monitoring conversion, identifying process impurities, and ultimately ensuring the safety and efficacy of the final product. This guide provides a comparative analysis of robust analytical methodologies, grounded in first principles and field-proven experience, to empower researchers and process chemists in selecting and implementing the optimal quantitative workflow.
The Challenge: Navigating the Complexity of Reaction Matrices
A raw reaction mixture is an analytically hostile environment. It contains not only the desired product but also unreacted starting materials, reagents, catalysts, solvents, and a potential array of byproducts. The primary challenge is to develop a method that is both selective (distinguishing the analyte from all other components) and sensitive (detecting it at relevant concentrations). The physicochemical properties of this compound—a relatively nonpolar anilide—dictate the choice of analytical strategy.
Comparative Overview of Core Analytical Techniques
We will dissect and compare four principal techniques, each offering a unique balance of speed, selectivity, sensitivity, and required instrumentation.
| Technique | Principle | Selectivity | Sensitivity | Primary Application |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection.[3] | Good | Moderate (µg/mL) | Routine in-process control, yield determination. |
| GC-MS | Chromatographic separation followed by mass-based detection. | High | High (ng/mL) | Purity analysis, byproduct identification. |
| LC-MS/MS | Chromatographic separation with highly specific mass filtering. | Excellent | Excellent (pg/mL) | Trace-level impurity analysis, reaction kinetics. |
| qNMR | Direct proportionality of NMR signal area to molar concentration.[4][5] | High (¹⁹F) / Moderate (¹H) | Low (mg/mL) | Absolute quantification without a specific reference standard, mixture composition analysis. |
Methodology Deep Dive 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of the modern chemistry lab. It is robust, reliable, and widely available, making it the first choice for routine monitoring of reaction progress and final product assay.[3]
Core Principle & Rationale
The method relies on partitioning the analyte between a stationary phase (a packed column) and a mobile phase (a flowing solvent). For a nonpolar molecule like this compound, Reversed-Phase (RP) HPLC is ideal. A hydrophobic C18 column is selected to retain the analyte through van der Waals interactions. The mobile phase, a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, is used to elute the compounds. The UV detector measures the absorbance of the aromatic ring, providing a quantifiable signal.
Experimental Protocol: RP-HPLC-UV
-
Sample Preparation:
-
Accurately weigh ~50 mg of the crude reaction mixture into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water (the "diluent").
-
Vortex until fully dissolved.
-
Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A: 0.1% Trifluoroacetic Acid (TFA) in Water, B: Acetonitrile.
-
Gradient Program: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
-
Quantification:
-
Prepare a stock solution of a purified this compound reference standard.
-
Create a 5-point calibration curve by diluting the stock solution to known concentrations that bracket the expected sample concentration.
-
Integrate the peak area of the analyte in the sample chromatogram and determine the concentration using the linear regression equation from the calibration curve.
-
Workflow: HPLC-UV Analysis
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Fluorinated Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug development, enhancing metabolic stability, binding affinity, and bioavailability. However, the very properties that make fluorinated compounds desirable also present significant analytical challenges. Accurate quantification and structural confirmation are paramount for regulatory approval, process optimization, and quality control. This guide provides an in-depth framework for the cross-validation of orthogonal analytical techniques, ensuring data integrity and confidence in your results. We will move beyond rote protocol recitation to explore the causal reasoning behind methodological choices, establishing a self-validating system for the analysis of these critical compounds.
The Analytical Arsenal: A Tale of Two Techniques
While several methods exist for fluorine analysis, two stand out for their complementary strengths in pharmaceutical applications: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A third technique, Combustion Ion Chromatography (CIC), serves a crucial role in determining total fluorine content but does not provide compound-specific information.[1][2]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Absolute Quantifier
¹⁹F NMR is a primary, structure-specific quantitative method. Because the ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, it is highly sensitive and responsive to NMR measurements.[3][4]
-
Core Principle & Causality: The technique relies on the absorption of radiofrequency energy by ¹⁹F nuclei in a strong magnetic field. The area under a specific resonance peak is directly proportional to the number of fluorine nuclei contributing to it. This makes ¹⁹F NMR an inherently quantitative technique without the need for compound-specific reference standards for every new molecule, provided a certified internal standard is used.[5] This is a significant advantage in early drug development when pure reference materials may be scarce.
-
Strengths:
-
Absolute Quantification: Provides direct molar concentration.
-
Structural Information: Chemical shifts and coupling constants offer rich structural data.[3]
-
High Specificity: The wide chemical shift range (~800 ppm) minimizes the risk of signal overlap, a common issue in ¹H NMR.[4][6]
-
Non-Destructive: The sample can be recovered post-analysis.[7]
-
-
Limitations:
-
Lower Sensitivity: Compared to MS, NMR requires higher sample concentrations, typically in the low mg/mL to high µg/mL range.
-
Complex Matrices: Can be challenging for complex biological samples without significant sample preparation.
-
Uniform Excitation: The wide chemical shift dispersion can make uniform excitation across the entire spectral range challenging, potentially affecting quantification if not properly addressed.[6][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Sensitivity Champion
LC-MS/MS is the gold standard for trace-level quantification of specific analytes in complex matrices.[9] It combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.
-
Core Principle & Causality: The LC system separates the target analyte from other matrix components. The analyte is then ionized (e.g., via Electrospray Ionization - ESI) and enters the mass spectrometer. The first quadrupole (Q1) selects the parent ion, which is fragmented in the collision cell (Q2). The second quadrupole (Q3) then selects specific fragment ions for detection. This parent-to-fragment transition is highly specific to the analyte, providing exceptional selectivity and minimizing matrix interference.
-
Strengths:
-
Exceptional Sensitivity: Achieves detection limits in the parts-per-trillion (ppt) range for many PFAS compounds.[9]
-
High Throughput: Modern systems allow for rapid analysis of large sample sets.
-
Matrix Compatibility: Well-suited for complex biological matrices like plasma and tissue, with appropriate sample preparation.[10]
-
-
Limitations:
-
Relative Quantification: Requires a well-characterized, isotopically labeled internal standard for each analyte to achieve accurate quantification.
-
Ionization Dependency: The efficiency of ionization can vary significantly between different fluorinated compounds and can be suppressed by matrix components.
-
"Dark Matter" Problem: Targeted LC-MS/MS methods only detect the compounds they are programmed to look for. Studies have shown that these methods can miss a significant fraction of the total organofluorine present in a sample.[7][11][12][13][14][15][16][17][18]
-
The Cross-Validation Framework: A System of Checks and Balances
Cross-validation is the formal process of comparing results from two distinct, validated analytical methods to ensure their equivalence and reliability.[19][20][21] It is not merely a data comparison but a structured investigation into the performance of each method. The goal is to build a comprehensive and trustworthy dataset where the strengths of one technique compensate for the limitations of the other.
The Workflow
The following workflow illustrates the logical progression of a robust cross-validation study between ¹⁹F NMR and LC-MS/MS.
Caption: Workflow for cross-validating ¹⁹F NMR and LC-MS/MS.
Causality in the Workflow
-
Define Acceptance Criteria First: Before a single sample is run, the statistical criteria for agreement must be defined. This prevents bias in data interpretation and is a cornerstone of a self-validating system.[22]
-
Use a Homogenous Sample Batch: Analyzing aliquots from the exact same sample preparations is critical. This ensures that any observed differences are due to the analytical techniques themselves, not sample variability. This batch should include both spiked quality control (QC) samples and "real" incurred samples.[20][22]
-
Independent Validation: Each method must be individually validated for key parameters like linearity, accuracy, precision, and limit of quantification (LOQ) before the cross-validation analysis begins.[10][23] This establishes the baseline performance of each technique.
-
Statistical Comparison: Simple correlation is insufficient. Techniques like Bland-Altman analysis are used to assess the agreement between the two methods, identifying any systematic bias or proportional errors.
Comparative Performance Data
The choice of technique is dictated by the analytical question. The following table summarizes the key performance characteristics derived from validation studies and literature.[15]
| Parameter | ¹⁹F NMR Spectroscopy | LC-MS/MS | Causality & Rationale |
| Quantification Principle | Absolute (Primary Ratio) | Relative (Requires Standards) | ¹⁹F NMR provides a direct molar ratio to an internal standard. LC-MS/MS response is dependent on ionization efficiency, which necessitates calibration with matched standards.[15] |
| Typical LOQ/LLOQ | ~1-20 mg/mL | 0.01 - 0.25 µg/L (ppt) | MS/MS detection is orders of magnitude more sensitive due to the specificity of MRM transitions and low chemical noise.[10] |
| Specificity | High (based on unique chemical shifts) | Very High (based on retention time + parent/fragment mass) | Both are highly specific. LC-MS/MS gains an extra dimension of specificity from chromatographic separation, crucial for isomeric differentiation. |
| Susceptibility to Matrix Effects | Low to Moderate | High | NMR is less prone to signal suppression from co-eluting matrix components. Ion suppression is a major challenge in ESI-MS that requires careful method development to mitigate.[10] |
| Structural Information | High (Chemical shifts, coupling) | Low (Provides mass, fragmentation) | NMR provides detailed information about the chemical environment of the fluorine atom, aiding in the identification of unknown metabolites or degradants.[3][12] |
| Throughput | Lower (~8-20 min/sample)[5] | Higher (<5 min/sample) | LC-MS/MS methods are generally faster, making them more suitable for large-scale screening or pharmacokinetic studies. |
| Scope | All ¹⁹F-containing species | Targeted analytes only | ¹⁹F NMR provides a complete picture of all fluorinated compounds in a sample above the LOQ, while targeted MS can only see pre-selected analytes.[7][12][14] |
Experimental Protocols: A Practical Guide
Trustworthiness in analytical science is built on detailed, reproducible protocols.
Protocol: Quantitative ¹⁹F NMR (qNMR) Analysis
Objective: To determine the precise concentration of a fluorinated API in a drug substance batch.
-
Internal Standard (IS) Preparation:
-
Accurately weigh ~20 mg of a certified reference internal standard (e.g., trifluoroacetic acid or another fluorinated compound with a known purity and a non-overlapping signal) into a volumetric flask.
-
Dissolve in a known volume of deuterated solvent (e.g., DMSO-d6) to create a stock solution of known concentration. The choice of IS is critical; its resonance should be near the analyte's signal but well-resolved.[6]
-
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the fluorinated API into a vial.
-
Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the IS stock solution.
-
Add an additional volume (e.g., 200 µL) of the deuterated solvent to ensure complete dissolution.[24]
-
Vortex until the sample is fully dissolved. Filter if any particulates are present and transfer to a high-quality NMR tube.[24]
-
-
NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Key Parameter Rationale:
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of both the analyte and the IS (typically 20-30 seconds). This is the most critical parameter to ensure full magnetization recovery and, therefore, accurate integration for quantification.[6]
-
Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio.[6]
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 64-512) to achieve an adequate signal-to-noise ratio (>150:1) for the smallest peak of interest.[6]
-
Spectral Width: Ensure the spectral width encompasses all signals from both the analyte and the IS to avoid signal folding.
-
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the area of the analyte signal (A_analyte) and the IS signal (A_IS).
-
Calculate the concentration using the following formula, which embodies the principle of a primary ratio measurement:
Concentration_analyte = (A_analyte / N_analyte) * (N_IS / A_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_analyte) * Purity_IS
(Where N = number of fluorine atoms per molecule, MW = molecular weight, Purity = purity of the standard)
-
Protocol: LC-MS/MS Analysis
Objective: To quantify a fluorinated API and its metabolite in human plasma.
-
Standard & Sample Preparation:
-
Prepare calibration curve standards by spiking known concentrations of the API and metabolite into blank human plasma.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
For the study samples, thaw plasma aliquots.
-
Protein Precipitation: To 100 µL of plasma (standards, QCs, or study samples), add 20 µL of an internal standard solution (the stable isotope-labeled version of the API). Then, add 300 µL of cold acetonitrile to precipitate proteins.[10] This step is crucial for removing macromolecules that interfere with LC-MS analysis.
-
Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC-MS/MS Method:
-
Liquid Chromatography:
-
Column: Use a C18 column suitable for separating the analytes (e.g., Waters ACQUITY UPLC HSS T3).[23]
-
Mobile Phase A: Water with 0.1% formic acid or 2mM ammonium acetate.[23]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid or 2mM ammonium acetate.[23]
-
Gradient: Develop a gradient elution to separate the analyte and its metabolite from endogenous plasma components.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for many fluorinated acids.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for the analyte, its metabolite, and the internal standard by infusing pure solutions. Select the most intense and stable transitions for quantification.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
Quantify the unknown samples by interpolating their peak area ratios from the calibration curve. The results must fall within the validated range of the assay.[10]
-
Conclusion and Authoritative Recommendations
Neither ¹⁹F NMR nor LC-MS/MS is universally superior; they are powerful, orthogonal techniques that provide a more complete analytical picture when used in concert.
-
For Drug Substance Characterization & Purity: ¹⁹F NMR should be considered the primary method. Its ability to provide absolute, structure-specific quantification without reliance on specific reference materials makes it invaluable for characterizing new chemical entities and reference standards.
-
For Bioanalysis & Trace Quantification: LC-MS/MS is the undisputed choice. Its unparalleled sensitivity is essential for pharmacokinetic, toxicokinetic, and metabolism studies where analyte concentrations are extremely low.[9][10]
-
The Power of Cross-Validation: In drug development, it is best practice to use ¹⁹F NMR to certify the purity and concentration of the reference standard that will then be used to build the calibration curve for the LC-MS/MS bioanalytical method. The cross-validation process confirms that the highly sensitive LC-MS/MS method is accurately anchored to the absolute quantitative data from the NMR. This creates a traceable, self-validating chain of data from the pure API to the in-vivo result, ensuring the highest level of data integrity.
By embracing this cross-validation philosophy, researchers and drug developers can navigate the complexities of fluorinated compound analysis with confidence, ensuring their data is robust, reliable, and regulator-ready.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3'-Trifluoromethyl-2-methylvaleranilide
This document provides a detailed protocol for the safe and compliant disposal of 3'-Trifluoromethyl-2-methylvaleranilide (CAS No. 1939-26-0) and associated contaminated materials. As a halogenated aromatic amide, this compound requires careful handling and disposal to mitigate risks to personnel and the environment. Adherence to these procedures is not merely a regulatory obligation but a cornerstone of a robust safety culture in any research and development setting. This guide is designed to provide clarity and instill confidence in your laboratory's chemical waste management program.
Core Principles: Hazard Identification and Risk Assessment
This compound is an organic compound containing a trifluoromethyl group, which classifies it as a halogenated organic compound .[1] This classification is critical as it dictates the specific disposal pathway. Halogenated organic wastes are typically managed through high-temperature incineration by licensed hazardous waste facilities to ensure complete destruction and prevent the release of harmful substances.[1]
Immediate Safety and Handling Protocols
Prior to any handling or disposal activity, a thorough understanding of the necessary safety precautions is essential.
-
Engineering Controls : All handling of this compound, including weighing, transferring, and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory. This includes:
-
Eye Protection : Chemical safety goggles or a face shield approved under NIOSH or EN 166 standards.[2][4]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.[4]
-
Body Protection : A lab coat or other protective clothing is required to prevent skin contact.[2]
-
In the event of an accidental exposure, follow these first-aid measures immediately:
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][5]
-
Skin Contact : Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[3][5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]
Quantitative Data Summary
A precise understanding of the compound's properties is fundamental to its safe management.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 1939-26-0 | [6] |
| Molecular Formula | C₁₃H₁₆F₃NO | - |
| Molecular Weight | 259.27 g/mol | - |
| Classification | Halogenated Organic Compound | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process governed by the Resource Conservation and Recovery Act (RCRA) and managed by the Environmental Protection Agency (EPA).[7][8]
Step 1: Waste Characterization and Segregation
This compound must be disposed of as hazardous chemical waste . The key to safe and cost-effective disposal is proper segregation at the point of generation.[7]
-
Action : Designate a specific waste container for "Halogenated Organic Waste."
-
Causality : Do not mix this waste with non-halogenated organic solvents.[9][10] The cost to dispose of halogenated waste is significantly higher due to the need for specialized incineration processes.[10] Furthermore, never mix incompatible chemicals, such as acids or oxidizers, with this waste stream to prevent dangerous reactions.[11]
Step 2: Containerization
The integrity of the waste container is critical to prevent leaks and spills.
-
Action : Use a container that is in good condition, free of leaks, and equipped with a secure, screw-top lid.[7][11] The container material must be chemically compatible with the anilide compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Causality : The container must remain closed at all times except when waste is actively being added.[9] This is an EPA requirement to prevent the release of volatile organic compounds (VOCs) into the atmosphere.[10]
Step 3: Labeling
Proper labeling is a strict regulatory requirement and essential for safety.
-
Action : As soon as the first drop of waste is added, the container must be labeled.[9] The label must include:
-
Causality : Accurate labeling ensures that anyone handling the container is aware of its contents and the associated risks, and it is required for tracking the waste from its point of generation to its final disposal.[12]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish an SAA.[11]
-
Action : Store the labeled, sealed waste container at or near the point of generation and under the control of laboratory personnel.[12][13]
-
Causality : The SAA framework allows for the safe accumulation of small quantities of hazardous waste within the lab before it is moved to a central accumulation area (CAA).[12] Regulations limit the volume that can be stored in an SAA (typically up to 55 gallons) and require that full containers be moved within three days.[11][13]
Step 5: Spill and Decontamination Procedures
Accidents can happen, and a clear plan for managing spills is crucial.
-
Action : For a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent pad.[5]
-
Procedure :
-
Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools.
-
Place the contaminated absorbent and any cleaning materials into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.[14]
-
Step 6: Final Disposal
The ultimate disposal of the waste must be handled by professionals.
-
Action : Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) department or a licensed environmental waste management contractor.
-
Causality : Hazardous waste must be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8] This ensures the waste is managed in a way that is protective of human health and the environment, fulfilling the cradle-to-grave responsibility mandated by the RCRA.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Managing Hazardous Chemical Waste in the Lab , American Chemical Society. [Link]
-
TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, CHAPTER I: POLLUTION CONTROL BOARD, SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS, PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES , Illinois Pollution Control Board. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 , Electronic Code of Federal Regulations (eCFR). [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories , Daniels Health. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly , GAIACA. [Link]
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Laboratory Hazardous Waste Disposal Guidelines , Central Washington University. [Link]
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HAZARDOUS WASTE SEGREGATION , Bucknell University. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories , U.S. Environmental Protection Agency. [Link]
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Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+% , Cole-Parmer. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure , Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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Safety Data Sheet - 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol , Angene Chemical. [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 3'-Trifluoromethyl-2-methylvaleranilide
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 3'-Trifluoromethyl-2-methylvaleranilide (CAS No. 1939-26-0). The following guidance is synthesized from the known hazards of structurally analogous compounds, specifically anilides and trifluoromethyl-containing aromatic molecules.[1] It is imperative to treat this compound as hazardous and to supplement this guide with a thorough, experiment-specific risk assessment conducted in accordance with your institution's Environmental Health and Safety (EHS) policies.
Hazard Assessment: A Synthesis of Known Risks
This compound is a complex molecule requiring a cautious approach. Its structure combines two key moieties, each with a distinct hazard profile that must be respected. The anilide portion suggests potential for toxicity if ingested, inhaled, or absorbed through the skin, along with risks of skin sensitization and serious eye damage.[1][2] Anilines as a class are also suspected of causing genetic defects and cancer, and may lead to organ damage with repeated exposure.[1][2]
The trifluoromethyl group introduces further concerns. Thermal decomposition of such compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF), carbon monoxide (CO), and nitrogen oxides (NOx).[3][4][5] Therefore, a comprehensive safety strategy must mitigate risks from direct contact, systemic toxicity, and potential decomposition byproducts.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1939-26-0 | [6] |
| Molecular Formula | C₁₃H₁₆F₃NO | [6] |
| Molecular Weight | 259.27 g/mol | [6] |
| Melting Point | 71-72 °C | [6] |
| Boiling Point | 343.2 ± 42.0 °C (Predicted) |[6] |
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends entirely on the successful implementation of higher-level controls. Before any handling of this compound, ensure the following are in place:
-
Engineering Controls: All work involving this compound, from weighing to solution preparation, must be conducted within a certified and properly functioning chemical fume hood.[2][7] This is the most critical step in preventing inhalation exposure.[8]
-
Administrative Controls: Access to areas where this compound is handled should be restricted to authorized and trained personnel.[8] Ensure all users are familiar with this guide, the location of emergency equipment (safety shower, eyewash station), and spill cleanup procedures.[1]
Personal Protective Equipment (PPE) Protocol: A Detailed Guide
A multi-layered PPE approach is essential to prevent exposure through all potential routes. The following table and descriptions outline the minimum required PPE.
Table 2: PPE Selection Guide for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing & Solution Preparation | Tightly fitting chemical splash goggles and a full-face shield.[7] | Double-gloving with a nitrile inner glove and a butyl rubber or heavy-duty nitrile outer glove.[1][7] | Fully-buttoned, flame-retardant lab coat with a chemical-resistant apron.[1][7] | Work within a certified chemical fume hood.[7] |
| Handling & In-Vitro/In-Vivo Administration | Tightly fitting chemical splash goggles and a full-face shield.[7] | Double-gloving with a nitrile inner glove and a butyl rubber or heavy-duty nitrile outer glove.[1][7] | Fully-buttoned, flame-retardant lab coat with a chemical-resistant apron.[1][7] | Work within a certified chemical fume hood.[7] |
| Spill Cleanup | Tightly fitting chemical splash goggles and a full-face shield.[7] | Heavy-duty butyl rubber gloves over nitrile gloves.[7] | Chemical-resistant disposable coveralls, shoe covers, and apron.[7] | A full-face respirator with a combination organic vapor/HEPA cartridge may be required for large spills.[7] |
| Waste Disposal | Tightly fitting chemical splash goggles. | Double-gloving with a nitrile inner glove and a heavy-duty nitrile outer glove.[7] | Fully-buttoned lab coat.[7] | Work within a certified chemical fume hood.[7] |
In-Depth PPE Rationale
-
Eye and Face Protection: The risk of splashes from anilide-type compounds necessitates, at minimum, tightly fitting chemical splash goggles.[2] Due to the potential for severe eye damage, a full-face shield worn over the goggles is required for all handling operations to protect the entire face.[7][9]
-
Hand Protection: Anilines are known to be absorbed through the skin.[8] Therefore, double-gloving is mandatory.[1][7] The inner glove (e.g., nitrile) provides a second layer of protection, while the outer, more robust glove (e.g., butyl rubber or heavy-duty nitrile) resists chemical degradation and physical abrasion. Always inspect gloves for any signs of damage before use and change them immediately if contamination is suspected.[1]
-
Body Protection: A flame-retardant lab coat, fully buttoned, protects your skin and personal clothing.[1] For any procedure with a significant risk of splashing, a chemical-resistant apron worn over the lab coat is essential.[7] Ensure long pants and closed-toe shoes are always worn in the laboratory.[2][7]
-
Respiratory Protection: Under normal operating conditions, a certified chemical fume hood provides adequate respiratory protection.[2][7] A respirator is an emergency-use device. A full-face respirator with a combination organic vapor and HEPA cartridge should be available and personnel must be fit-tested and trained for its use in the event of a large spill or a failure of the primary engineering controls.[7]
Operational and Disposal Plans
Step-by-Step Handling Workflow
-
Preparation: Conduct a final risk assessment for your specific experiment.[1] Verify that the chemical fume hood is functioning correctly.[1] Confirm the location and operational status of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[1] Ensure a chemical spill kit suitable for organic amines is readily available.[1]
-
Donning PPE: Follow a systematic sequence for donning PPE to ensure complete coverage. The diagram below illustrates the recommended workflow.
-
Handling: Perform all manipulations of the solid compound with care to avoid generating dust.[7] Use dedicated spatulas and weigh boats.[7] When transferring liquids, use a syringe or pipette to minimize spill risk.[1]
-
Doffing PPE: Remove PPE carefully to avoid self-contamination, as illustrated in the workflow diagram. Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.[2]
Caption: Recommended workflow for donning and doffing PPE.
Spill Management
For a small spill contained within the chemical fume hood:
-
Alert personnel in the immediate area.
-
Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[9]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[10][11]
-
Decontaminate the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.[10]
-
For any spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.[2]
Disposal Plan
Discharge of trifluoromethyl compounds into the environment must be avoided.[9][12] This chemical and its associated waste must be managed as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in designated containers.[10][12]
-
Solid Waste: Contaminated items such as gloves, pipette tips, absorbent pads, and empty containers should be placed in a puncture-proof, sealable container.[12]
-
Liquid Waste: Unused solutions should be collected in a compatible, sealed waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.[13]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[10]
-
Final Disposal: Arrange for the collection of all hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[12][13] This ensures the waste is managed in full compliance with all local, state, and federal regulations.[10]
References
- Aniline - Lanxess. (URL: Not available)
- Personal protective equipment for handling Aniline Mustard - Benchchem. (URL: )
- Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline - Benchchem. (URL: )
- What are the health and safety guidelines for Aniline in workplaces? - Knowledge. (URL: )
- Proper Disposal of 3-(Trifluoromethyl)
- Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)
- Proper Disposal of 3-(Trifluoromethyl)
- Aniline Safety Protocol. (URL: )
- This compound | 1939-26-0 - ChemicalBook. (URL: )
- Chemical Safety Data Sheet MSDS / SDS - TRIFLUOROMETHYLHYPOFLUORITE - ChemicalBook. (URL: )
- SAFETY D
- MATERIAL SAFETY D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
